Product packaging for Boc-dab-bzl hcl(Cat. No.:CAS No. 90914-09-3)

Boc-dab-bzl hcl

Cat. No.: B2612746
CAS No.: 90914-09-3
M. Wt: 278.396
InChI Key: RZMMEZOSUOUFRO-UHFFFAOYSA-N
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Description

Boc-dab-bzl hcl is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O2 B2612746 Boc-dab-bzl hcl CAS No. 90914-09-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(benzylamino)butyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14;/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYRDUPQWNZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Boc-Dab-Bzl HCl: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Boc-N'-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl). This bifunctional molecule is a valuable building block in medicinal chemistry and peptide synthesis, offering a strategic platform for the development of complex molecular architectures.

Core Chemical Properties

This compound possesses a unique structure featuring a Boc-protected primary amine and a benzyl-protected secondary amine on a diaminobutane scaffold, supplied as a hydrochloride salt. This arrangement provides orthogonal protection, allowing for selective deprotection and functionalization at either end of the molecule. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

PropertyValueSource
Chemical Name N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochlorideIris Biotech GmbH
Synonyms tert-butyl [4-(benzylamino)butyl]carbamate hydrochlorideIris Biotech GmbH
CAS Number 90914-09-3 (net)Iris Biotech GmbH
Molecular Formula C₁₆H₂₆N₂O₂·HClIris Biotech GmbH
Molecular Weight 314.85 g/mol Santa Cruz Biotechnology
Appearance White to off-white solid (typical for similar compounds)General knowledge
Solubility Soluble in water, methanol, and DMSO (inferred from structure and similar compounds)General knowledge
Storage Temperature 2-8°CIris Biotech GmbH

Synthetic Workflow

The synthesis of this compound typically involves a two-step protection strategy of 1,4-diaminobutane, followed by the formation of the hydrochloride salt. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrochloride Salt Formation 1,4-Diaminobutane 1,4-Diaminobutane N-Boc-1,4-diaminobutane N-Boc-1,4-diaminobutane 1,4-Diaminobutane->N-Boc-1,4-diaminobutane (Boc)2O, Solvent Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) N-Boc-N'-benzyl-1,4-diaminobutane N-Boc-N'-benzyl-1,4-diaminobutane N-Boc-1,4-diaminobutane->N-Boc-N'-benzyl-1,4-diaminobutane Benzyl bromide, Base, Solvent Benzyl bromide Benzyl bromide Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) This compound This compound N-Boc-N'-benzyl-1,4-diaminobutane->this compound HCl HCl in Ether or Dioxane HCl in Ether or Dioxane

Caption: Synthetic pathway for this compound.

Experimental Protocols

Representative Synthesis Protocol:

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

  • Dissolve 1,4-diaminobutane in a suitable solvent system, such as a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled diamine solution. The molar ratio of diamine to (Boc)₂O should be carefully controlled to favor mono-substitution.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-diaminobutane.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Benzylation of N-Boc-1,4-diaminobutane

  • Dissolve the purified N-Boc-1,4-diaminobutane in an aprotic polar solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude N-Boc-N'-benzyl-1,4-diaminobutane by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-Boc-N'-benzyl-1,4-diaminobutane in a dry, aprotic solvent like diethyl ether or dioxane.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold, dry solvent.

  • Dry the final product, this compound, under vacuum.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a series of analytical techniques.

Analytical_Workflow This compound Sample This compound Sample Structural_Confirmation Structural_Confirmation This compound Sample->Structural_Confirmation Purity_Assessment Purity_Assessment This compound Sample->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry (ESI-MS) Structural_Confirmation->MS FTIR FTIR Spectroscopy Structural_Confirmation->FTIR HPLC HPLC-UV/MS Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: Analytical workflow for this compound.

Expected Analytical Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the diaminobutane backbone, the benzylic protons (a singlet around 3.7-3.8 ppm), and the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl and quaternary carbons of the Boc group, the aliphatic carbons of the diaminobutane chain, the benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 279.4.

  • High-Performance Liquid Chromatography (HPLC): Purity would be assessed by reverse-phase HPLC, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

Stability and Storage

As a hydrochloride salt, this compound is expected to be a stable, crystalline solid. It is recommended to be stored at 2-8°C to ensure long-term stability and prevent degradation. The Boc protecting group is sensitive to strong acids, while the benzyl group can be removed by catalytic hydrogenation. The compound is generally stable under basic and neutral conditions.

Applications in Research and Development

This compound is a versatile intermediate in several areas:

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for further modification or branching after selective deprotection of the benzyl group.

  • Drug Discovery: The diaminobutane scaffold is present in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships by derivatizing the free amine after Boc deprotection.

  • Combinatorial Chemistry: The orthogonal protecting groups make it an ideal substrate for the generation of compound libraries.

An In-depth Technical Guide to Boc-Dab(Bzl)-HCl (CAS: 90914-09-3): A Key Building Block in Polyamide Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab(Bzl)-HCl), a crucial building block in the synthesis of polyamine analogues for therapeutic applications. This document details its chemical properties, synthesis, and applications in drug discovery, presenting data in a clear, accessible format for researchers and drug development professionals.

Chemical Properties and Data

Boc-Dab(Bzl)-HCl is a mono-protected diamine, a versatile intermediate in organic synthesis. The Boc (t-Butyloxycarbonyl) protecting group allows for selective reaction at the unprotected primary amine, while the benzyl group protects the other amine. The hydrochloride salt form enhances its stability and handling properties.

PropertyValueReference
CAS Number 90914-09-3[1]
Molecular Formula C16H26N2O2・HCl[1]
Molecular Weight 314.85 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water, methanol, and dichloromethane
Storage 2-8°C[1]

Spectroscopic Data:

Technique Expected Features
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (multiplet, ~7.3 ppm), and the methylene groups of the diaminobutane backbone.
¹³C NMR Resonances for the carbonyl of the Boc group (~156 ppm), the carbons of the benzyl group, and the aliphatic carbons of the diaminobutane chain.
Mass Spectrometry A molecular ion peak corresponding to the free base (C16H26N2O2) and/or fragments resulting from the loss of the Boc group.
Infrared (IR) Characteristic peaks for N-H stretching (of the hydrochloride salt), C=O stretching of the carbamate, and aromatic C-H stretching.

Synthesis and Experimental Protocols

The synthesis of mono-protected diamines like Boc-Dab(Bzl)-HCl can be challenging due to the potential for di-protection. A common strategy involves the statistical mono-protection of the diamine followed by the introduction of the second protecting group.

General Synthesis Workflow

The logical workflow for the synthesis of a mono-Boc, mono-benzyl protected diaminobutane is outlined below. This typically involves a multi-step process to ensure selectivity.

G cluster_0 Synthesis of Boc-Dab(Bzl)-HCl 1,4-Diaminobutane 1,4-Diaminobutane Mono-Boc-1,4-diaminobutane Mono-Boc-1,4-diaminobutane 1,4-Diaminobutane->Mono-Boc-1,4-diaminobutane Boc₂O, Solvent N-Boc-N'-benzyl-1,4-diaminobutane N-Boc-N'-benzyl-1,4-diaminobutane Mono-Boc-1,4-diaminobutane->N-Boc-N'-benzyl-1,4-diaminobutane Benzyl Bromide, Base Boc-Dab(Bzl)-HCl Boc-Dab(Bzl)-HCl N-Boc-N'-benzyl-1,4-diaminobutane->Boc-Dab(Bzl)-HCl HCl in Ether

Caption: General synthetic workflow for Boc-Dab(Bzl)-HCl.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride, based on standard organic chemistry techniques for amine protection.

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

  • Dissolve 1,4-diaminobutane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-1 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected diaminobutane.

Step 2: Benzylation of Mono-Boc-1,4-diaminobutane

  • Dissolve the purified mono-Boc-1,4-diaminobutane (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents).

  • Slowly add benzyl bromide (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude N-Boc-N'-benzyl-1,4-diaminobutane.

  • Purify the product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-Boc-N'-benzyl-1,4-diaminobutane in a minimal amount of a dry organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride.

Applications in Drug Development

Mono-protected diamines are essential tools in medicinal chemistry for the construction of more complex molecules with therapeutic potential. Boc-Dab(Bzl)-HCl serves as a key precursor for the synthesis of various polyamine analogues.

Role in Polyamine Analogue Synthesis

Polyamines are naturally occurring aliphatic cations that play critical roles in cell growth and proliferation. The polyamine metabolic pathway is often dysregulated in cancer cells, making it an attractive target for drug development. Synthetic polyamine analogues can interfere with this pathway, leading to antiproliferative effects.

The use of Boc-Dab(Bzl)-HCl allows for the controlled, stepwise elongation of the polyamine chain or the introduction of various functionalities at the free amine terminus.

G cluster_1 Application in Polyamine Analogue Synthesis Boc-Dab(Bzl)-HCl Boc-Dab(Bzl)-HCl Deprotection_Boc Deprotection_Boc Boc-Dab(Bzl)-HCl->Deprotection_Boc TFA or HCl Coupling_Reaction Coupling_Reaction Deprotection_Boc->Coupling_Reaction Activated Carboxylic Acid Elongated_Polyamine_Precursor Elongated_Polyamine_Precursor Coupling_Reaction->Elongated_Polyamine_Precursor Final_Deprotection Final_Deprotection Elongated_Polyamine_Precursor->Final_Deprotection e.g., Hydrogenolysis Bioactive_Polyamine_Analogue Bioactive_Polyamine_Analogue Final_Deprotection->Bioactive_Polyamine_Analogue

Caption: Role of Boc-Dab(Bzl)-HCl in synthesizing bioactive polyamine analogues.

Potential Therapeutic Targets

While specific drugs developed directly from Boc-Dab(Bzl)-HCl are not detailed in the public literature, the classes of molecules synthesized from such building blocks have shown promise in several therapeutic areas:

  • Oncology: As antineoplastic agents that disrupt polyamine homeostasis in cancer cells.

  • Infectious Diseases: As antiparasitic or antibacterial agents, targeting polyamine metabolism in pathogens.

  • Neurological Disorders: Polyamines are known to modulate ion channels in the central nervous system, making their analogues of interest for neurological research.

Conclusion

N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride (CAS: 90914-09-3) is a valuable and versatile building block for the synthesis of complex polyamine analogues. Its differential protection allows for precise chemical modifications, making it an important tool for researchers and drug development professionals exploring the therapeutic potential of targeting the polyamine metabolic pathway. The synthetic protocols and applications outlined in this guide provide a foundation for the rational design and synthesis of novel bioactive compounds.

References

N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane Hydrochloride

For researchers, scientists, and professionals in drug development, N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride serves as a critical bifunctional building block. Its unique structure, featuring a protected primary amine and a benzylated secondary amine, allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents and peptidomimetics. This guide provides a comprehensive overview of its synthesis, detailing established experimental protocols and presenting key data in a clear, accessible format.

Synthetic Strategy Overview

The synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is typically achieved through a three-step process. This strategy focuses on the selective protection and subsequent functionalization of 1,4-diaminobutane, culminating in the formation of the desired hydrochloride salt. The key stages are:

  • Mono-Boc Protection: Selective protection of one of the primary amino groups of 1,4-diaminobutane with a tert-butyloxycarbonyl (Boc) group.

  • N-Benzylation: Introduction of a benzyl group onto the remaining free amino group.

  • Hydrochloride Salt Formation: Conversion of the final product into its more stable and easily handleable hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Hydrochloride Salt Formation A 1,4-Diaminobutane C N-t-Butyloxycarbonyl-1,4-diaminobutane A->C Excess Diamine B Di-tert-butyl dicarbonate (Boc)2O B->C F N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane C->F Reductive Amination D Benzaldehyde D->F E Sodium Triacetoxyborohydride (STAB) E->F H N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane Hydrochloride F->H G Hydrochloric Acid (HCl) G->H

Figure 1: Overall synthetic workflow for N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-t-Butyloxycarbonyl-1,4-diaminobutane

The selective mono-Boc protection of 1,4-diaminobutane is a crucial first step. A common and effective method involves using an excess of the diamine to statistically favor the formation of the mono-protected product over the di-protected byproduct.

Protocol:

  • In a round-bottom flask, dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Separately, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in DCM.

  • Add the di-tert-butyl dicarbonate solution dropwise to the stirred 1,4-diaminobutane solution over a period of 6 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water to precipitate the di-Boc protected byproduct, which can be removed by filtration.

  • Extract the aqueous filtrate with ethyl acetate (4x).

  • Combine the organic phases, wash with water (2x) and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-t-Butyloxycarbonyl-1,4-diaminobutane as a colorless or yellowish oil.[1]

Reagent/SolventMolar Ratio/VolumePurpose
1,4-Diaminobutane6.5 eqStarting material and excess to favor mono-protection
Di-tert-butyl dicarbonate1.0 eqBoc-protecting agent
DichloromethaneSufficient volumeSolvent
Water (cold)Sufficient volumePrecipitation of di-Boc byproduct
Ethyl AcetateSufficient volumeExtraction solvent
Saturated NaCl solutionSufficient volumeAqueous wash
Anhydrous Sodium SulfateSufficient amountDrying agent

Table 1: Reagents and solvents for mono-Boc protection.

Step 2: Synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane

The benzylation of the free amino group of N-t-Butyloxycarbonyl-1,4-diaminobutane can be efficiently achieved through reductive amination. This method involves the formation of an intermediate imine with benzaldehyde, which is then reduced in situ.

Protocol:

  • Dissolve N-t-Butyloxycarbonyl-1,4-diaminobutane (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add benzaldehyde (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (2.0 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for an additional 4 hours.

  • Quench the reaction by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane.

Reagent/SolventMolar Ratio/VolumePurpose
N-t-Butyloxycarbonyl-1,4-diaminobutane1.0 eqStarting material
Benzaldehyde1.0 eqBenzylating agent
Sodium Triacetoxyborohydride (STAB)2.0 eqReducing agent
Anhydrous DichloromethaneSufficient volumeSolvent
Saturated Sodium BicarbonateSufficient volumeQuenching agent
BrineSufficient volumeAqueous wash
Anhydrous Sodium SulfateSufficient amountDrying agent

Table 2: Reagents and solvents for N-benzylation via reductive amination.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction A N-Boc-1,4-diaminobutane C Imine Intermediate A->C B Benzaldehyde B->C E N1-Boc-N4-benzyl-1,4-diaminobutane C->E D Sodium Triacetoxyborohydride (STAB) D->E

Figure 2: Logical relationship in the reductive amination step.

Step 3: Formation of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane Hydrochloride

The final step is the conversion of the benzylated product into its hydrochloride salt, which often improves its stability and ease of handling.[2]

Protocol:

  • Dissolve the crude N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Continue the addition until a precipitate is formed and no further precipitation is observed.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride as a crystalline solid.

Reagent/SolventConcentration/VolumePurpose
N1-Boc-N4-benzyl-1,4-diaminobutane1.0 eqStarting material
Diethyl Ether or Ethyl AcetateMinimal amountSolvent
Hydrochloric Acid (in solvent)e.g., 2M in Diethyl EtherSalt formation
Cold Diethyl EtherSufficient volumeWashing solvent

Table 3: Reagents and solvents for hydrochloride salt formation.

Conclusion

The synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is a well-established process that provides a valuable intermediate for various applications in medicinal chemistry and organic synthesis. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound with good yield and purity. The presented data and workflows offer a clear and concise resource for the successful execution of this synthetic sequence.

References

In-Depth Technical Guide: N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride, commonly referred to as Boc-Dab-Bzl HCl. This document details its chemical properties, and potential applications, and provides a framework for its use in a research context.

Core Compound Data

N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is a diaminoalkane derivative featuring orthogonal protecting groups, a tert-butyloxycarbonyl (Boc) group on one amine and a benzyl (Bzl) group on the other. This strategic protection makes it a valuable building block in multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide science.

PropertyValue
Chemical Name N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride
Synonyms This compound, tert-butyl [4-(benzylamino)butyl]carbamate hydrochloride
CAS Number 90914-09-3
Molecular Formula C₁₆H₂₆N₂O₂·HCl
Molecular Weight 314.85 g/mol
Appearance White crystalline powder
Melting Point 160 - 161 °C
Purity ≥ 99% (HPLC)
Storage Temperature 2-8°C

Experimental Protocols

While specific, detailed experimental protocols for the direct application of this compound in complex biological assays or as a final active pharmaceutical ingredient are not extensively documented in publicly available literature, its primary role is as a versatile intermediate in organic synthesis. Below is a generalized experimental workflow illustrating its potential use in the synthesis of a more complex target molecule.

General Workflow for Amide Coupling using this compound

This workflow outlines the steps for coupling a carboxylic acid to the free secondary amine of this compound after the deprotection of the Boc group is not intended in this sequence.

experimental_workflow reagents Reactants: - this compound - Carboxylic Acid (R-COOH) - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) dissolution Dissolve this compound and R-COOH in an aprotic solvent (e.g., DMF). reagents->dissolution 1. activation Add DIPEA to neutralize HCl salt and then add HATU to activate the carboxylic acid. dissolution->activation 2. coupling Stir reaction mixture at room temperature for several hours to allow amide bond formation. activation->coupling 3. workup Perform aqueous workup to remove water-soluble byproducts. coupling->workup 4. purification Purify the crude product using column chromatography. workup->purification 5. characterization Characterize the final product by NMR, MS, and HPLC. purification->characterization 6.

A generalized workflow for amide bond formation.

Logical Relationships in Synthesis

The utility of this compound in chemical synthesis stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This allows for selective deprotection and subsequent functionalization at either the N1 or N4 position of the diaminobutane core.

logical_relationship cluster_deprotection Selective Deprotection cluster_functionalization Functionalization Site start Boc-Dab(Bzl)-OH HCl deprotect_boc Acidic Conditions (e.g., TFA) start->deprotect_boc Path A deprotect_bzl Hydrogenolysis (e.g., H₂, Pd/C) start->deprotect_bzl Path B n1_amine Free N1-Amine deprotect_boc->n1_amine n4_amine Free N4-Amine deprotect_bzl->n4_amine

Deprotection strategies for this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific signaling pathways. Its role is primarily that of a synthetic building block. The biological activity of molecules synthesized using this intermediate would be entirely dependent on the nature of the final, fully elaborated structure. Researchers may utilize this compound in the synthesis of novel enzyme inhibitors, receptor ligands, or other bioactive molecules, which in turn could modulate various signaling cascades. The potential for this compound to be explored in the development of targeted cancer therapies has been noted, likely as a scaffold for more complex molecules.

Navigating the Physicochemical Landscape of Boc-Dab(Bzl)-OH HCl: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH HCl), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in synthetic workflows.

Introduction

Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride, denoted as Boc-Dab(Bzl)-OH HCl, is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the benzyl (Bzl) group protecting the side-chain amine provide orthogonal protection strategies essential for the controlled assembly of complex peptide sequences. The hydrochloride salt form generally enhances the compound's crystallinity and handling characteristics. This guide summarizes the available data on its solubility in various solvents and its stability under different conditions, and provides detailed experimental protocols for in-house determination of these critical parameters.

Physicochemical Properties

PropertyValueSource
Chemical Name Nα-tert-Butoxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochlorideIris Biotech
Synonyms Boc-Dab(Bzl)-OH HClIris Biotech
CAS Number 90914-09-3Iris Biotech
Molecular Formula C₁₆H₂₆N₂O₂·HClIris Biotech
Molecular Weight 314.85 g/mol Iris Biotech
Appearance White to off-white solidGeneral knowledge
Storage Temperature 2-8°CIris Biotech[1][2]

Solubility Profile

Precise quantitative solubility data for Boc-Dab(Bzl)-OH HCl is not extensively published. However, based on the general solubility characteristics of similar Boc-protected amino acids, a qualitative solubility profile can be inferred. The presence of the polar hydrochloride salt and the carboxylic acid group suggests some aqueous solubility, while the benzyl and Boc groups confer solubility in organic solvents.

Table of Qualitative Solubility:

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Likely Soluble
MethanolLikely Soluble
ChloroformLikely Soluble
Dichloromethane (DCM)Likely Soluble
Ethyl AcetateLikely Soluble
WaterSparingly Soluble to Soluble
Acetonitrile/Water mixturesSoluble, especially with acid

For accurate quantitative determination, the following experimental protocol is recommended.

Experimental Protocol: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method is a reliable approach to determine the equilibrium solubility of a compound in various solvents.

Materials:

  • Boc-Dab(Bzl)-OH HCl

  • Selected solvents (e.g., Water, Methanol, DMSO, DMF, DCM)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-Dab(Bzl)-OH HCl to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspensions to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved Boc-Dab(Bzl)-OH HCl.

  • Calculation:

    • Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess Boc-Dab(Bzl)-OH HCl to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of Boc-Dab(Bzl)-OH HCl is influenced by several factors, including temperature, pH, and light exposure. The Boc group is known to be labile to strong acids, while the benzyl group can be susceptible to hydrogenolysis. The ester linkage in the Boc group can also be prone to hydrolysis under certain conditions.

General Stability Characteristics:

  • Thermal Stability: The recommended storage temperature of 2-8°C suggests that the compound may be sensitive to higher temperatures.[1][2] Thermal degradation could lead to the loss of the Boc group or other decomposition pathways.

  • pH Stability:

    • Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[3] The rate of cleavage is dependent on the acid strength and temperature.

    • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

    • Basic Conditions: The Boc group is generally stable to basic conditions, making it compatible with Fmoc-based peptide synthesis strategies.[3]

  • Photostability: Compounds containing benzyl groups can be susceptible to photodegradation. Exposure to UV light may lead to the cleavage of the benzyl group or other photochemical reactions.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stable formulations and analytical methods.

Materials:

  • Boc-Dab(Bzl)-OH HCl

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Boc-Dab(Bzl)-OH HCl in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature, 60°C).

    • Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

  • Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

  • Sample Preparation and Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products). .

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using PDA and/or MS data.

G cluster_factors Influencing Factors cluster_compound Boc-Dab(Bzl)-OH HCl cluster_degradation Degradation Pathways Temp Temperature Compound Boc-Dab(Bzl)-OH HCl Temp->Compound pH pH pH->Compound Light Light Light->Compound Oxidants Oxidizing Agents Oxidants->Compound Boc_Cleavage Boc Group Cleavage Compound->Boc_Cleavage (Acidic pH, High Temp) Bzl_Cleavage Benzyl Group Cleavage Compound->Bzl_Cleavage (Light, Hydrogenolysis) Hydrolysis Hydrolysis Compound->Hydrolysis (Extreme pH) Oxidation Oxidation Compound->Oxidation (Oxidizing Agents)

References

The Chemistry of Amine Protection: An In-depth Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and mild cleavage conditions. This technical guide provides a comprehensive overview of the mechanism of Boc protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism of Boc Protection

The most prevalent method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This leaving group is unstable and readily decomposes into the stable byproducts carbon dioxide (CO₂) and a tert-butoxide anion. The generated tert-butoxide is a strong enough base to deprotonate the positively charged nitrogen, yielding the neutral Boc-protected amine and tert-butanol. While the reaction can proceed without an external base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) are often employed to neutralize the protonated amine and drive the reaction to completion.[1]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O)O-Boc      |    O(⁻)-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocAmine R-NH-Boc Intermediate->BocAmine Collapse & Deprotonation Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition of Leaving Group

Figure 1: Boc Protection Mechanism.

Quantitative Data on Boc Protection of Amines

The efficiency of Boc protection is influenced by the nature of the amine, the solvent, and the presence of a catalyst. The following tables summarize yields for the Boc protection of various amines under different conditions.

Table 1: Boc Protection of Various Amines with (Boc)₂O

Amine SubstrateBase/CatalystSolventTime (h)Yield (%)Reference
PyrrolidineTEADCM1100[1]
3-AminopropyleneNaOHTHF/H₂OOvernight91[1]
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HClDIPEADCM1100[1]
AnilineAmberlite-IR 120DCM0.0595[2]
AnilineAmberlite-IR 120None<0.0299[2]
BenzylamineAmberlite-IR 120None0.0398[2]
PiperidineAmberlite-IR 120None0.0298[2]
EthanolamineAmberlite-IR 120None0.0399[2]

Table 2: Influence of Solvent on Boc Protection of Aniline with (Boc)₂O and Amberlite-IR 120

SolventTime (min)Yield (%)Reference
Dichloromethane (DCM)395[2]
Tetrahydrofuran (THF)390[2]
Toluene380[2]
Acetonitrile (CH₃CN)380[2]
None<199[2]

Experimental Protocols

General Procedure for N-Boc Protection of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.5 equiv)

  • Base (e.g., Triethylamine, DIPEA) (1.2-1.5 equiv) or Catalyst (e.g., DMAP, 0.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using a base like triethylamine or DIPEA, add it to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the di-tert-butyl dicarbonate to the cooled solution, either as a solid in one portion or as a solution in the same solvent dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Example Protocol: Boc Protection of Pyrrolidine[1]

Procedure:

  • To a stirred mixture of pyrrolidine (10.0 g, 0.14 mol) in dichloromethane (150 mL) at 0 °C was added triethylamine (15.6 g, 0.15 mol).

  • Di-tert-butyl dicarbonate (30.6 g, 0.14 mol) was then added, and the mixture was stirred at room temperature for 1 hour.

  • TLC analysis indicated the complete consumption of pyrrolidine.

  • The reaction mixture was washed with a 1 M aqueous HCl solution (100 mL) and then with brine.

  • The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product as a colorless oil (24.0 g, 100% yield).

The Mechanism of Boc Deprotection

The Boc group is prized for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. The bond cleaves heterolytically to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutene gas. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide gas and regenerate the free amine.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate1 Protonated Carbamate cluster_intermediate2 Intermediates cluster_products Products BocAmine R-NH-Boc ProtonatedBocAmine R-NH-C(=O⁺H)-O-tBu BocAmine->ProtonatedBocAmine Protonation Acid H⁺ Acid->ProtonatedBocAmine CarbamicAcid R-NH-COOH ProtonatedBocAmine->CarbamicAcid Fragmentation tButylCation (CH₃)₃C⁺ ProtonatedBocAmine->tButylCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation Byproducts CO₂ + Isobutene CarbamicAcid->Byproducts tButylCation->Byproducts Elimination

Figure 2: Boc Deprotection Mechanism.

Quantitative Data on Boc Deprotection

The rate and efficiency of Boc deprotection can be influenced by the acid used, the solvent, and the temperature.

Table 3: Boc Deprotection of N-Boc-Aniline under Different Conditions

AcidSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (4M)MethanolRT2~100
Water130439[3]
Water150486[3]

Experimental Protocols for Boc Deprotection

General Procedure for Acidic Deprotection of a Boc-Protected Amine

Materials:

  • Boc-protected amine (1.0 equiv)

  • Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or methanol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Dissolve the Boc-protected amine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the acid to the solution. For TFA, it is often used neat or as a solution in DCM (e.g., 20-50% v/v). For HCl, a solution in an organic solvent like dioxane or methanol is typically used.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step. If the free amine is required, a basic workup is necessary.

  • For a basic workup, dissolve the crude salt in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the pH is basic.

  • Extract the free amine with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the free amine.

  • Purify by column chromatography or distillation if needed.

Example Protocol: Deprotection of Boc-protected 3-chloroaniline with 4M HCl in Methanol[3]

Procedure:

  • The Boc-protected 3-(substitutedthiocarbamido)aniline was stirred with 4M HCl in methanol for about 2 hours.

  • The reaction mixture was then poured into ice water under vigorous stirring.

  • The product was collected by filtration, washed with cold water, and dried.

  • The crude product was further recrystallized from ethyl alcohol for characterization.

Logical Workflow in Synthesis

The Boc protection/deprotection sequence is a fundamental tool in multi-step organic synthesis. A typical workflow involves the protection of a reactive amine, performing a desired chemical transformation on another part of the molecule, and finally, the removal of the Boc group to reveal the free amine.

Synthetic Workflow Start Starting Material with Amine Protect Boc Protection ((Boc)₂O, Base) Start->Protect Protected Boc-Protected Intermediate Protect->Protected Transform Chemical Transformation (e.g., Coupling, Reduction) Protected->Transform Transformed Transformed Boc-Protected Intermediate Transform->Transformed Deprotect Boc Deprotection (Acid, e.g., TFA, HCl) Transformed->Deprotect Final Final Product with Free Amine Deprotect->Final

Figure 3: A typical synthetic workflow involving Boc protection.

Conclusion

The Boc protecting group is an indispensable tool for the modern organic chemist. Its ease of introduction under mild conditions, stability to a wide range of reagents, and facile removal with acid make it a highly versatile and reliable choice for the protection of amines in complex synthetic endeavors. A thorough understanding of the mechanisms of its installation and cleavage, as well as the various experimental conditions, is crucial for its successful application in research and development.

References

In-depth Structural Characterization of Boc-Dab-Bzl HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental data for the structural characterization of N-t-Butyloxycarbonyl-N'-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl). While this compound is available from commercial suppliers, peer-reviewed studies detailing its specific nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) fragmentation, or single-crystal X-ray diffraction analysis are not readily accessible.

This absence of specific data precludes the creation of a detailed technical guide with the quantitative data tables and explicit experimental protocols originally requested. Such a guide requires precise, validated experimental results to be of value to researchers, scientists, and drug development professionals.

However, it is possible to provide a generalized framework for the structural characterization of Boc-protected benzyl-diamines, outlining the standard analytical workflow and the expected outcomes from each technique. This section serves as a methodological guide for researchers who may be synthesizing or working with this compound or analogous compounds.

General Analytical Workflow

The structural confirmation and purity assessment of a synthesized compound like this compound would typically follow a logical progression of analytical techniques. Each step provides a piece of the puzzle, leading to an unambiguous structural assignment.

G General Workflow for Structural Characterization A Synthesis & Purification B Mass Spectrometry (MS) Verify Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC A->C D Elemental Analysis Confirm Elemental Composition A->D E X-ray Crystallography (if single crystal obtained) A->E Optional F Structural Confirmation B->F Correct Mass C->F Correct Connectivity D->F Correct Formula E->F Absolute Structure

Caption: A generalized workflow for the structural elucidation of a synthetic compound.

Key Experimental Protocols (Generalized)

The following sections describe the principles and typical experimental setups for the key analytical techniques used to characterize compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a suite of NMR experiments would be necessary.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Boc Group: A singlet at approximately 1.4 ppm, integrating to nine protons.

  • Methylene Protons: Several multiplets corresponding to the protons of the diaminobutane backbone and the benzylic CH₂ group. The protons adjacent to the nitrogen atoms would be deshielded and appear further downfield.

  • Amine/Ammonium Protons: Broad signals that may exchange with deuterium if D₂O is added.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental formula.

Expected Mass Spectrum Features: For this compound, electrospray ionization (ESI) in positive ion mode would be suitable. The expected parent ion would be the protonated molecule [M+H]⁺, where M is the free base (C₁₆H₂₆N₂O₂). The calculated monoisotopic mass of the free base is 278.1994 g/mol , so the expected [M+H]⁺ peak would be at an m/z of approximately 279.2072. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula to within a few parts per million (ppm).

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Desolvation Gas Flow: 500-800 L/hr.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da).

G Hypothetical MS Fragmentation Pathway Parent [Boc-NH-(CH₂)₄-NH₂-Bzl]⁺ m/z = 279.2 Frag1 Loss of isobutylene [H₂N-(CH₂)₄-NH₂-Bzl]⁺ m/z = 223.1 Parent->Frag1 - C₄H₈ Frag2 Loss of Boc group [H₂N-(CH₂)₄-NH₂-Bzl]⁺ m/z = 179.1 Parent->Frag2 - C₅H₉O₂ Frag3 Benzyl Cation [C₇H₇]⁺ m/z = 91.05 Parent->Frag3 Cleavage

Caption: A hypothetical fragmentation pathway for Boc-Dab-Bzl in ESI-MS/MS.

Conclusion

While a detailed, data-rich guide on the structural characterization of this compound cannot be provided due to the absence of published primary data, this document offers a standard framework for such an analysis. The generalized experimental protocols and expected spectral features for NMR and MS provide a solid foundation for any researcher undertaking the synthesis and characterization of this compound or its analogs. The definitive structural elucidation would require the generation and interpretation of the specific experimental data outlined herein.

An In-depth Technical Guide to Carbamate Protecting Groups in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamate protecting groups are indispensable tools in modern organic synthesis, particularly within the realms of peptide synthesis and drug development. Their ability to temporarily mask the reactivity of amine functionalities under a wide range of reaction conditions, coupled with the diverse methods available for their selective removal, makes them a versatile choice for complex molecule construction. This technical guide provides a comprehensive overview of the most common carbamate protecting groups, their chemical properties, and their applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of their role in relevant biological pathways and synthetic workflows.

Core Concepts of Carbamate Protecting Groups

Carbamates are functional groups characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. When used as protecting groups for amines, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering the amine significantly less nucleophilic and basic. This electronic effect is the basis of their protective function. The stability and lability of the carbamate are primarily determined by the nature of the substituent attached to the oxygen atom. The three most widely utilized carbamate protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The selection of a suitable carbamate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality . Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[1][2] This principle is fundamental to the stepwise construction of complex molecules like peptides and oligosaccharides.

Quantitative Comparison of Common Carbamate Protecting Groups

The stability of carbamate protecting groups under various conditions is a critical factor in synthetic planning. The following table summarizes the relative stability and common cleavage conditions for Boc, Cbz, and Fmoc groups. While exact cleavage kinetics are highly substrate-dependent, this data provides a general framework for comparison.

Protecting GroupStructureCleavage ConditionsRelative Stability to AcidRelative Stability to BaseRelative Stability to Hydrogenolysis
Boc (tert-butyloxycarbonyl)Strong acids (e.g., TFA, HCl)[3][4][5]LabileStableStable
Cbz (benzyloxycarbonyl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6]; Strong acids (harsher conditions than Boc)More stable than BocStableLabile
Fmoc (9-fluorenylmethyloxycarbonyl)Basic conditions (e.g., Piperidine, DBU)[7]StableLabileLabile under some hydrogenolysis conditions

Note: The stability is relative and can be influenced by solvent, temperature, and substrate structure.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the key carbamate protecting groups.

tert-Butyloxycarbonyl (Boc) Group

a) Boc Protection of a Primary Amine (General Procedure)

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • Primary amine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the primary amine in the chosen solvent.

    • Add the base (Et₃N or DIPEA) to the solution.

    • Add Boc₂O portion-wise to the reaction mixture at room temperature.

    • Stir the reaction for 2-12 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[8][9]

b) Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group under acidic conditions.

  • Materials:

    • N-Boc protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[3][4]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution.[10]

Benzyloxycarbonyl (Cbz) Group

a) Cbz Protection of a Primary Amine

This procedure details the protection of an amine using benzyl chloroformate.

  • Materials:

    • Primary amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Dioxane/water or THF/water mixture

  • Procedure:

    • Dissolve the primary amine in the solvent mixture.

    • Cool the solution to 0 °C and add the base.

    • Add Cbz-Cl dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the N-Cbz protected amine.

b) Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

  • Materials:

    • N-Cbz protected amine

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the N-Cbz protected amine in the chosen alcohol solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) for 2-24 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the Celite® pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

a) Fmoc Protection of a Primary Amine

This procedure outlines the protection of an amine using Fmoc-Cl or Fmoc-OSu.

  • Materials:

    • Primary amine (1.0 equiv)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) or DIPEA (1.5 equiv)

    • Dioxane/water or DMF

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add the base to the solution.

    • Add the Fmoc-Cl or Fmoc-OSu to the reaction mixture.

    • Stir at room temperature for 1-6 hours, monitoring by TLC.

    • If using an aqueous system, acidify the mixture and extract the product with an organic solvent. If using DMF, precipitate the product by adding water.

    • Wash the product, dry, and purify as necessary.

b) Fmoc Deprotection using Piperidine

This protocol describes the standard method for Fmoc group removal.

  • Materials:

    • N-Fmoc protected amine

    • Piperidine

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected amine in DMF.

    • Add piperidine to the solution to a final concentration of 20% (v/v).[7]

    • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The crude product can be purified by chromatography or crystallization.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Carbamate-containing compounds are widely used as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic use of drugs like Rivastigmine in Alzheimer's disease and for the action of certain insecticides.[2][11][12]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binding Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Carbamate Carbamate Inhibitor Carbamate->AChE Binding

Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu strategy is one of the most common approaches, utilizing the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.[13][14]

SPPS_Workflow Start Start: Resin with Linker and First Fmoc-AA Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash (DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Wash3->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Logical Relationship: Orthogonal Protection Strategy

The concept of orthogonal protection is crucial for the synthesis of complex molecules with multiple functional groups. This diagram illustrates the selective removal of Boc, Fmoc, and Cbz protecting groups from a hypothetical molecule.

Orthogonal_Protection Molecule Protected Molecule N-Fmoc N-Boc N-Cbz Base Base (e.g., Piperidine) Molecule:f1->Base Acid Acid (e.g., TFA) Molecule:f2->Acid Hydrogenolysis H₂, Pd/C Molecule:f3->Hydrogenolysis Molecule_no_Fmoc Molecule NH₂ N-Boc N-Cbz Base->Molecule_no_Fmoc Molecule_no_Boc Molecule N-Fmoc NH₂ N-Cbz Acid->Molecule_no_Boc Molecule_no_Cbz Molecule N-Fmoc N-Boc NH₂ Hydrogenolysis->Molecule_no_Cbz

Orthogonality of Carbamate Protecting Groups.
Drug Development Workflow: Synthesis of Rivastigmine

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The following diagram outlines a potential synthetic route.[15][16]

Rivastigmine_Synthesis cluster_start Starting Materials 3-Hydroxyacetophenone 3-Hydroxyacetophenone Reductive_Amination Reductive Amination (Dimethylamine, NaBH₃CN) 3-Hydroxyacetophenone->Reductive_Amination N-Ethyl-N-methylcarbamoyl chloride N-Ethyl-N-methylcarbamoyl chloride Carbamoylation Carbamoylation (N-Ethyl-N-methylcarbamoyl chloride, Base) N-Ethyl-N-methylcarbamoyl chloride->Carbamoylation Dimethylamine Dimethylamine Dimethylamine->Reductive_Amination Intermediate 3-(1-(Dimethylamino)ethyl)phenol Reductive_Amination->Intermediate Intermediate->Carbamoylation Rivastigmine Rivastigmine Carbamoylation->Rivastigmine

Synthetic Workflow for Rivastigmine.

Conclusion

Carbamate protecting groups are a versatile and powerful class of functionalities in organic synthesis. The choice between Boc, Cbz, and Fmoc is guided by the principles of orthogonal protection, allowing for the strategic unmasking of amine groups during the construction of complex molecular architectures. A thorough understanding of their respective stabilities and the detailed protocols for their manipulation is essential for researchers and professionals in drug development and other areas of chemical science. The continued development of novel carbamate-based protecting groups and their applications will undoubtedly contribute to advancements in the synthesis of new therapeutics and functional materials.

References

In-Depth Technical Guide: Orthogonal Amine Protection Strategies as Alternatives to Boc-Dab(Bzl)-OH HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary alternatives to the traditionally used N-α-tert-butyloxycarbonyl-N-γ-benzyl-L-2,4-diaminobutanoic acid hydrochloride (Boc-Dab(Bzl)-OH HCl). The focus of this document is on orthogonally protected Dab (2,4-diaminobutanoic acid) derivatives that offer enhanced flexibility and efficiency in solid-phase peptide synthesis (SPPS) and other complex organic syntheses. This guide will delve into the synthesis, deprotection, and strategic application of these alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction: The Need for Orthogonal Protection

In complex peptide synthesis, particularly for cyclic or branched peptides, the ability to selectively deprotect one functional group while others remain intact is paramount. This principle of "orthogonality" allows for precise chemical modifications at specific sites within a molecule. While Boc-Dab(Bzl)-OH has been a staple in peptide chemistry, the removal of both the Boc and benzyl groups often requires strongly acidic conditions (e.g., HF or TFMSA), which can be harsh on sensitive peptide sequences. The alternatives presented here utilize protecting groups that can be removed under milder and distinct conditions, offering greater compatibility with a wider range of synthetic strategies.

The primary alternatives to be discussed are based on the following protecting groups for the γ-amino function of Dab, often in combination with an N-α-Fmoc protecting group:

  • Alloc (Allyloxycarbonyl): Removable by palladium catalysis.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable by dilute hydrazine.

  • Mtt (4-Methyltrityl): Removable by mildly acidic conditions.

These protecting groups are fully compatible with the widely used Fmoc/tBu strategy in SPPS.

Overview of Alternative Protecting Group Strategies

The selection of an appropriate protecting group strategy depends on the overall synthetic plan, including the desired final peptide structure and the presence of other sensitive functional groups. The following table summarizes the key characteristics of the discussed alternatives.

N-α ProtectionN-γ ProtectionDeprotection Condition for N-γ GroupOrthogonal toKey Advantages
FmocAlloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerBoc, tBu, Trt, FmocMild, rapid, and highly selective deprotection.
BocivDde 2-4% Hydrazine in DMFBoc, tBu, Trt, Fmoc (with caution)High stability to piperidine and TFA; allows for on-resin side-chain modification.
FmocMtt 1-2% TFA in DCM with scavenger (e.g., TIS)Boc, tBu, FmocVery mild acid lability, enabling selective deprotection in the presence of more acid-stable groups.
FmocBoc Strong acid (e.g., TFA)Fmoc, Alloc, ivDde, MttCommonly used, well-established procedures.

Quantitative Data: Synthesis and Deprotection

The following tables provide a summary of representative yields for the synthesis of key orthogonally protected Dab derivatives. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Orthogonally Protected Dab Derivatives

ProductStarting MaterialKey ReagentsReported Yield
Fmoc-Dab-OHFmoc-Gln-OHIodobenzene diacetate (DiPa)82-87%[1]
Fmoc-Dab(Boc)-OHFmoc-Dab-OH(Boc)₂O, NaOH85%[1]

Further quantitative data for the synthesis of Alloc, ivDde, and Mtt protected Dab derivatives from primary literature is often variable and highly dependent on the specific synthetic route and scale. Commercial availability of these reagents is high.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and deprotection of the alternative Dab derivatives.

Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH[1]

This two-step synthesis provides a cost-effective method for producing Fmoc-Dab(Boc)-OH.

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend Fmoc-Gln-OH (1 equivalent) in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water (20 volumes).

  • Add iodobenzene diacetate (1.2 equivalents) to the suspension at 20-30°C.

  • Stir the reaction mixture for 48-72 hours.

  • Upon completion, perform an appropriate aqueous work-up and isolate the Fmoc-Dab-OH product. A typical reported yield is in the range of 82-87%.[1]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

  • Suspend Fmoc-Dab-OH (1 equivalent) in a 1:1 (v/v) mixture of acetone and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents).

  • Adjust the pH of the mixture to 7.5-8.0 using 0.5 N NaOH and maintain this pH during the reaction.

  • Stir the reaction for approximately 4 hours.

  • After the reaction is complete, perform an appropriate work-up, including acidification and extraction, to isolate the Fmoc-Dab(Boc)-OH product. A typical reported yield is around 85%.[1]

Deprotection of the Alloc Group[2]

This protocol describes the removal of the Alloc group from the γ-amino function of a Dab residue on-resin.

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in chloroform.

  • Add the palladium catalyst solution to the resin.

  • Add a scavenger, such as phenylsilane (25 equivalents), to the resin suspension.

  • Gently agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the deprotection reaction for completion (e.g., using a Kaiser test).

  • Once complete, thoroughly wash the resin with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and scavenger byproducts.

Deprotection of the ivDde Group[3][4]

This protocol details the removal of the ivDde protecting group using a dilute hydrazine solution.

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Prepare a 2% to 4% (v/v) solution of hydrazine monohydrate in DMF.[2][3]

  • Treat the resin with the hydrazine solution (approximately 10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.[2]

  • Drain the solution and repeat the hydrazine treatment two to three more times.

  • Monitor the deprotection by checking the UV absorbance of the filtrate for the cleavage byproduct.

  • After complete removal of the ivDde group, wash the resin extensively with DMF to remove all traces of hydrazine.

Deprotection of the Mtt Group[5][6]

This protocol outlines the mild acidic cleavage of the Mtt group.

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM containing 2% triisopropylsilane (TIS) as a scavenger.[4]

  • Treat the resin with the TFA/TIS/DCM solution (approximately 10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation.[4]

  • Monitor the deprotection by taking a few resin beads and adding a drop of 10% TFA in DCM; a persistent yellow-orange color in the solution indicates the presence of the Mtt cation and incomplete deprotection.

  • If the reaction is incomplete, the treatment can be repeated.

  • Once deprotection is complete, wash the resin thoroughly with DCM, followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIEA) in DMF, and finally with DMF and DCM.

Visualizing Orthogonal Strategies and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of orthogonal protection and a representative experimental workflow.

Orthogonal_Deprotection cluster_Peptide Fully Protected Peptide on Resin cluster_Fmoc Fmoc Deprotection cluster_Gamma γ-Amine Deprotection cluster_Final Final Cleavage Peptide Resin-Peptide-Dab(γ-PG)-Xaa... Fmoc_Deprotection Piperidine/DMF Peptide->Fmoc_Deprotection Chain Elongation Peptide_Fmoc_Deprotected Resin-Peptide-Dab(γ-PG)-Xaa... Fmoc_Deprotection->Peptide_Fmoc_Deprotected Gamma_Deprotection Orthogonal Reagent Peptide_Fmoc_Deprotected->Gamma_Deprotection Side-Chain Modification Peptide_Gamma_Deprotected Resin-Peptide-Dab(γ-NH₂)-Xaa... Gamma_Deprotection->Peptide_Gamma_Deprotected Final_Cleavage TFA Cocktail Peptide_Gamma_Deprotected->Final_Cleavage Final_Peptide H₂N-Peptide-Dab-Xaa... Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy in SPPS.

Synthesis_Workflow Start Fmoc-Gln-OH Step1 Reaction with Iodobenzene Diacetate Start->Step1 Intermediate Fmoc-Dab-OH Step1->Intermediate Step2 Reaction with (Boc)₂O and NaOH Intermediate->Step2 Product Fmoc-Dab(Boc)-OH Step2->Product

Caption: Synthesis workflow for Fmoc-Dab(Boc)-OH.

Conclusion

The use of orthogonally protected 2,4-diaminobutanoic acid derivatives provides chemists with a powerful toolkit for the synthesis of complex peptides and other molecules. The Alloc, ivDde, and Mtt protecting groups, in conjunction with the standard Fmoc/tBu strategy, offer a high degree of flexibility and allow for selective modifications under mild conditions. The choice of a specific protecting group should be guided by the overall synthetic strategy and the chemical nature of the target molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ these advanced amine protection strategies in their work.

References

Methodological & Application

Application Notes and Protocols for Boc-Dab(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH·HCl) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of L-α,γ-diaminobutyric acid (Dab) residues into peptide sequences. The Dab side chain offers a site for post-synthesis modifications, cyclization, or the introduction of positive charges, which can be crucial for the biological activity of synthetic peptides, including peptide antibiotics and other therapeutic agents. This document provides detailed application notes and protocols for the use of Boc-Dab(Bzl)-OH in the Boc/Bzl SPPS strategy.

The Boc/Bzl strategy is a well-established, albeit not fully orthogonal, method for SPPS. It relies on the differential acid lability of the Nα-tert-butyloxycarbonyl (Boc) protecting group and the more acid-stable side-chain protecting groups, such as the benzyl (Bzl) group. The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2][3][4]

Chemical Structure and Properties

Boc-Dab(Bzl)-OH is an amino acid derivative where the α-amino group is protected by a Boc group and the γ-amino group of the diaminobutyric acid side chain is protected by a benzyl group.

Chemical Structure of Boc-Dab(Bzl)-OH cluster_Boc Boc Group cluster_Dab Dab Backbone cluster_Bzl Benzyl Group Boc O1_boc O C_boc C O1_boc->C_boc N_alpha NH O1_boc->N_alpha O2_boc O C_boc->O2_boc C_tertbutyl C(CH3)3 C_boc->C_tertbutyl Ca CαH N_alpha->Ca C_carboxyl C Ca->C_carboxyl Cb CβH2 Ca->Cb OH_carboxyl OH C_carboxyl->OH_carboxyl O_carboxyl O C_carboxyl->O_carboxyl Cg CγH2 Cb->Cg N_gamma NH Cg->N_gamma CH2_bzl CH2 N_gamma->CH2_bzl Phenyl C6H5 CH2_bzl->Phenyl

Caption: Structure of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid.

Data Presentation

While specific quantitative data for the coupling efficiency of Boc-Dab(Bzl)-OH is not extensively published, the following table provides a general overview of coupling efficiencies for various amino acids in Boc-SPPS, which can serve as a useful reference. It is important to note that coupling efficiencies are sequence-dependent and can be affected by factors such as steric hindrance and the aggregation of the growing peptide chain.[1][5]

Amino Acid (Boc-AA-OH)Coupling DifficultyFactors Affecting Coupling
Gly, Ala, LeuLowGenerally high coupling efficiency.
Val, IleModerate to HighSteric hindrance from the β-branched side chain can slow down the reaction. Double coupling may be required.
ProModerateThe secondary amine can lead to slower coupling kinetics.
His(Bom/DNP), Arg(Tos)HighBulky and reactive side chains can impede coupling. Side reactions are possible.
Gln, AsnModerateSide chain amide can participate in side reactions. Dehydration to nitrile can occur with certain coupling reagents.
Dab(Bzl) Moderate (Inferred) The benzyl-protected side chain is relatively bulky. Standard coupling times should be sufficient, but monitoring is recommended.

Experimental Protocols

The following are generalized protocols for the use of Boc-Dab(Bzl)-OH in manual Boc-SPPS. These protocols may require optimization based on the specific peptide sequence and the scale of the synthesis.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in DCM for at least 30 minutes.

start Start with Dry Resin wash_dcm Wash with DCM (x3) start->wash_dcm swell Swell in DCM (30 min) wash_dcm->swell ready Resin Ready for Synthesis swell->ready

Caption: Resin swelling workflow.

Nα-Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM (10 mL/g of resin) to the reaction vessel.

  • Agitate the resin for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).

  • Agitate the resin for 20-30 minutes.[3]

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 x 10 mL/g of resin).

  • Wash the resin with Isopropanol (IPA) (2 x 10 mL/g of resin).

  • Wash the resin with DCM (3 x 10 mL/g of resin).

Neutralization
  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g of resin) to the deprotected resin.

  • Agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat steps 1-3.

  • Wash the resin with DCM (5 x 10 mL/g of resin).

Coupling of Boc-Dab(Bzl)-OH

This protocol describes a standard DCC/HOBt activation method. Other coupling reagents such as HBTU or PyBOP can also be used.

  • In a separate vessel, dissolve Boc-Dab(Bzl)-OH·HCl (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of Dimethylformamide (DMF).

  • Add DIEA (3 equivalents) to neutralize the HCl salt.

  • Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.

  • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.

  • Add the filtered solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and DCM (3 x 10 mL/g).

deprotection Nα-Boc Deprotection (TFA/DCM) neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling of Boc-Dab(Bzl)-OH neutralization->coupling wash Washing coupling->wash next_cycle Proceed to Next Cycle wash->next_cycle

Caption: SPPS cycle for incorporating Boc-Dab(Bzl)-OH.

Final Cleavage and Deprotection of Dab(Bzl)

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the benzyl group from the Dab side chain. This is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF).[2][6][7]

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment.

Low-High HF Cleavage Procedure:

This two-step procedure is often used to minimize side reactions.[8][7]

  • Pre-cleavage Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a suitable HF-resistant reaction vessel (e.g., Kel-F).

    • Add a scavenger mixture. A common mixture for peptides containing Bzl protecting groups is p-cresol and p-thiocresol. For 1 g of peptide-resin, use approximately 1 mL of p-cresol.

  • Low HF Step:

    • Cool the reaction vessel to -5 to 0°C.

    • Distill a mixture of HF and dimethyl sulfide (DMS) (typically 25% HF in DMS, v/v) into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 2 hours. This step removes more labile protecting groups.

    • Evaporate the HF and DMS under a stream of nitrogen.

  • High HF Step:

    • Re-cool the reaction vessel to -5 to 0°C.

    • Distill neat, anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-1.5 hours. This step cleaves the peptide from the resin and removes acid-stable protecting groups like the Bzl group from Dab.[8][7]

    • Evaporate the HF under a stream of nitrogen.

  • Work-up:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

start Peptide-Resin add_scavengers Add Scavengers (e.g., p-cresol) start->add_scavengers low_hf Low HF Cleavage (HF/DMS) add_scavengers->low_hf high_hf High HF Cleavage (neat HF) low_hf->high_hf wash_ether Wash with Cold Ether high_hf->wash_ether precipitate Precipitate Peptide wash_ether->precipitate purify Purify by RP-HPLC precipitate->purify end Pure Peptide purify->end

Caption: Final cleavage and deprotection workflow.

Potential Side Reactions and Considerations

  • Premature Cleavage of Dab(Bzl): The benzyl group is generally stable to the repeated TFA treatments used for Nα-Boc deprotection. However, with prolonged exposure or in "difficult" sequences, some loss of the Bzl group may occur. This can be minimized by keeping the deprotection times as short as possible while ensuring complete removal of the Boc group.

  • Alkylation: During the final HF cleavage, the generated benzyl carbocations can potentially alkylate nucleophilic residues such as Met, Cys, Trp, and Tyr. The use of scavengers like p-cresol is essential to trap these reactive species.[8]

  • Incomplete Cleavage: The cleavage of the Bzl group from the Dab side chain requires strong acidolysis (High HF). Incomplete cleavage can result in a mixed product of the desired peptide and the Bzl-protected peptide. Ensuring sufficient reaction time and temperature during the High HF step is critical.

Conclusion

Boc-Dab(Bzl)-OH is a versatile building block for incorporating diaminobutyric acid into peptides using the Boc/Bzl SPPS strategy. While specific quantitative data for its use is limited in the public domain, the provided protocols, based on well-established principles of Boc-SPPS, offer a solid foundation for its successful application. Careful monitoring of coupling reactions and adherence to proper procedures for final cleavage and deprotection are key to obtaining the desired peptide in high purity and yield. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific synthetic targets.

References

Application Notes & Protocols for Solution-Phase Peptide Synthesis using Boc-Dab(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and techniques of solution-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-Butyloxycarbonyl/Benzyl) protection strategy, with a specific focus on the incorporation of the non-proteinogenic amino acid L-α,γ-diaminobutyric acid (Dab), where the side chain is protected with a benzyl group (Bzl).

Introduction to Boc/Bzl Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical yet powerful method for the chemical synthesis of peptides.[1] Unlike solid-phase peptide synthesis (SPPS), all reactions in solution-phase synthesis are carried out in a homogeneous solution, which allows for the purification and characterization of intermediates at each step. This can be particularly advantageous for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and peptides containing unusual amino acids.

The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains.[2] The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl groups require stronger acids or catalytic hydrogenation for cleavage.[1][2]

Key Reagents and Protecting Groups

Reagent/Protecting GroupAbbreviationPurposeDeprotection Conditions
tert-ButyloxycarbonylBocα-Amino group protectionMild acid (e.g., TFA in DCM)
BenzylBzlSide-chain protection of DabCatalytic transfer hydrogenation or strong acid
DicyclohexylcarbodiimideDCCCoupling reagentNot applicable
1-HydroxybenzotriazoleHOBtCoupling additive (racemization suppressant)Not applicable
Trifluoroacetic AcidTFABoc deprotection reagentNot applicable
DichloromethaneDCMSolventNot applicable
N,N-DimethylformamideDMFSolventNot applicable
Ethyl acetateEtOAcSolvent for extractionNot applicable
Palladium on CarbonPd/CCatalyst for hydrogenationNot applicable
Ammonium formateHCOO⁻NH₄⁺Hydrogen donor for transfer hydrogenationNot applicable

Experimental Workflow

The overall workflow for the synthesis of a dipeptide using Boc-Dab(Bzl)-OH is depicted below. This involves a cycle of coupling and deprotection steps, followed by final deprotection of the side chain.

PeptideSynthesisWorkflow cluster_protection Initial Protection cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_deprotection Final Deprotection start Start with C-terminally protected amino acid (e.g., H-AA₂-OMe) Coupling Peptide Coupling (DCC, HOBt) start->Coupling Boc_Dab Boc-Dab(Bzl)-OH Boc_Dab->Coupling Dipeptide_Boc_Bzl Boc-Dab(Bzl)-AA₂-OMe Coupling->Dipeptide_Boc_Bzl Purification1 Work-up and Purification Dipeptide_Boc_Bzl->Purification1 Boc_Deprotection Boc Deprotection (TFA/DCM) Purification1->Boc_Deprotection Dipeptide_Free_Amine H-Dab(Bzl)-AA₂-OMe Boc_Deprotection->Dipeptide_Free_Amine Bzl_Deprotection Bzl Side-Chain Deprotection (Catalytic Transfer Hydrogenation) Dipeptide_Free_Amine->Bzl_Deprotection Final_Dipeptide H-Dab-AA₂-OMe Bzl_Deprotection->Final_Dipeptide Final_Purification Final Purification (Chromatography) Final_Dipeptide->Final_Purification end Final Dipeptide Final_Purification->end Orthogonality cluster_deprotection Deprotection Strategies cluster_products Deprotection Outcomes Peptide Fully Protected Peptide (Boc-Dab(Bzl)-AA₂-OMe) Mild_Acid Mild Acid (TFA/DCM) Peptide->Mild_Acid Selective Removal Side_Chain_Protected Side-Chain Protected Peptide (H-Dab(Bzl)-AA₂-OMe) Mild_Acid->Side_Chain_Protected Yields free α-amino group Hydrogenation Catalytic Transfer Hydrogenation Fully_Deprotected Fully Deprotected Peptide (H-Dab-AA₂-OMe) Hydrogenation->Fully_Deprotected Side_Chain_Protected->Hydrogenation Final Deprotection

References

Application Note: Selective Nα-Boc Deprotection of Boc-L-Dab(Bzl)-OH using 4M HCl in Dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in solid-phase and solution-phase peptide synthesis. Its popularity stems from its ease of installation and its clean, quantitative removal under acidic conditions. The deprotection proceeds via an E1 elimination mechanism upon protonation of the carbonyl oxygen. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt, along with carbon dioxide and isobutylene as volatile byproducts[1].

This protocol focuses on the selective deprotection of the α-amine (Nα) of N-α-Boc-N-γ-benzyl-L-2,4-diaminobutyric acid (Boc-L-Dab(Bzl)-OH). A key advantage of this method is its orthogonality; the acidic conditions required to remove the Boc group are mild enough to leave the side-chain benzyl (Bzl) protecting group intact[2][3]. This selectivity is crucial for incorporating Dab residues into complex peptides where the side-chain amine requires a distinct deprotection strategy. 4M Hydrogen Chloride (HCl) in 1,4-dioxane is a standard reagent for this transformation, offering a fast, efficient, and reliable method for Boc removal[4][5][6].

Experimental Protocol

This protocol describes a general procedure for the deprotection of Boc-L-Dab(Bzl)-OH to yield H-L-Dab(Bzl)-OH·HCl.

Materials and Reagents:

  • N-α-Boc-N-γ-benzyl-L-2,4-diaminobutyric acid (Boc-L-Dab(Bzl)-OH)

  • 4.0 M Hydrogen Chloride in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask (25 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Preparation: Place the Boc-L-Dab(Bzl)-OH substrate (1.0 eq) into a clean, dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon or nitrogen.

  • Reagent Addition: Add 4.0 M HCl in dioxane (approx. 10 mL per gram of substrate) to the flask. For small-scale reactions, ensure enough solvent is present to fully dissolve the starting material. It is advisable to cool the flask in an ice-water bath before adding the reagent to control any initial exotherm[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the solution for 30-60 minutes. The reaction is typically complete within this timeframe[4][5][6].

  • Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator under high vacuum at room temperature[4].

    • To the resulting residue, add anhydrous diethyl ether to precipitate the product as a solid hydrochloride salt.

    • Stir the slurry for 10-15 minutes to ensure complete precipitation and to wash the solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with additional portions of anhydrous diethyl ether.

  • Drying: Dry the white solid product under high vacuum to remove all residual solvents. The product, H-L-Dab(Bzl)-OH·HCl, can be used in the subsequent synthetic step without further purification.

Data Summary

The use of 4M HCl in dioxane for Boc deprotection is highly efficient. The following table summarizes the typical reaction parameters and expected outcomes based on established literature.

ParameterCondition/ValueNotesReference
Reagent 4.0 M HCl in 1,4-DioxaneAnhydrous conditions are crucial to prevent potential side reactions like ester or amide hydrolysis.[7][4][5][6]
Temperature 0 °C to Room TemperatureInitial addition at 0°C, followed by reaction at room temperature.[4]
Reaction Time 30 - 60 minutesMost reactions are complete within 30 minutes.[4][5]
Substrate Scope Nα-Boc protected amino acids/peptidesHighly selective for Nα-Boc groups over tert-butyl esters and ethers.[4][6]
Expected Yield >95% (Quantitative)The reaction typically proceeds to completion, yielding the hydrochloride salt.[8]
Purity HighThe product is easily isolated in high purity by precipitation.

Experimental Workflow & Deprotection Mechanism

The diagrams below illustrate the experimental workflow for the deprotection and the chemical mechanism of acid-catalyzed Boc removal.

G start Start: Boc-Dab(Bzl)-OH reagent Add 4M HCl in Dioxane at 0°C start->reagent reaction Stir at Room Temp (30-60 min) reagent->reaction workup 1. Evaporate Solvent 2. Triturate with Ether reaction->workup TLC Monitoring product Product: H-Dab(Bzl)-OH·HCl workup->product Filter & Dry

Caption: Experimental workflow for Boc deprotection.

G cluster_0 A Boc-Protected Amine B Protonated Carbamate A->B 1. Protonation C Carbamic Acid + tert-Butyl Cation B->C 2. Loss of t-Bu+ D Ammonium Salt + CO2 + Isobutylene C->D 3. Decarboxylation H H+

Caption: Mechanism of acid-catalyzed Boc deprotection.[1]

Troubleshooting and Safety

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 60 minutes, the 4M HCl/dioxane solution may have degraded. Use a fresh bottle or titrate the solution to confirm its molarity.

  • Undesired Side Reactions: The presence of water can lead to hydrolysis of other sensitive functional groups. Ensure all glassware and reagents are anhydrous[7]. While the Bzl group is stable, extremely harsh acidic conditions or prolonged reaction times could potentially affect other acid-sensitive groups if present in the molecule.

  • Safety Precautions: 4.0 M HCl in dioxane is highly corrosive and flammable. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Dioxane is a suspected carcinogen; avoid inhalation and skin contact.

References

Application Notes and Protocols for the Coupling of Boc-L-Dab(Bzl)-OH HCl with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with specific sequences is a cornerstone of drug discovery and development, enabling the creation of novel therapeutics, research tools, and diagnostics. A crucial step in peptide synthesis is the formation of an amide (peptide) bond between two amino acids. This document provides detailed application notes and protocols for the coupling of Nα-Boc-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-L-Dab(Bzl)-OH • HCl) with a generic amino acid ester.

Boc-L-Dab(Bzl)-OH is a valuable building block in peptide synthesis, introducing a diaminobutyric acid residue with a protected side-chain amine. The benzyl (Bzl) protecting group on the side chain is stable under the acidic conditions used to remove the Nα-Boc group, allowing for selective deprotection and further elongation of the peptide chain. This protocol will focus on a solution-phase coupling method using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent. This combination is known to suppress racemization and improve coupling efficiency.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the coupling of Boc-L-Dab(Bzl)-OH • HCl with a generic amino acid methyl ester (H-Xaa-OMe).

Materials
  • Boc-L-Dab(Bzl)-OH • HCl : (MW: 374.87 g/mol )

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe • HCl) : (e.g., H-Gly-OMe • HCl, H-Ala-OMe • HCl, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC • HCl) : (MW: 191.70 g/mol )

  • 1-Hydroxybenzotriazole hydrate (HOBt • H₂O) : (MW: 153.14 g/mol )

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) : For neutralization.

  • Dichloromethane (DCM) : Anhydrous, reaction grade.

  • N,N-Dimethylformamide (DMF) : Anhydrous, reaction grade (optional, can be used if solubility in DCM is low).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware : Round-bottom flasks, separatory funnel, etc.

  • Stirring and cooling equipment : Magnetic stirrer, ice bath.

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies : Silica gel plates, developing chamber, UV lamp, and appropriate staining solution (e.g., ninhydrin).

  • Column chromatography supplies : Silica gel, solvents for elution.

Step-by-Step Coupling Protocol
  • Preparation of Reactants :

    • In a round-bottom flask, dissolve Boc-L-Dab(Bzl)-OH • HCl (1.0 eq) and the amino acid methyl ester hydrochloride (H-Xaa-OMe • HCl) (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per mmol of Boc-L-Dab(Bzl)-OH • HCl).

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Neutralization :

    • Slowly add N-Methylmorpholine (NMM) (2.2 eq) to the cooled solution. It is crucial to add the base slowly to neutralize the hydrochloride salts of both reactants. Stir the mixture for 15-20 minutes at 0 °C.

  • Activation and Coupling :

    • To the neutralized mixture, add HOBt • H₂O (1.2 eq) and EDC • HCl (1.2 eq).

    • Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight (or until TLC indicates completion of the reaction).

  • Reaction Monitoring :

    • Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product spot should be less polar than the starting Boc-amino acid.

  • Work-up Procedure :

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess base and unreacted EDC.

      • Saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted HOBt and any remaining acidic components.

      • Brine (1 x 20 mL) to reduce the water content in the organic phase.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification :

    • The crude dipeptide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Data Presentation

The following table summarizes representative quantitative data for a typical coupling reaction. Please note that yields can vary depending on the specific amino acid used and the reaction scale. The data presented here is based on a similar coupling of a Boc-protected amino acid with an amino acid ester using the DCC method, which is expected to yield comparable results to the EDC/HOBt protocol.[1]

Reactant 1Reactant 2Coupling MethodSolventBase (eq)Yield (%)Purity (%)Reference
Boc-His(Bzl)-OHH-Ala-OBzlDCC/HOBtCH₂Cl₂NEM (1.0)65>95[1]
Boc-L-Dab(Bzl)-OH • HCl H-Gly-OMe • HCl EDC/HOBt DCM NMM (2.2) ~60-75 *>95 Expected

Note: The yield for the Boc-L-Dab(Bzl)-OH coupling is an estimated range based on typical EDC/HOBt couplings of similar amino acids. Actual yields should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Boc-L-Dab(Bzl)-OH • HCl and H-Xaa-OMe • HCl in DCM B Cool to 0 °C A->B C Add NMM for neutralization B->C Proceed to Reaction D Add HOBt and EDC • HCl C->D E Stir at 0 °C, then warm to RT overnight D->E F Dilute with DCM E->F Proceed to Work-up G Wash with 1M HCl, sat. NaHCO₃, Brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Pure Dipeptide

Caption: Workflow for the coupling of Boc-L-Dab(Bzl)-OH HCl.

Chemical Reaction Scheme

reaction reactant1 Boc-L-Dab(Bzl)-OH • HCl reagents EDC • HCl, HOBt, NMM ---------------------------> DCM, 0 °C to RT reactant2 H-Xaa-OMe • HCl product Boc-L-Dab(Bzl)-Xaa-OMe reagents->product +1 +1

Caption: General reaction scheme for the dipeptide synthesis.

References

Application Notes and Protocols for the Synthesis of Complex Peptides Using Boc-Dab(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH) in the synthesis of complex peptides. This versatile building block is instrumental in the construction of cyclic peptides, branched peptides, and peptides with modified side chains, which have shown significant potential in therapeutic areas such as antimicrobial and cell-penetrating applications.

Introduction to Boc-Dab(Bzl)-OH in Peptide Synthesis

Boc-Dab(Bzl)-OH is a derivative of diaminobutyric acid (Dab), a non-proteinogenic amino acid containing a side chain with a primary amine. In this derivative, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain (γ-amino) is protected by a benzyl (Bzl) group. This orthogonal protection scheme is central to its utility in complex peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

The Boc group serves as a temporary protecting group for the α-amino group and is readily cleaved by moderate acids like trifluoroacetic acid (TFA) during the iterative process of peptide chain elongation.[1][2] In contrast, the benzyl protecting group on the Dab side chain is stable to these conditions and requires a strong acid, such as hydrofluoric acid (HF), for removal, which typically occurs during the final cleavage of the peptide from the resin.[3] This differential acid lability allows for the selective deprotection of the α-amino group for chain extension while the side chain remains protected.

The true versatility of Boc-Dab(Bzl)-OH is realized when the benzyl group is selectively removed while the peptide is still attached to the solid support. This unmasks the side-chain amine, which can then be used as a handle for various modifications, including:

  • On-resin cyclization: Formation of a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., Asp or Glu) to create cyclic peptides.[4][5]

  • Branched peptide synthesis: Elongation of a second peptide chain from the Dab side-chain amine.

  • Conjugation: Attachment of molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.

Key Applications of Peptides Synthesized with Boc-Dab(Bzl)-OH

The incorporation of Dab residues and subsequent cyclization or modification often imparts unique structural and biological properties to peptides.

  • Antimicrobial Peptides (AMPs): Many natural and synthetic AMPs feature cyclic structures that enhance their stability and antimicrobial activity. The Dab residue can be crucial in forming the cyclic structure of potent antibiotics like daptomycin and its analogues.[6][7][8][9]

  • Cell-Penetrating Peptides (CPPs): The introduction of cationic charges via the Dab side chain can enhance the ability of peptides to cross cell membranes, making them effective delivery vectors for therapeutic cargo.

  • Conformationally Constrained Peptides: Cyclization via a Dab side chain can lock a peptide into a specific bioactive conformation, increasing its affinity and selectivity for a biological target.[4][5]

Experimental Protocols

Protocol 1: Incorporation of Boc-Dab(Bzl)-OH into a Peptide Sequence via Boc-SPPS

This protocol describes the standard procedure for coupling Boc-Dab(Bzl)-OH during solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Boc-Dab(Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DIPEA/DMF (1:1, 2x), and DMF (5x).

  • Activation and Coupling of Boc-Dab(Bzl)-OH:

    • Method A (DIC/HOBt): Pre-activate a solution of Boc-Dab(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF with DIC (3 eq.) for 10 minutes at 0°C. Add the activated solution to the resin.

    • Method B (HBTU): In a separate vessel, dissolve Boc-Dab(Bzl)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin.

  • Coupling Reaction: Agitate the resin with the activated amino acid solution for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Dab(Bzl) Side Chain via Catalytic Transfer Hydrogenation

This protocol allows for the selective removal of the benzyl protecting group from the Dab side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a Dab(Bzl) residue

  • Palladium on charcoal (Pd/C, 10%)

  • Ammonium formate or cyclohexene (as a hydrogen donor)

  • Methanol or isopropanol

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Catalyst Addition: Add Pd/C (catalytic amount) to the resin suspension.

  • Hydrogen Donor Addition: Add a large excess of ammonium formate or cyclohexene to the reaction mixture.

  • Reaction: Gently agitate the suspension at room temperature or slightly elevated temperature (e.g., 40°C) for 4-24 hours.

  • Monitoring the Reaction: Monitor the progress of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Catalyst Removal: Once the reaction is complete, filter the resin and wash extensively with DMF, methanol, and DCM to remove the catalyst and reaction byproducts.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol describes the cyclization of the peptide on the resin by forming an amide bond between the deprotected Dab side-chain amine and a carboxylic acid side chain (e.g., from Asp or Glu).

Materials:

  • Peptide-resin with deprotected Dab and Asp/Glu side chains

  • PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is thoroughly washed and swollen in DMF.

  • Cyclization Reaction: Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitoring Cyclization: Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS to observe the formation of the cyclic product.

  • Washing: After completion, wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 4: Final Cleavage and Purification

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

  • Preparative RP-HPLC system

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The efficiency of coupling, deprotection, and cyclization steps is crucial for the successful synthesis of complex peptides. The following table summarizes typical quantitative data obtained from the synthesis of Dab-containing cyclic peptides.

ParameterMethod/ReagentTypical Yield/PurityReference
Coupling Efficiency of Boc-Dab(Bzl)-OH HBTU/DIPEA in DMF>99% (monitored by Kaiser test)General SPPS knowledge
On-Resin Bzl Deprotection Pd/C, Ammonium Formate>90% conversionGeneral knowledge on hydrogenolysis
On-Resin Cyclization (Lactam Bridge) PyBOP/DIPEA in DMF60-80%[7]
Final Crude Peptide Purity (Post-Cleavage) RP-HPLC at 220 nm50-70%[7]
Final Purified Peptide Yield Preparative RP-HPLC15-30% (based on initial resin loading)[7]
Final Purified Peptide Purity Analytical RP-HPLC>95%[6]

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Finalization Final Steps Resin Start with Rink Amide Resin Elongation Peptide Chain Elongation (Iterative Boc Deprotection & Coupling) Resin->Elongation Incorporate_Dab Incorporate Boc-Dab(Bzl)-OH Elongation->Incorporate_Dab Complete_Linear Complete Linear Peptide Synthesis Incorporate_Dab->Complete_Linear Deprotect_Bzl Selective Deprotection of Bzl Group (Catalytic Transfer Hydrogenation) Complete_Linear->Deprotect_Bzl Cyclization On-Resin Cyclization (Lactam Bridge Formation) Deprotect_Bzl->Cyclization Cleavage Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Cyclic Peptide Purification->Final_Peptide

Caption: Workflow for synthesizing cyclic peptides using Boc-Dab(Bzl)-OH.

Signaling Pathway Inhibition by a Conformationally Constrained Peptide

G cluster_Pathway Generic Signaling Pathway Receptor Receptor ProteinA Protein A Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB Protein-Protein Interaction (PPI) Downstream Downstream Signaling & Cellular Response ProteinB->Downstream CyclicPeptide Cyclic Peptide (containing Dab) CyclicPeptide->ProteinB Inhibits PPI

Caption: Inhibition of a protein-protein interaction by a cyclic peptide.

References

Application Notes and Protocols: Boc-Dab-Bzl HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Nα-tert-Butoxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab-Bzl HCl) in medicinal chemistry. This versatile building block is a valuable tool for the synthesis of complex peptides, peptidomimetics, and as a linker in drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a protected amino acid derivative of L-2,4-diaminobutyric acid (Dab). The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to moderate acid conditions (e.g., trifluoroacetic acid - TFA).[1] The γ-amino group is protected by a benzyl (Bzl) group, which is stable to the conditions used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF), or by catalytic hydrogenation.[2] This orthogonal protection scheme makes this compound a strategic component in Boc/Bzl solid-phase peptide synthesis (SPPS).[2][3]

The diaminobutyric acid scaffold itself offers a key branching point within a peptide sequence, allowing for the introduction of various functionalities, such as cyclization points, attachment sites for payloads, or modifications to influence peptide conformation and bioactivity.[4]

Key Applications in Medicinal Chemistry

Synthesis of Branched and Cyclic Peptides

The bifunctional nature of the diaminobutyric acid side chain makes this compound an excellent building block for creating branched and cyclic peptides. The γ-amino group, once deprotected, can serve as an attachment point for another peptide chain or a small molecule, or it can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide to create a cyclic structure. Peptide cyclization is a widely used strategy to enhance the stability, bioactivity, and metabolic resistance of peptides.[5][6]

Logical Workflow for On-Resin Peptide Cyclization using Boc-Dab(Bzl)-OH:

G start Start: Resin spps Boc-SPPS of Linear Peptide (including Boc-Dab(Bzl)-OH) start->spps boc_deprotection Selective Boc Deprotection (TFA) spps->boc_deprotection benzyl_deprotection Selective Benzyl Deprotection (e.g., Catalytic Hydrogenation) boc_deprotection->benzyl_deprotection cyclization On-Resin Cyclization (e.g., Lactamization) benzyl_deprotection->cyclization cleavage Cleavage from Resin and Global Deprotection (HF) cyclization->cleavage purification Purification of Cyclic Peptide cleavage->purification end Final Cyclic Peptide purification->end

Caption: Workflow for solid-phase synthesis of a cyclic peptide using Boc-Dab(Bzl)-OH.

Linker for Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). ADCs are complex molecules designed to deliver potent cytotoxic drugs specifically to cancer cells, thereby minimizing off-target toxicity.[7] The linker plays a crucial role in the stability and efficacy of an ADC.[7] The Dab scaffold can be incorporated into a linker to provide a site for drug attachment. The properties of the linker, such as its length and cleavability, can be fine-tuned by modifying the Dab side chain.

Conceptual Signaling Pathway of an ADC:

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Stable ADC (Drug-Linker-Antibody) Receptor Antigen Receptor ADC_stable->Receptor Binding Endosome Endosome (Lower pH) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Drug_release Drug Release Lysosome->Drug_release Linker Cleavage Apoptosis Apoptosis Drug_release->Apoptosis Cytotoxicity

Caption: Conceptual pathway of an Antibody-Drug Conjugate (ADC) from circulation to cell killing.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Specific reaction conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

Protocol for Boc-SPPS incorporating this compound

Materials:

  • Merrifield resin or other suitable resin for Boc chemistry

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Hydrogen Fluoride (HF) apparatus (for cleavage)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash with DMF.

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (including this compound at the desired position) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours. Monitor coupling completion with a Kaiser test.

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (Step 3).

  • Cleavage and Global Deprotection: Treat the resin-bound peptide with anhydrous HF in the presence of scavengers to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during peptide synthesis using this compound. Actual yields and purity will vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical ValueNotes
Coupling Efficiency>99%Monitored by Kaiser test after each coupling step.
Overall Crude Yield50-80%Dependent on the length and sequence of the peptide.
Purity after HPLC>95%For a typical research-grade synthetic peptide.

Experimental Workflow for Boc-SPPS:

G cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagents) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (HF) Coupling->Cleavage After final cycle Purification HPLC Purification Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: A typical workflow for Boc solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique protecting group strategy allows for its seamless integration into Boc/Bzl solid-phase peptide synthesis. The diaminobutyric acid side chain provides a strategic point for introducing branching, cyclization, or for the attachment of payloads in drug delivery systems. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Work-up and Purification of Boc-Dab(Bzl)-OH HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the work-up and purification of Nα-tert-Butoxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH HCl). The following procedures for extraction, recrystallization, and column chromatography are based on established methods for analogous Boc-protected amino acids.

Data Presentation

The expected outcomes for the purification of Boc-Dab(Bzl)-OH HCl using different methods are summarized below. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Yield (%)Expected Purity (%)Notes
Recrystallization 70-90>98Effective for removing minor impurities. Yield is dependent on the choice of solvent and the initial purity of the crude material.
Silica Gel Chromatography 60-85>99Ideal for separating the target compound from by-products with different polarities. The yield can be affected by the column loading and elution gradient.

Experimental Protocols

General Work-up Protocol: Aqueous Extraction

This protocol is designed to isolate the crude Boc-Dab(Bzl)-OH from the reaction mixture following its synthesis.

Materials:

  • Crude reaction mixture containing Boc-Dab(Bzl)-OH

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 10% Potassium bisulfate (KHSO₄) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quenching and pH Adjustment:

    • If the reaction was performed in an organic solvent, concentrate the mixture under reduced pressure to obtain a residue.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution with 1 M HCl or 10% KHSO₄ to an acidic pH (pH 2-3). This step protonates any unreacted amines and removes basic impurities.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with two additional portions of ethyl acetate to ensure complete recovery of the product.

  • Washing:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated brine solution (to facilitate the separation of the organic layer and remove residual water).[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-Dab(Bzl)-OH, which may be an oil or a semi-solid.[1][2]

Purification Protocol I: Recrystallization

This method is suitable if the crude product is of reasonable purity. Boc-protected amino acids can sometimes be challenging to crystallize from a single solvent and may require a solvent/anti-solvent system.

Materials:

  • Crude Boc-Dab(Bzl)-OH

  • Dichloromethane (DCM)

  • n-Hexane

  • Alternatively: Toluene and Methanol, or Ethanol and Water[3]

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection and Dissolution:

    • Dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, toluene, or ethanol). Gentle warming may be necessary.

  • Inducing Crystallization:

    • Slowly add a non-polar "anti-solvent" (e.g., n-hexane) dropwise to the solution with stirring until it becomes slightly turbid.[4]

    • If turbidity persists, add a few drops of the dissolving solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For complete crystallization, place the flask in an ice bath or refrigerate for several hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the purified crystals under vacuum.

Purification Protocol II: Silica Gel Column Chromatography

This method is effective for purifying the product from significant impurities with different polarities.

Materials:

  • Crude Boc-Dab(Bzl)-OH

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., n-hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[5]

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude product in the mobile phase to be used for TLC analysis to determine the optimal solvent system.

    • Adsorb the bulk of the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Loading the Sample:

    • Carefully add the silica-adsorbed crude product to the top of the packed column.

    • Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase to elute the product. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.[5]

  • Fraction Collection and Analysis:

    • Collect fractions and spot them on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Boc-Dab(Bzl)-OH HCl.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start_end start_end process process purification purification decision decision output output start Crude Reaction Mixture workup Aqueous Work-up (EtOAc, Acid/Brine Wash) start->workup concentrate Concentrate (Rotary Evaporator) workup->concentrate crude_product Crude Boc-Dab(Bzl)-OH concentrate->crude_product purity_check Assess Purity (TLC/NMR) crude_product->purity_check recrystallize Recrystallization (e.g., DCM/Hexane) purity_check->recrystallize High Purity chromatography Silica Gel Chromatography purity_check->chromatography Low Purity pure_product Pure Boc-Dab(Bzl)-OH HCl recrystallize->pure_product chromatography->pure_product

Caption: Workflow for the work-up and purification of Boc-Dab(Bzl)-OH HCl.

References

Application Notes and Protocols for Monitoring Boc-Dab(Bzl)-OH HCl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and purity of N-α-tert-butyloxycarbonyl-N-γ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH・HCl), a critical building block in peptide synthesis and drug development. Accurate monitoring of its formation and subsequent reactions is essential to ensure the quality and efficacy of the final product.

Overview of Analytical Techniques

The monitoring of reactions involving Boc-Dab(Bzl)-OH HCl typically employs a suite of chromatographic and spectroscopic techniques. The choice of method depends on the specific reaction being monitored, the information required (e.g., reaction completion, impurity profiling), and the available instrumentation. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for monitoring reaction progress, assessing purity, and quantifying components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling confident identification of reactants, products, and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of compounds and the quantification of reaction components in the solution state.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique for a quick assessment of reaction progress and the presence of major components.

Experimental Protocols and Data Presentation

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for monitoring peptide coupling reactions and assessing the purity of protected amino acids. A reversed-phase method is typically employed.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of acid or base depending on the reaction conditions).

    • Dilute the aliquot with the mobile phase starting composition (e.g., 1:100 with 95% Water/5% Acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized. .

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

The progress of a hypothetical reaction where a Boc-protected amino acid is coupled to Dab(Bzl)-OH could be monitored by observing the decrease in the starting material peak and the increase in the product peak over time.

Time (hours)Area % of Starting Material 1Area % of Starting Material 2 (Boc-Dab(Bzl)-OH)Area % of Product
045.251.80.5
125.630.142.3
25.18.984.5
4< 1.0< 1.097.8
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of the product and detecting any side products. The HPLC method described above can often be directly coupled to a mass spectrometer.

Experimental Protocol:

  • LC Conditions: Use the same HPLC conditions as described in section 2.1.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation:

The expected masses for the involved species would be monitored.

CompoundStructureExpected [M+H]⁺ (m/z)
Boc-Dab(Bzl)-OHC₁₉H₂₈N₂O₄353.21
Reactant/ProductVariesVaries
By-productVariesVaries
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction directly in the NMR tube.[1] It is particularly useful for identifying intermediates and determining the regioselectivity of reactions.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a representative sample of the reaction mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O depending on the reaction solvent).

    • Add an internal standard with a known concentration for quantitative analysis if required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to monitor would be the disappearance of proton signals from the starting materials and the appearance of new signals corresponding to the product. For Boc-Dab(Bzl)-OH, characteristic signals include those from the Boc group, the benzyl group, and the amino acid backbone.

Data Presentation:

Changes in the chemical shifts and integration of key proton signals are monitored over time.

Time (minutes)Integration of Reactant Signal (ppm)Integration of Product Signal (ppm)
01.000.00
300.520.48
600.150.85
120< 0.05> 0.95
Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for qualitative monitoring of reaction progress.

Experimental Protocol:

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH). The ratio can be adjusted to achieve good separation.

  • Sample Application: Spot a small amount of the reaction mixture and the starting materials on the TLC plate.

  • Development: Place the TLC plate in a chamber saturated with the mobile phase vapor and allow the solvent to ascend.

  • Visualization:

    • UV light (254 nm): For compounds with a UV chromophore.

    • Ninhydrin stain: To visualize primary and secondary amines (will appear as colored spots upon heating).

    • Potassium permanganate stain: A general stain for organic compounds.

Data Presentation:

The disappearance of the starting material spot(s) and the appearance of a new product spot are observed. The retention factor (Rf) for each spot can be calculated.

CompoundRf Value (95:5 DCM:MeOH)
Boc-Dab(Bzl)-OH~0.4
Starting Material 2~0.6
Product~0.3

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching Reaction Reaction Aliquot Aliquot Reaction->Aliquot Take Sample Quench Quench Aliquot->Quench HPLC HPLC Quench->HPLC Inject LC_MS LC_MS Quench->LC_MS Inject NMR NMR Quench->NMR Prepare Sample TLC TLC Quench->TLC Spot

Caption: General workflow for monitoring a chemical reaction using various analytical techniques.

HPLC_Analysis_Workflow Start Start Prepare_Sample Prepare Sample (Dilute & Filter) Start->Prepare_Sample Inject_Sample Inject into HPLC Prepare_Sample->Inject_Sample Separate_Components Separation on C18 Column (Gradient Elution) Inject_Sample->Separate_Components Detect_Components UV Detection (220 nm & 254 nm) Separate_Components->Detect_Components Analyze_Data Analyze Chromatogram (Peak Area, Retention Time) Detect_Components->Analyze_Data Decision Reaction Complete? Analyze_Data->Decision End End Decision->End Yes Continue_Reaction Continue Reaction & Monitoring Decision->Continue_Reaction No Continue_Reaction->Prepare_Sample

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Boc-Dab(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting enhanced biological activity, stability, and novel functionalities. L-2,4-diaminobutyric acid (Dab) is a key component of numerous potent antimicrobial peptides, including the polymyxin and colistin family of antibiotics, which are considered last-resort treatments for multidrug-resistant Gram-negative bacterial infections. The synthesis of these complex peptides on a large scale requires robust and well-optimized protocols.

This document provides detailed application notes and experimental protocols for the large-scale synthesis of peptides containing Dab, utilizing Nα-tert-butyloxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid (Boc-L-Dab(Bzl)-OH) in a solid-phase peptide synthesis (SPPS) workflow. The Boc/Bzl strategy is a well-established method that offers high yields and purity for complex peptide sequences.

Core Principles of Boc/Bzl Solid-Phase Peptide Synthesis

The Boc/Bzl strategy for SPPS is a foundational method that relies on a graded acid lability for the removal of protecting groups. The process begins with the C-terminal amino acid attached to an insoluble resin support. The peptide chain is then elongated in a stepwise manner through a series of repeating cycles.

The fundamental steps in each cycle are:

  • Deprotection: The temporary Nα-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine at the N-terminus of the growing peptide chain.

  • Neutralization: The protonated N-terminal amine is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid, with its carboxylic acid group pre-activated, is coupled to the free N-terminal amine, forming a new peptide bond.

  • Washing: Excess reagents and by-products are removed by washing the resin with various solvents.

This cycle is repeated until the desired peptide sequence is assembled. Side-chain protecting groups, such as the benzyl (Bzl) group on the γ-amine of Dab, are stable to the moderate acid used for Boc deprotection but are removed during the final cleavage step with a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Polymyxin B Analogue Precursor

This protocol describes the synthesis of a linear peptide precursor analogous to polymyxin B, incorporating multiple Boc-Dab(Bzl)-OH residues.

Materials and Reagents:

  • Resin: Merrifield resin (chloromethylated polystyrene-divinylbenzene), 100-200 mesh, 1% DVB, ~1.0 mmol/g substitution.

  • Boc-Amino Acids: Boc-L-Dab(Bzl)-OH, Boc-L-Thr(Bzl)-OH, Boc-D-Phe-OH, Boc-L-Leu-OH. (Note: The use of the hydrochloride salt of Boc-Dab(Bzl)-OH is less common in standard SPPS as the free amino acid is typically used. If starting with the HCl salt, it must be neutralized prior to the activation step, or the neutralization can be performed in situ during coupling with an appropriate excess of base).

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH).

  • Cleavage Cocktail: Hydrofluoric acid (HF), Anisole (scavenger). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Purification: Preparative Reverse-Phase HPLC system, C18 column.

Procedure:

  • Resin Preparation and First Amino Acid Loading (Esterification):

    • Swell 10 g of Merrifield resin in DCM for 1 hour in a suitable reaction vessel.

    • Wash the resin with DCM (3x) and DMF (3x).

    • To load the first amino acid (e.g., Boc-L-Leu-OH), dissolve Boc-L-Leu-OH (2 equivalents relative to resin capacity) and cesium carbonate (Cs₂CO₃) (1.2 equivalents) in DMF.

    • Add the solution to the resin and heat at 50°C for 12-24 hours with gentle agitation.

    • Wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Peptide Chain Elongation (SPPS Cycles):

    • Perform the following cycle for each amino acid coupling.

    • Step 1: Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Drain and wash with DCM (5x).

    • Step 2: Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes (2x). Wash with DCM (5x).

    • Step 3: Coupling:

      • In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Dab(Bzl)-OH) (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

      • Add DCC (3 equivalents, dissolved in DCM) and stir at 0°C for 15 minutes.

      • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the reaction vessel containing the neutralized resin.

      • Agitate for 2-4 hours at room temperature.

    • Step 4: Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: After each coupling step, perform a Kaiser test to ensure the reaction has gone to completion (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add anisole (1 mL per gram of resin) as a scavenger to trap reactive carbocations.

    • Carefully distill HF into the reaction vessel at -78°C.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Collect the crude peptide by filtration and dry under vacuum.

Protocol 2: Peptide Purification and Analysis
  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide on a preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 10-60% acetonitrile over 60 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the main product peak.

  • Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to assess purity.

    • Confirm the identity and molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables provide representative data for a large-scale synthesis of a hypothetical 10-amino acid peptide containing three Dab(Bzl) residues.

Table 1: Reagent Stoichiometry for a Single SPPS Cycle (per 10 mmol scale)

ReagentMolar Equivalents (relative to resin capacity)Amount
Boc-Amino Acid3.030 mmol
HOBt3.030 mmol (4.59 g)
DCC3.030 mmol (6.19 g)
50% TFA in DCM-150 mL
10% DIEA in DCM-2 x 100 mL

Table 2: Synthesis and Purification Yields

ParameterResult
Starting Resin Scale10.0 mmol
Crude Peptide Weight13.5 g
Crude Purity (by analytical HPLC)~65%
Purified Peptide Weight7.8 g
Final Purity (by analytical HPLC)>98%
Overall Yield58%

Visualizations

Workflow and Signaling Pathway Diagrams

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Downstream Processing Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Dab(Bzl)-OH + DCC/HOBt) Neutralization->Coupling Washing Washing Steps Coupling->Washing Washing->Resin Next Cycle Cleavage Cleavage from Resin (HF / Anisole) Washing->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide Polymyxin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A) Displacement Displacement of Ca²⁺ and Mg²⁺ ions LPS->Displacement Phospholipids Phospholipids Disruption Membrane Destabilization & Permeabilization Phospholipids->Disruption Polymyxin Polymyxin B (Cationic Peptide) Polymyxin->LPS Electrostatic Interaction Polymyxin->Phospholipids Hydrophobic Interaction Polymyxin->Displacement Displacement->Disruption CellDeath Cell Lysis and Death Disruption->CellDeath

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the HCl-mediated Deprotection of Boc-Dab(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the hydrochloric acid (HCl)-mediated deprotection of N-α-Boc-N-γ-benzyl-L-2,4-diaminobutyric acid (Boc-Dab(Bzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of HCl-mediated deprotection of Boc-Dab(Bzl)-OH?

The primary goal is the selective removal of the tert-butoxycarbonyl (Boc) protecting group from the alpha-amino group (N-α) to yield H-Dab(Bzl)-OH as the hydrochloride salt. This is a common step in peptide synthesis and the development of various pharmaceutical compounds.

Q2: What are the most common side reactions observed during this deprotection?

The most prevalent side reactions include:

  • Incomplete Deprotection: Residual Boc-protected starting material remains in the product mixture.

  • N-γ-Benzyl Group Cleavage: The benzyl (Bzl) protecting group on the side-chain amine is unintentionally removed, leading to the formation of fully deprotected H-Dab-OH.

  • Lactam Formation: Intramolecular cyclization of the deprotected H-Dab(Bzl)-OH can form a six-membered cyclic lactam.

  • Alkylation by t-butyl cation: The tert-butyl cation generated during Boc removal can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.

Q3: Why is 4M HCl in dioxane a commonly used reagent for this deprotection?

4M HCl in dioxane is a standard reagent for Boc deprotection because it is a strong acid in an anhydrous organic solvent, which effectively cleaves the acid-labile Boc group.[1][2][3][4] The anhydrous conditions minimize water-related side reactions.

Q4: Can I use other acids for this deprotection?

Yes, other strong acids like trifluoroacetic acid (TFA) can also be used for Boc deprotection.[5] However, TFA is a stronger acid and may lead to a higher incidence of benzyl group cleavage. The choice of acid should be carefully considered based on the desired selectivity.

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptom: Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) shows a significant amount of the starting material, Boc-Dab(Bzl)-OH.

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC). Extend the reaction time until the starting material is consumed.
Low Reaction Temperature Most Boc deprotections with HCl/dioxane are performed at room temperature. If the reaction is sluggish, consider a slight increase in temperature, but be aware that this may also increase the rate of side reactions.
Inadequate Amount of HCl Ensure that a sufficient excess of HCl is used to drive the reaction to completion. A common protocol uses a significant volume of 4M HCl in dioxane relative to the substrate.[1]
Poor Quality of HCl/Dioxane Reagent Use a fresh, high-quality solution of HCl in dioxane. Over time, the concentration of HCl can decrease, reducing its effectiveness.
Problem 2: Unintentional Removal of the N-γ-Benzyl Group

Symptom: The product mixture contains a significant amount of the fully deprotected H-Dab-OH, confirmed by mass spectrometry or other analytical methods.

Potential Cause Recommended Solution
Prolonged Reaction Time The N-benzyl group is susceptible to cleavage under strong acidic conditions, although it is generally more stable than the Boc group.[6][7] Minimize the reaction time to what is necessary for complete Boc deprotection.
High Reaction Temperature Elevated temperatures can promote the cleavage of the benzyl group. Perform the reaction at room temperature or below if benzyl group lability is a concern.
Excessively Strong Acidic Conditions While a strong acid is required, using a more concentrated solution of HCl or a stronger acid like TFA can increase the rate of debenzylation. If this is a persistent issue, consider using a milder deprotection method if compatible with your overall synthetic strategy.
Problem 3: Formation of a Cyclic Lactam

Symptom: A side product with a mass corresponding to the cyclized product (H-Dab(Bzl)-lactam) is observed.

Potential Cause Recommended Solution
Reaction Conditions Favoring Intramolecular Cyclization While studies on the cyclization of free 2,4-diaminobutyric acid suggest it is not facile under all acidic conditions, it can occur.[1] To minimize this, ensure the reaction is worked up promptly after completion to neutralize the acid and isolate the desired product.
High Temperature during Workup Avoid excessive heating during solvent evaporation, as this can promote cyclization.

Data on Deprotection Selectivity

Reaction ConditionBoc Deprotection EfficiencyN-Benzyl CleavageLactam FormationRecommended Use
4M HCl in Dioxane, RT, 30 minHighLowLowRecommended starting point. [2][3][4]
4M HCl in Dioxane, RT, >2 hrsCompleteModerateLow to ModerateUse with caution; monitor for debenzylation.
TFA/DCM (1:1), RT, 30 minCompleteModerate to HighLowHigher risk of benzyl group loss.
1M HCl in Acetic Acid, RT, 1-3 hrsHighLow to ModerateLowAn alternative to dioxane-based systems.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve Boc-Dab(Bzl)-OH (1 equivalent) in a minimal amount of anhydrous dioxane.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in dioxane (e.g., 10 equivalents of HCl).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo. The resulting solid is the hydrochloride salt of H-Dab(Bzl)-OH. This can be further purified by trituration with diethyl ether to remove non-polar impurities.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

Deprotection_Pathway BocDabBzl Boc-Dab(Bzl)-OH HDabBzl H-Dab(Bzl)-OH (Desired Product) BocDabBzl->HDabBzl HCl/Dioxane (Optimal) HDab H-Dab-OH (Side Product) BocDabBzl->HDab Prolonged time/ High Temp. Incomplete Boc-Dab(Bzl)-OH (Unreacted) BocDabBzl->Incomplete Insufficient time/ [HCl] Lactam Cyclic Lactam (Side Product) HDabBzl->Lactam High Temp./ Workup

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Start Deprotection analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze incomplete Incomplete Reaction? analyze->incomplete debenzylation Debenzylation? incomplete->debenzylation No increase_time Increase Reaction Time/ [HCl] incomplete->increase_time Yes lactam Lactam Formation? debenzylation->lactam No decrease_time Decrease Reaction Time/ Temperature debenzylation->decrease_time Yes workup Prompt & Cool Workup lactam->workup Yes success Successful Deprotection lactam->success No increase_time->start decrease_time->start workup->start

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimizing Coupling of Boc-Dab(Bzl)-OH HCl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the peptide coupling efficiency of N-α-Boc-N-γ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH HCl).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Boc-Dab(Bzl)-OH HCl that influence its coupling reactions?

A1: Boc-Dab(Bzl)-OH HCl has three critical features that affect its reactivity:

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protects the alpha-amino group (N-α), preventing it from self-coupling.

  • Benzyl (Bzl) Protecting Group: The side-chain gamma-amino group (N-γ) is protected by a bulky benzyl group. This group can cause significant steric hindrance, potentially slowing down the coupling reaction and requiring more powerful activating reagents.[1][2]

  • Hydrochloride (HCl) Salt: The presence of HCl indicates that an amine on the molecule or, more commonly, the amine of the coupling partner is protonated (e.g., H₂N-R·HCl). This ammonium salt is not nucleophilic and cannot participate in the coupling reaction until it is neutralized by a base.[3]

Q2: Why is adding a base crucial for this coupling reaction?

A2: A base is essential to deprotonate the ammonium hydrochloride salt of the incoming nucleophile (the amino acid or peptide being coupled to Boc-Dab(Bzl)-OH).[4] This neutralization reaction generates a free amine, which is the required nucleophile that attacks the activated carboxylic acid to form the peptide bond. Without a base, the concentration of the reactive free amine is negligible, and the reaction will not proceed efficiently. Non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are typically used.[3][5]

Q3: What is the general mechanism for peptide bond formation using a coupling reagent?

A3: Peptide coupling is a two-step process:

  • Activation: The carboxylic acid of Boc-Dab(Bzl)-OH is activated by the coupling reagent. This converts the carboxyl's hydroxyl group into a good leaving group, often forming a highly reactive intermediate like an active ester.[6][7]

  • Nucleophilic Attack: The free amine of the coupling partner attacks the activated carbonyl carbon. This step forms the new peptide bond and releases the leaving group.[3] Additives like HOBt can be used to form intermediate active esters that are more stable and less prone to side reactions.[8]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution & Explanation
Incomplete Neutralization The most common issue when using an amino acid hydrochloride salt is insufficient base. Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) are added relative to the hydrochloride salt to fully neutralize the salt and drive the reaction forward. The pH of the reaction mixture should be maintained around 8-9.[5]
Inadequate Coupling Reagent The steric hindrance from the side-chain benzyl group can make coupling difficult. Standard carbodiimide reagents like DCC or DIC may be too slow. Solution: Switch to a more potent onium-salt coupling reagent. Uronium/aminium reagents like HATU, HBTU, or HCTU are highly effective for coupling sterically hindered amino acids.[3][6][9] HATU is often considered one of the most efficient reagents available.[5]
Poor Reagent/Reactant Solubility If reactants are not fully dissolved, the reaction rate will be severely limited. Solution: Use a highly polar aprotic solvent known for excellent solvation properties in peptide synthesis, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Problem: Significant Racemization or Other Side Products

Possible CauseRecommended Solution & Explanation
Choice of Base Highly hindered and strongly basic amines like DIPEA can sometimes promote racemization at the alpha-carbon of the activated amino acid. Solution: If racemization is detected, switch to a weaker, less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
Over-activation / Guanidinylation Using a large excess of a uronium/aminium coupling reagent (like HBTU or HATU) can lead to side reactions, including the guanidinylation of the free amine nucleophile.[3] Solution: Use a slight excess of the carboxylic acid component (Boc-Dab(Bzl)-OH) relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq reagent). A short pre-activation time (1-5 minutes) of the acid with the coupling reagent before adding the amine component can also minimize this side reaction.[3]
Reaction Conditions High temperatures can increase the rate of racemization. Solution: Start the reaction at 0°C, especially during the activation and base addition steps. Allow the reaction to proceed at room temperature only after the initial mixing at a lower temperature.[10]

Experimental Protocols & Data

Comparative Summary of Common Coupling Reagents

The choice of coupling reagent is critical for difficult couplings. The table below compares several common options.

Coupling ReagentClassAdditive RequiredBase RequiredRelative Efficiency for Hindered CouplingsNotes
DCC / DIC CarbodiimideHOBt or OxymaYes (1 eq for HCl salt)ModerateDCC byproduct (DCU) is insoluble, making it unsuitable for solid-phase synthesis.[8][11] DIC is preferred for solid-phase.[8]
HBTU / TBTU Uronium/AminiumNone (contains HOBt moiety)Yes (e.g., DIPEA, NMM)HighVery efficient reagents, though less potent than HATU. Can cause guanidinylation if used in excess.[3][8]
HATU Uronium/AminiumNone (contains HOAt moiety)Yes (e.g., DIPEA, NMM)Very HighGenerally considered superior to HBTU, especially for difficult or racemization-prone couplings due to the HOAt leaving group.[5][9]
PyBOP PhosphoniumNoneYes (e.g., DIPEA, NMM)HighA non-toxic alternative to the original BOP reagent. Effective for hindered couplings.[3]
General Protocol for Solution-Phase Coupling

This protocol describes the coupling of Boc-Dab(Bzl)-OH (as the free acid, generated in situ from the HCl salt if necessary) to a generic amino acid methyl ester hydrochloride (H₂N-AA-OMe·HCl).

Reagents & Equivalents:

  • Amino Acid Ester HCl (H₂N-AA-OMe·HCl): 1.0 eq

  • Boc-Dab(Bzl)-OH: 1.1 eq

  • HATU: 1.05 eq

  • DIPEA: 2.5 eq

  • Solvent: Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid ester hydrochloride (1.0 eq) and Boc-Dab(Bzl)-OH (1.1 eq) in anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add the coupling reagent, HATU (1.05 eq), to the solution and stir for 1 minute.

  • Slowly add DIPEA (2.5 eq) dropwise to the cooled, stirring mixture. The first equivalent neutralizes the HCl, and the excess acts as the base for the coupling reaction.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Stir for an additional 2-4 hours at room temperature.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with 5% citric acid, saturated NaHCO₃, and brine) to isolate the crude product, which can then be purified by flash chromatography.

Visual Guides

G start Low Coupling Yield Observed check_base Was sufficient base (≥2 eq) used to neutralize the HCl salt? start->check_base check_reagent Is the coupling reagent potent enough for a sterically hindered amino acid? check_base->check_reagent Yes add_base Action: Increase base (DIPEA/NMM) to 2.0-2.5 eq. Monitor pH (8-9). check_base->add_base No check_conditions Are reactants fully dissolved? Was the reaction run at 0°C -> RT? check_reagent->check_conditions Yes use_stronger_reagent Action: Switch from Carbodiimide (DIC) to an Onium Salt (HATU, HCTU). check_reagent->use_stronger_reagent No optimize_conditions Action: Use DMF/NMP as solvent. Start reaction at 0°C before warming. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes add_base->success use_stronger_reagent->success optimize_conditions->success

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_reactants Reactants cluster_process Process cluster_products Products Boc_AA Boc-Dab(Bzl)-OH (Carboxylic Acid) Activation Activation Boc_AA->Activation Amine_HCl H₂N-R·HCl (Amine Salt) Neutralization Neutralization Amine_HCl->Neutralization Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Activates Base Base (e.g., DIPEA) Base->Neutralization Deprotonates Coupling Nucleophilic Attack Neutralization->Coupling Free Amine (H₂N-R) Activation->Coupling Activated Ester Peptide Dipeptide Product Coupling->Peptide Byproducts Byproducts (e.g., Urea, Salt) Coupling->Byproducts

Caption: General pathway of a base-mediated coupling reaction.

G center Coupling Efficiency reagent Reagent Activity (HATU > HBTU > DIC) center->reagent sterics Steric Hindrance (Bzl Group) center->sterics base Base Choice (DIPEA vs NMM) center->base conditions Reaction Conditions (Solvent, Temp.) center->conditions

Caption: Key factors influencing overall coupling efficiency.

References

preventing racemization in Boc-dab-bzl hcl coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during peptide coupling reactions involving Nα-Boc-L-2,4-diaminobutyric acid(γ-benzyl)-hydrochloride (Boc-Dab(Bzl)-OH.HCl).

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of a chiral amino acid to its stereoisomeric counterpart, is a critical challenge in peptide synthesis that can compromise the biological activity of the final peptide. The following guide provides a structured approach to diagnosing and resolving racemization issues in your coupling reactions.

Initial Assessment: Have you observed a loss of chiral purity?

If you suspect racemization, confirm it by chiral HPLC or NMR analysis of your crude product. If racemization is confirmed, proceed with the following troubleshooting steps.

Troubleshooting Workflow

This workflow will guide you through the key experimental parameters that influence racemization.

G cluster_0 Troubleshooting Racemization in Boc-Dab(Bzl)-OH.HCl Coupling start Racemization Detected base Step 1: Evaluate the Base start->base Begin Troubleshooting reagent Step 2: Assess Coupling Reagent & Additive base->reagent If racemization persists conditions Step 3: Optimize Reaction Conditions reagent->conditions If racemization persists end Racemization Minimized conditions->end Successful Optimization

Caption: A stepwise workflow for troubleshooting racemization.

FAQs: Preventing Racemization with Boc-Dab(Bzl)-OH.HCl

Q1: What are the primary causes of racemization in peptide coupling reactions?

A1: Racemization in peptide synthesis primarily occurs through two mechanisms:

  • Direct Enolization: A base directly abstracts the alpha-proton of the activated amino acid, forming a planar enolate intermediate which can be protonated from either side, leading to a mixture of stereoisomers.

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. This oxazolone has an acidic proton at the 4-position which, when removed by a base, forms a symmetric and achiral aromatic oxazole. Subsequent attack by the amine nucleophile can occur from either face, resulting in racemization. Urethane-based protecting groups like Boc generally suppress racemization by disfavoring oxazolone formation. However, under certain conditions, racemization can still occur.[1]

G cluster_0 Racemization Mechanisms A Activated Boc-Amino Acid B Direct Enolization (Base abstracts α-H) A->B D Oxazolone Formation (Intramolecular cyclization) A->D C Planar Enolate Intermediate B->C F Racemized Peptide C->F Protonation E 5(4H)-Oxazolone D->E E->F Base-catalyzed ring-opening

Caption: Key mechanisms leading to racemization in peptide synthesis.

Q2: How does the hydrochloride salt of Boc-Dab(Bzl)-OH affect the coupling reaction and potential for racemization?

A2: The hydrochloride salt form necessitates the use of a tertiary amine base to neutralize the HCl and liberate the free carboxylic acid for activation. This means that even when using a coupling reagent that does not formally require a base (like carbodiimides), one equivalent of a tertiary amine must be added.[2] The choice and amount of this base are critical, as excess or a strongly basic, sterically unhindered base can promote racemization.

Q3: Which coupling reagents and additives are recommended to minimize racemization?

A3: The choice of coupling reagent and additive is paramount. Onium salts (uronium/aminium and phosphonium) and carbodiimides are common classes of coupling reagents.

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These are generally very efficient but require a base for activation, which can increase the risk of racemization. HATU is often preferred over HBTU for faster reaction rates and reduced epimerization.[3]

  • Phosphonium Reagents (e.g., BOP, PyBOP): BOP is a potent coupling reagent with minimal racemization but produces a carcinogenic byproduct.[3] PyBOP is a safer alternative. A study on racemization-prone N-methylated amino acids showed that onium-type reagents like BOP and HATU resulted in lower, though still significant, levels of racemization compared to carbodiimides alone.[4]

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents can be used with or without a base (unless coupling an amino acid salt). To suppress racemization, they are almost always used with additives.[2]

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the activated amino acid to form an active ester that is less prone to racemization. HOAt is generally considered superior to HOBt in suppressing racemization.[5][6] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[2][6]

Q4: What is the role of the base in racemization, and which base should I use?

A4: The base neutralizes the HCl salt and can also be required for the activation step with onium reagents. Stronger, less sterically hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.

  • Diisopropylethylamine (DIEA): Commonly used, but its strong basicity can sometimes lead to higher levels of racemization.

  • N-Methylmorpholine (NMM): A weaker base than DIEA and often a better choice to minimize racemization.[2]

  • 2,4,6-Collidine: A sterically hindered and weaker base that is recommended in cases with a high risk of racemization.[2]

For coupling Boc-Dab(Bzl)-OH.HCl, start with one equivalent of NMM to neutralize the salt. If using an onium reagent that requires additional base for activation, a total of two equivalents of NMM or a combination of one equivalent of NMM and one of a more hindered base like collidine can be considered.

Quantitative Data on Racemization

Carboxyl ComponentCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Boc-Ser(Bzl)-OHPyBroPDIEA35%[7]
Boc-Ser(Bzl)-OHHATUDIEA16%[7]
Boc-Ser(Bzl)-OHHBTUDIEA21%[7]
Boc-Ser(Bzl)-OHBOPDIEA15%[7]
Boc-Ser(Bzl)-OHDEPBTDIEA5%[7]
Boc-Phe-MeAla-OHWSCINone13.9%[4]
Boc-Phe-MeAla-OHWSCI/HOBtNone7.9%[4]
Boc-Phe-MeAla-OHWSCI/HOAtNone5.8%[4]
Boc-Phe-MeAla-OHHATUDIEA4.8%[4]
Z-Gly-Phe-OHBOP-ClNMM4-6% (with suppressors)[3]

Experimental Protocols

The following is a recommended starting protocol for the coupling of Boc-Dab(Bzl)-OH.HCl designed to minimize racemization. This protocol is adapted from best practices for coupling racemization-prone amino acids.[4]

Protocol: Low-Racemization Coupling of Boc-Dab(Bzl)-OH.HCl

Materials:

  • Boc-Dab(Bzl)-OH.HCl

  • N-terminal deprotected amino acid or peptide on resin (or in solution)

  • Coupling Reagent (e.g., HATU or DIC/OxymaPure)

  • Base (e.g., N-Methylmorpholine (NMM) or 2,4,6-Collidine)

  • Anhydrous Solvent (e.g., DMF or NMP)

Procedure:

  • Preparation of the Amino Component: Ensure the N-terminal amine of the peptide chain is fully deprotected and washed thoroughly. If in solution, ensure it is neutralized if it is a salt.

  • Pre-activation (if using HATU):

    • In a separate vessel, dissolve Boc-Dab(Bzl)-OH.HCl (1.2 eq.) in anhydrous DMF.

    • Add NMM (1.2 eq.) to neutralize the HCl salt and stir for 2-3 minutes.

    • Add HATU (1.15 eq.) and an additional equivalent of NMM or collidine (1.2 eq.).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling (if using HATU):

    • Add the pre-activated solution to the amino component.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid phase).

  • In-situ Activation (if using DIC/OxymaPure):

    • Swell the resin with the deprotected N-terminal amine in anhydrous DMF.

    • In a separate vessel, dissolve Boc-Dab(Bzl)-OH.HCl (1.2 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF.

    • Add NMM (1.2 eq.) to this solution and vortex briefly.

    • Add this mixture to the resin.

    • Finally, add DIC (1.2 eq.) to the reaction vessel.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress.

  • Work-up:

    • After the coupling is complete, thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

    • Proceed with the next deprotection and coupling cycle or cleave the peptide from the resin.

Note: For particularly difficult couplings or if racemization is still observed, consider lowering the reaction temperature to 0 °C.

References

Boc-dab-bzl hcl purity issues and purification strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Dab(Bzl)-OH HCl. It addresses common purity issues and offers detailed purification strategies.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during your experiments with Boc-Dab(Bzl)-OH HCl.

1. Question: My final product shows multiple spots on TLC analysis. What are the potential impurities?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. For Boc-Dab(Bzl)-OH HCl, these can originate from several sources throughout the synthetic process.

  • Starting Material Impurities: Residual starting materials from the synthesis of the diaminobutyric acid backbone or the introduction of protecting groups.

  • Side-Reaction Products:

    • Di-Boc Species: Over-protection of the diaminobutyric acid backbone can lead to the formation of a di-Boc derivative.

    • Incomplete Benzylation: If the benzylation of the side-chain amino group is not complete, you may have the unbenzylated Boc-Dab-OH as an impurity.

    • Products of Over-alkylation: The benzyl group can potentially react at other nucleophilic sites if the reaction is not well-controlled.

  • Degradation Products:

    • Boc Deprotection: Premature loss of the Boc protecting group under acidic conditions can occur, especially during workup or purification, yielding the free amine.

    • Benzyl Ether Cleavage: While generally stable, the benzyl ether linkage can be susceptible to cleavage under harsh acidic conditions or during certain purification steps, leading to the formation of Boc-Dab-OH.

A logical workflow for identifying and addressing these impurities is outlined below.

Troubleshooting Impurities cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Specific Impurities cluster_3 Recommended Actions Multiple Spots Multiple Spots on TLC Starting_Material Starting Material Impurities Multiple Spots->Starting_Material Side_Reactions Side-Reaction Products Multiple Spots->Side_Reactions Degradation Degradation Products Multiple Spots->Degradation Purification Purification Starting_Material->Purification Di_Boc Di-Boc Species Side_Reactions->Di_Boc Incomplete_Benzylation Incomplete Benzylation Side_Reactions->Incomplete_Benzylation Over_Alkylation Over-alkylation Side_Reactions->Over_Alkylation Boc_Deprotection Boc Deprotection Degradation->Boc_Deprotection Benzyl_Cleavage Benzyl Ether Cleavage Degradation->Benzyl_Cleavage Di_Boc->Purification Incomplete_Benzylation->Purification Over_Alkylation->Purification Boc_Deprotection->Purification Benzyl_Cleavage->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Verify Purity Process_Optimization Optimize Synthetic Process Characterization->Process_Optimization If impurities persist

Caption: Troubleshooting workflow for identifying and resolving purity issues with Boc-Dab(Bzl)-OH HCl.

2. Question: My purified Boc-Dab(Bzl)-OH HCl has a low yield after recrystallization. How can I improve it?

Answer: Low recovery after recrystallization is a common issue, often related to the choice of solvent and the experimental technique.

  • Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar hydrochloride salt like Boc-Dab(Bzl)-OH HCl, a single solvent may not be optimal. Consider using a binary solvent system. Common systems for polar compounds include:

    • Methanol/Ether

    • Ethanol/Hexane

    • Isopropanol/Water (use water sparingly)

  • Experimental Technique:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling, reducing the yield.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

    • Solvent Polarity: Ensure the anti-solvent (the one in which the product is less soluble) is added slowly to the hot, dissolved solution until slight turbidity is observed, then allow it to cool.

3. Question: I am struggling to purify Boc-Dab(Bzl)-OH HCl by column chromatography. What conditions should I use?

Answer: Column chromatography of polar, ionizable compounds like Boc-Dab(Bzl)-OH HCl can be challenging due to interactions with the silica gel.[1]

  • Stationary Phase: Standard silica gel is often used.

  • Mobile Phase: A gradient elution is typically most effective. Start with a less polar mobile phase and gradually increase the polarity. A common mobile phase system is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). To improve peak shape and reduce tailing for an acidic compound, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. A typical gradient might be:

    • Start with 100% Dichloromethane (DCM).

    • Gradually increase to 5-10% Methanol in DCM.

    • A small percentage (0.1-1%) of acetic acid can be included in the mobile phase.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

The following diagram illustrates a general workflow for purification.

Purification_Workflow cluster_0 Initial State cluster_1 Purification Method cluster_2 Purity Analysis cluster_3 Final Product Crude_Product Crude Boc-Dab(Bzl)-OH HCl Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure_Product Pure Boc-Dab(Bzl)-OH HCl (>98% Purity) NMR->Pure_Product

Caption: General workflow for the purification and analysis of Boc-Dab(Bzl)-OH HCl.

Frequently Asked Questions (FAQs)

1. What are the typical purity specifications for Boc-Dab(Bzl)-OH HCl?

Commercially available Boc-Dab(Bzl)-OH HCl typically has a purity of ≥98%.[2][3] Purity is commonly assessed by HPLC and confirmed by NMR spectroscopy.

2. How should I store Boc-Dab(Bzl)-OH HCl to prevent degradation?

Boc-Dab(Bzl)-OH HCl should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture.[4] The hydrochloride salt is generally more stable than the free base.

3. What analytical methods are recommended for assessing the purity of Boc-Dab(Bzl)-OH HCl?

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis. A reversed-phase C18 column is often suitable.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of reactions and chromatographic separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

Quantitative Data Summary

The following table summarizes typical purity data for Boc-protected amino acid derivatives. Please note that specific results will vary depending on the synthetic route and purification method.

CompoundInitial Purity (Typical)Purity after RecrystallizationPurity after Column ChromatographyAnalytical Method
Boc-Amino Acid Derivative90-95%>98%>99%HPLC
Boc-Dab(Bzl)-OH HCl85-95% (crude)>98%>99%HPLC, NMR

Experimental Protocols

1. Recrystallization of Boc-Dab(Bzl)-OH HCl

This protocol provides a general guideline for the recrystallization of Boc-Dab(Bzl)-OH HCl. The optimal solvent system may need to be determined empirically.

Materials:

  • Crude Boc-Dab(Bzl)-OH HCl

  • Methanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude Boc-Dab(Bzl)-OH HCl in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still warm, slowly add diethyl ether until a slight turbidity persists.

  • Allow the flask to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

2. Column Chromatography of Boc-Dab(Bzl)-OH HCl

This protocol describes a general procedure for the purification of Boc-Dab(Bzl)-OH HCl using silica gel column chromatography.

Materials:

  • Crude Boc-Dab(Bzl)-OH HCl

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Acid (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the chromatography column.

  • Dissolve the crude Boc-Dab(Bzl)-OH HCl in a minimal amount of the initial mobile phase. If solubility is low, a small amount of methanol can be added.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM). If tailing is observed, 0.1-1% acetic acid can be added to the mobile phase.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified Boc-Dab(Bzl)-OH HCl.

References

Technical Support Center: Managing Tert-butylation Side Products in Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage tert-butylation side products during the deprotection of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is tert-butylation and why is it a problem during Boc deprotection?

A1: Tert-butylation is a common side reaction that occurs during the acidic cleavage of the Boc protecting group. The deprotection process generates a reactive tert-butyl cation. This cation can then react with nucleophilic amino acid residues in your peptide or molecule, such as tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to the formation of unwanted tert-butylated side products. This modification can alter the biological activity, structure, and physicochemical properties of the final product, and complicates purification.

Q2: Which amino acids are most susceptible to tert-butylation?

A2: The most susceptible amino acid residues are those with nucleophilic side chains. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be S-tert-butylated.[1]

  • Tyrosine (Tyr): The phenolic ring can also be a target for the tert-butyl cation, although it is generally less reactive than the aforementioned residues.

Q3: How can I prevent or minimize tert-butylation?

A3: The most effective way to minimize tert-butylation is to use "scavengers" in your deprotection cocktail. Scavengers are nucleophilic species that are added to the reaction mixture to trap the tert-butyl cation before it can react with your product. Additionally, optimizing reaction conditions such as temperature and time can also help reduce the formation of side products.[1]

Q4: What are the most common scavengers used to prevent tert-butylation?

A4: A variety of scavengers can be used, often in combination, to efficiently trap the tert-butyl cation. Common scavengers include:

  • Thio-based scavengers: Dithiothreitol (DTT), 1,2-ethanedithiol (EDT), thioanisole, and dimethyl sulfide (DMS).

  • Silane-based scavengers: Triisopropylsilane (TIS) is widely used.

  • Phenolic scavengers: Phenol and m-cresol.

  • Water: Can act as a scavenger, but is often used in combination with other, more potent scavengers.

Troubleshooting Guide

Issue: Significant amount of tert-butylated side product detected by LC-MS.

Potential Cause Recommended Solution
Insufficient or no scavenger used. Add an appropriate scavenger or a scavenger cocktail to the deprotection solution. For peptides containing Cys, Trp, or Met, a scavenger is crucial.
Ineffective scavenger for the specific amino acid. Different scavengers have varying efficiencies for different residues. For Cysteine, a combination of thioanisole and DMS with DTT has been shown to be effective.[1] For Tryptophan, indole-based scavengers or thioanisole are often recommended.
Prolonged reaction time or elevated temperature. Minimize the deprotection time to the minimum required for complete Boc removal. Perform the reaction at room temperature or lower if possible. Shorter cleavage duration and lower temperatures can reduce S-tert-butylation of Cysteine.[1]
High concentration of TFA. While a high concentration of TFA is needed for efficient deprotection, in some cases, a slightly lower concentration in the presence of effective scavengers can help mitigate side reactions. A two-step cleavage with an initial lower TFA concentration can be beneficial.[2]

Issue: Incomplete Boc deprotection.

Potential Cause Recommended Solution
Insufficient acid strength or concentration. Ensure the concentration of the acid (e.g., TFA) is adequate. Typically, 95% TFA in the cleavage cocktail is used.
Short reaction time. While minimizing time is important to reduce side reactions, ensure the reaction proceeds long enough for complete deprotection. Monitor the reaction by a suitable analytical method like HPLC.
Steric hindrance around the Boc-protected amine. In cases of significant steric hindrance, a longer reaction time or a slightly elevated temperature may be necessary. Balance these conditions with the risk of side product formation.

Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in minimizing the S-tert-butylation of a C-terminal Cysteine residue during TFA-mediated cleavage. The data is extracted from a study on the synthesis of Cys-peptides.

Scavenger Cocktail Composition (v/v/v)% S-tert-butylated Product
95% TFA / 2.5% H₂O / 2.5% TIS15.3
95% TFA / 2.5% H₂O / 2.5% Thioanisole10.1
95% TFA / 2.5% H₂O / 2.5% DMS9.8
95% TFA / 2.5% H₂O / 2.5% DTT7.5
85% TFA / 5% H₂O / 5% TIS / 5% Thioanisole6.2
80% TFA / 5% H₂O / 5% TIS / 5% DMS / 5% Thioanisole4.1
70% TFA / 5% H₂O / 5% TIS / 10% DMS / 10% Thioanisole + 1% DTT (followed by addition of TFA to 80%)2.5

Data adapted from Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega.[1][2][3]

Experimental Protocols

Protocol 1: Standard TFA Cleavage with a Scavenger Cocktail for Peptides Containing Cysteine

This protocol is designed to minimize S-tert-butylation of cysteine residues.

  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a two-step cleavage to minimize side products, first prepare a mixture of:

    • 70% Trifluoroacetic acid (TFA)

    • 10% Thioanisole

    • 10% Dimethyl sulfide (DMS)

    • 5% Triisopropylsilane (TIS)

    • 5% H₂O

    • 1% Dithiothreitol (DTT) (w/v)

  • First Cleavage Step: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 30 minutes.

  • Second Cleavage Step: Add additional TFA to bring the final concentration to approximately 80%. Continue the agitation for another 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Product Formation cluster_2 Prevention with Scavengers Boc-Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc-Amine Protonated Boc-Amine Boc-Protected_Amine->Protonated_Boc-Amine + H+ (Acid) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc-Amine->Carbamic_Acid - (CH3)3C+ tert-Butyl_Cation tert-Butyl Cation ((CH3)3C+) Protonated_Boc-Amine->tert-Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 Tert-Butylated_Side_Product tert-Butylated Side Product tert-Butyl_Cation->Tert-Butylated_Side_Product Trapped_Cation Trapped tert-Butyl Species tert-Butyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophilic_Residue->Tert-Butylated_Side_Product Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and tert-butylation side product formation.

.

Troubleshooting_Workflow Start High level of tert-butylated side product detected Check_Scavenger Was a scavenger used? Start->Check_Scavenger Add_Scavenger Action: Add an appropriate scavenger cocktail. Check_Scavenger->Add_Scavenger No Check_Scavenger_Type Is the scavenger appropriate for the susceptible amino acids? Check_Scavenger->Check_Scavenger_Type Yes End Problem Resolved Add_Scavenger->End Change_Scavenger Action: Select a scavenger known to be effective for the specific residues. Check_Scavenger_Type->Change_Scavenger No Check_Conditions Review reaction time and temperature. Check_Scavenger_Type->Check_Conditions Yes Change_Scavenger->End Optimize_Conditions Action: Reduce reaction time and/or lower the temperature. Check_Conditions->Optimize_Conditions Suboptimal Check_TFA Consider TFA concentration. Check_Conditions->Check_TFA Optimal Optimize_Conditions->End Optimize_TFA Action: Consider a two-step cleavage with initially lower TFA concentration. Check_TFA->Optimize_TFA High Check_TFA->End Optimal Optimize_TFA->End

Caption: Troubleshooting workflow for managing tert-butylation side products.

References

Technical Support Center: Boc-Dab(Bzl)-HCl Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Boc-Dab(Bzl)-HCl.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Boc and Bzl protecting groups on Dab?

The diaminobutyric acid (Dab) residue in your peptide contains two amino groups: the alpha-amino group (α-NH₂) at the peptide backbone and a side-chain amino group (γ-NH₂).

  • Boc (tert-Butoxycarbonyl): This group protects the α-NH₂. It is labile to acid and is typically removed using trifluoroacetic acid (TFA).

  • Bzl (Benzyl): This group protects the γ-NH₂ of the Dab side chain. The benzyl group is also acid-labile but generally requires stronger acidic conditions for complete removal than the Boc group.

Q2: Why are scavengers necessary during the deprotection of Boc-Dab(Bzl)-HCl?

Acid-mediated deprotection of both Boc and Bzl groups generates highly reactive carbocations (tert-butyl and benzyl cations). These cations can react with nucleophilic residues in your peptide, leading to undesired side products. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these carbocations, preventing side reactions and improving the yield and purity of your final product.

Q3: What are the most common side reactions observed during the deprotection of peptides containing Dab(Bzl)?

The primary side reaction is the alkylation of nucleophilic amino acid side chains by the benzyl cation generated from the deprotection of the Bzl group. Common targets for alkylation include:

  • Tryptophan (Trp): Alkylation of the indole ring.

  • Methionine (Met): S-alkylation to form sulfonium salts.

  • Cysteine (Cys): S-alkylation.

  • Tyrosine (Tyr): C-alkylation of the phenol ring.

The tert-butyl cation from Boc deprotection can also cause similar side reactions, though it is generally less reactive than the benzyl cation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of Boc-Dab(Bzl)-HCl.

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or reaction time.Ensure you are using an appropriate deprotection cocktail. For simultaneous removal of Boc and Bzl, a strong acid cocktail is necessary. Monitor the reaction progress by HPLC to determine the optimal reaction time.
Presence of Alkylated Side Products (e.g., Benzylated Tryptophan) Inefficient scavenging of benzyl cations.Use a scavenger cocktail specifically designed to trap benzyl cations. Thioanisole and triisopropylsilane (TIS) are effective scavengers for this purpose. Increase the concentration of the scavenger in your cocktail.
Oxidation of Methionine or Cysteine Presence of oxidizing species.Use a reducing scavenger in your cocktail, such as 1,2-ethanedithiol (EDT). Ensure all solvents are degassed and use peroxide-free ether for precipitation.
Low Yield of Final Product Incomplete precipitation or loss during workup.Optimize your precipitation and purification protocol. Ensure the peptide is fully precipitated from the cleavage cocktail.

Experimental Protocols & Data

General Deprotection Protocol

A common method for the simultaneous deprotection of Boc and Bzl groups is treatment with a strong acid cocktail containing scavengers.

Materials:

  • Boc-Dab(Bzl)-HCl containing peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavenger Cocktail (see table below for examples)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the freshly prepared TFA/scavenger cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm deprotection and assess purity.

Comparison of Scavenger Cocktails

The choice of scavenger cocktail is critical for achieving high purity of the deprotected peptide. The following table summarizes common scavenger cocktails and their applications.

Scavenger Cocktail (v/v) Components Primary Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)General purpose, effective for peptides containing Trp, Met, Cys, and Arg(Mtr/Pmc/Pbf).Phenol and thioanisole are effective at scavenging benzyl cations. EDT is a reducing agent that protects against oxidation.
TFA / TIS / Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)Effective for peptides containing Trp(Boc) and Arg(Pmc/Pbf).TIS is a potent scavenger for both tert-butyl and benzyl cations.
TFA / Thioanisole / EDT TFA / Thioanisole / 1,2-Ethanedithiol (EDT) (90:5:5)Specifically for peptides containing residues susceptible to alkylation and oxidation.Thioanisole is an excellent scavenger for benzyl cations.

Visualizations

Deprotection Workflow

DeprotectionWorkflow start Boc-Dab(Bzl)-Peptide-Resin cocktail Add TFA/Scavenger Cocktail start->cocktail reaction Incubate 2-4h at RT cocktail->reaction filtration Filter to remove resin reaction->filtration precipitation Precipitate in cold ether filtration->precipitation purification Wash and Dry Peptide precipitation->purification analysis HPLC & Mass Spec Analysis purification->analysis end Deprotected Peptide analysis->end

Technical Support Center: Solvent Selection for Boc-Dab(Bzl)-OH HCl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate solvent for Boc protection of N-γ-benzyl-L-α,γ-diaminobutyric acid hydrochloride (Dab(Bzl)-OH HCl). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure efficient and successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Boc protection of amino acids like Dab(Bzl)-OH HCl?

A1: The choice of solvent is critical for a successful Boc protection reaction. Commonly used solvent systems include a mixture of dioxane and water or methanol and water.[][2] For amines with higher nucleophilicity, methanol alone may be sufficient.[] It is also possible to perform the reaction under solvent-free conditions or using specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can also act as a catalyst.[3]

Q2: How does the solubility of Boc-Dab(Bzl)-OH HCl affect solvent choice?

A2: Poor solubility of the starting material or product can significantly hinder the reaction rate and yield. If Boc-Dab(Bzl)-OH HCl has limited solubility in the chosen solvent, consider using a co-solvent to improve dissolution. For instance, if solubility is low in a dioxane/water mixture, increasing the proportion of dioxane or adding a different co-solvent may help. For some related compounds, Dimethyl Sulfoxide (DMSO) has been noted for its solubilizing properties.

Q3: Can the solvent influence side reactions during the Boc protection of Dab(Bzl)-OH?

A3: Yes, the solvent can play a role in the prevalence of side reactions. For diamino acids like Dab, a common side reaction is the formation of the di-Boc protected product. The reaction conditions, including the solvent, can influence the selectivity of mono-N-α-Boc protection. A mixed aqueous-organic solvent system can help to control the reaction by allowing for pH adjustment, which is crucial for selective protection.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Reaction Yield 1. Poor solubility of starting material. 2. Incomplete reaction. 3. Formation of byproducts.1. Try a different solvent system (e.g., methanol/water, THF/water). 2. Increase reaction time or temperature (monitor for degradation). 3. Optimize the stoichiometry of reagents.
Formation of Di-Boc Product The N-γ amine is also reacting with the Boc-anhydride.1. Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). 2. Perform the reaction at a lower temperature to improve selectivity. 3. Utilize a method of sequential HCl addition to differentiate the two amine groups.[2]
Product is Difficult to Purify Presence of unreacted starting material or byproducts with similar polarity to the product.1. Optimize the reaction to drive it to completion. 2. Explore different chromatographic conditions for purification. 3. Consider a different workup procedure to remove impurities before chromatography.
Inconsistent Results Variability in solvent quality or reaction setup.1. Use high-purity, dry solvents when anhydrous conditions are required. 2. Ensure consistent temperature control and stirring rate. 3. Standardize the workup and purification procedures.

Data Presentation

Diamine Yield of Mono-Boc Product
Acyclic Symmetric Diamine 1a65%
Acyclic Symmetric Diamine 1b87%
Acyclic Symmetric Diamine 1c75%
Acyclic Symmetric Diamine 1d82%
Cyclic Diamine 1e80%
Unsymmetric Diamine 1f72%
Unsymmetric Diamine 1g95%
Data adapted from a study on selective mono-Boc protection of diamines.[2]

Experimental Protocols

Protocol for Mono-N-α-Boc Protection of Dab(Bzl)-OH HCl

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Boc-Dab(Bzl)-OH HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve Boc-Dab(Bzl)-OH HCl in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium bicarbonate or 1N NaOH to adjust the pH to 8.5-9.0.

  • Addition of (Boc)₂O: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow for Boc Protection

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Dab(Bzl)-OH HCl in Dioxane/Water cool Cool to 0°C dissolve->cool basify Adjust pH to 8.5-9.0 cool->basify add_boc Add (Boc)2O Solution basify->add_boc react Stir at Room Temperature add_boc->react concentrate Remove Dioxane react->concentrate wash Wash with Ethyl Acetate concentrate->wash acidify Acidify Aqueous Layer wash->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for the Boc protection of Dab(Bzl)-OH HCl.

Logical Flow for Selective Mono-Protection

G start Diamine Hydrochloride (Both amines protonated) add_base Add 1 eq. of Base start->add_base selective_deprotonation Selective Deprotonation of α-Amine (more acidic) add_base->selective_deprotonation add_boc Add (Boc)2O selective_deprotonation->add_boc mono_boc Selective N-α-Boc Protection add_boc->mono_boc

Caption: Logical diagram for achieving selective mono-N-α-Boc protection.

References

Technical Support Center: Boc-Dab(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) using Boc-Dab(Bzl)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve peptide yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis using the Boc/Bzl protection strategy.

Problem: Low or No Yield of the Target Peptide

Q: My final peptide yield is significantly lower than expected after cleavage. What are the common causes and how can I troubleshoot this?

A: Low yield is a common issue in SPPS and can stem from several stages of the synthesis. The first step is to analyze the crude product using HPLC and Mass Spectrometry to identify the nature of the issue—whether it's incomplete synthesis (failure or deletion sequences) or loss of peptide during workup.[1]

A systematic approach is crucial. Start by evaluating the most common failure points in the Boc-SPPS workflow.

Low_Yield_Troubleshooting start Low Peptide Yield (Post-Cleavage) check_deprotection Verify Boc Deprotection start->check_deprotection check_coupling Assess Coupling Efficiency check_deprotection->check_coupling Deprotection OK resolve_deprotection Optimize Deprotection: - Increase time to 25-30 min - Use fresh 50% TFA/DCM check_deprotection->resolve_deprotection Incomplete check_cleavage Review Cleavage Protocol check_coupling->check_cleavage Coupling OK resolve_coupling Optimize Coupling: - Double couple difficult residues - Use stronger coupling agents (e.g., HATU) - Increase reaction time check_coupling->resolve_coupling Incomplete check_resin Evaluate Resin Choice & Loading check_cleavage->check_resin Protocol OK resolve_cleavage Optimize Cleavage: - Ensure sufficient cleavage cocktail volume - Use appropriate scavengers - Increase cleavage time (2-4 hours) check_cleavage->resolve_cleavage Suboptimal check_aggregation Consider Peptide Aggregation check_resin->check_aggregation Resin OK resolve_resin Use low-substitution resin (0.1-0.4 mmol/g) for long/difficult sequences check_resin->resolve_resin Inappropriate resolve_aggregation Incorporate strategies: - Use NMP as solvent - Insert pseudoproline dipeptides check_aggregation->resolve_aggregation Aggregation Likely final_analysis Re-synthesize with Optimized Protocol check_aggregation->final_analysis Aggregation Unlikely resolve_deprotection->final_analysis resolve_coupling->final_analysis resolve_cleavage->final_analysis resolve_resin->final_analysis resolve_aggregation->final_analysis

Caption: Troubleshooting workflow for low peptide yield in SPPS.

Problem: Incomplete Boc Deprotection

Q: How can I confirm that the Boc protecting group is completely removed, and what should I do if it's not?

A: Incomplete removal of the N-α-Boc group is a primary cause of failure sequences where an entire amino acid is missing.

  • Detection: The most common method for monitoring deprotection is the qualitative Kaiser test. A positive test (blue bead color) indicates the presence of a free primary amine. However, for N-terminal proline or other secondary amines, the test can give a false negative.

  • Causes of Failure:

    • Insufficient Reagent: The standard reagent is 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][3] Ensure the solution is fresh and used in sufficient volume to swell the resin completely.

    • Insufficient Reaction Time: While a 5-minute prewash and a 15-25 minute reaction is standard, difficult or aggregated sequences may require longer exposure.[3]

    • Neutralization Failure: After TFA treatment, the newly exposed amine is a trifluoroacetate salt. It must be neutralized to a free amine with a base like Diisopropylethylamine (DIEA) before the next coupling step can occur.[4]

  • Solutions:

    • Extend Deprotection Time: Increase the main deprotection step to 30 minutes.

    • Ensure Fresh Reagents: Prepare TFA/DCM solution fresh for each synthesis day.

    • Optimize Neutralization: Use a 5% DIEA in DCM solution and wash thoroughly to remove excess base and salts.[4] In-situ neutralization protocols using HATU/HBTU and DIEA can also improve efficiency.[4]

Problem: Poor Coupling Efficiency

Q: I've identified deletion sequences in my final product, suggesting a coupling failure. How can I improve the coupling step, especially for a residue like Boc-Dab(Bzl)-OH?

A: Coupling failures are often sequence-dependent and can be exacerbated by steric hindrance or peptide aggregation.

  • Detection: A negative Kaiser test after the coupling step indicates that most free amines have reacted. If the test remains positive, the coupling is incomplete.

  • Causes of Failure:

    • Steric Hindrance: Bulky amino acids or those adjacent to pro-resins can be difficult to couple.

    • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, making the N-terminus inaccessible.[1][2] This is a significant issue in longer peptides (>15 residues).[5]

    • Insufficient Activation: The coupling reagents may not be efficient enough for a particular sequence.

  • Solutions:

    • Double Coupling: If a coupling is identified as difficult, simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.

    • Change Coupling Reagents: While standard reagents like HBTU/HOBt are effective, more potent activators like HATU or PyBOP can overcome steric hindrance.

    • Increase Reaction Time/Temperature: Extending coupling times from the standard 1-2 hours to 4 hours or overnight can help. Gently warming the reaction vessel (e.g., to 40°C) can also disrupt aggregation and improve coupling.

    • Change Solvent: If aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding 25% DMSO can improve solvation of the peptide chain.[1]

Problem: Side Reactions During Final Cleavage

Q: What side reactions can occur during the final TFA or HF cleavage, especially with a Bzl-protected side chain, and how can they be minimized?

A: The final cleavage in Boc-SPPS uses strong acids like HF or TFMSA to remove side-chain protecting groups (like Bzl) and cleave the peptide from the resin.[4][6] This harsh step can generate highly reactive carbocations that modify sensitive residues.

  • Common Side Reactions:

    • Alkylation: The benzyl (Bzl) group from the Dab side chain and t-butyl cations from any remaining Boc groups can re-attach to electron-rich residues like Tryptophan (Trp) or Methionine (Met).[4][7]

    • Oxidation: Methionine can be oxidized to its sulfoxide form.

    • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser can form a cyclic aspartimide intermediate, which can lead to side products.[3]

  • Solutions (Use of Scavengers): The key to preventing these side reactions is to include "scavengers" in the cleavage cocktail. These are molecules that trap the reactive cations.

Scavenger Target Residue / Purpose Typical Concentration
Thioanisole Protects Trp from Bzl cation alkylation; reduces Met(O)5%
1,2-Ethanedithiol (EDT) Scavenges t-butyl cations, protects Trp2.5%
Triisopropylsilane (TIS) Reduces Trp side products, scavenges trityl groups2.5% - 5%
Phenol Protects Tyr, Ser, Thr from modification5%
Water Helps hydrolyze ester linkages and suppresses some side reactions2.5% - 5%

A common "all-purpose" cleavage cocktail for peptides with sensitive residues is Reagent K : TFA/Thioanisole/Phenol/Water/EDT (82.5:5:5:5:2.5).[8]

Frequently Asked Questions (FAQs)

Q1: Why choose the Boc/Bzl strategy over the Fmoc/tBu strategy for synthesis involving Dab?

A1: The Boc/Bzl strategy is often preferred for long or difficult sequences because the repeated acid treatment during deprotection helps to disrupt peptide aggregation.[2] In contrast, the neutral/basic conditions of the Fmoc strategy can sometimes allow aggregation to become a more significant problem.[2]

Q2: What is the role of the Benzyl (Bzl) group on the Dab side chain?

A2: The Bzl group is a "permanent" protecting group for the side-chain amine of diaminobutyric acid.[4] It is stable to the mild acidic conditions (50% TFA) used to remove the temporary N-α-Boc group during each cycle.[4][7] It is only removed during the final, harsh acid cleavage step (e.g., with HF).[4]

Q3: Can I use standard cleavage cocktails like TFA/TIS/Water (95:2.5:2.5) for a peptide containing Boc-Dab(Bzl)-OH?

A3: This standard cocktail is effective for removing tBu-based protecting groups but is not strong enough to efficiently cleave the Bzl group from the Dab side chain or the peptide from classic Boc-SPPS resins like Merrifield resin.[4][9] The Boc/Bzl strategy requires very strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for complete deprotection and cleavage.[4]

Q4: My peptide contains the sequence Asp-Dab. Are there any specific side reactions I should be aware of?

A4: Yes, sequences containing Asp followed by a small amino acid can be prone to aspartimide formation, especially under acidic or basic conditions.[3] This involves the cyclization of the aspartic acid side chain with the peptide backbone. While less common in Boc-SPPS than in Fmoc-SPPS, it is still a possibility. Using milder coupling conditions and ensuring complete neutralization can help minimize this risk.

Q5: How does the choice of resin affect the synthesis yield?

A5: The resin is critical. For long peptides (>30 amino acids), using a resin with a low substitution level (e.g., 0.1 to 0.4 mmol/g) is recommended.[2] This keeps the growing peptide chains further apart, reducing intermolecular aggregation and improving solvent access. For shorter peptides (<10 amino acids), a higher substitution resin can be used to maximize yield per gram of resin.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using Boc chemistry.

Boc_SPPS_Cycle start_node Start: Peptide-Resin (Boc-AA(n)-Resin) deprotection 1. Boc Deprotection - Wash with DCM (3x) - Treat with 50% TFA/DCM (1x2 min) - Treat with 50% TFA/DCM (1x25 min) start_node->deprotection wash1 2. Wash - DCM (3x) - Isopropanol (2x) - DCM (3x) deprotection->wash1 neutralization 3. Neutralization - Treat with 5% DIEA/DCM (2x2 min) wash1->neutralization wash2 4. Wash - DCM (5x) neutralization->wash2 coupling 5. Amino Acid Coupling - Add Boc-AA(n+1)-OH (3 eq.) - Add HBTU (2.9 eq.) + HOBt (3 eq.) - Add DIEA (6 eq.) in DMF - React for 2 hours wash2->coupling wash3 6. Wash - DMF (3x) - DCM (3x) coupling->wash3 end_node End: Elongated Peptide-Resin (Boc-AA(n+1)-AA(n)-Resin) wash3->end_node

Caption: A standard cycle for Boc solid-phase peptide synthesis.

Protocol 2: Final Cleavage and Deprotection (HF Method)

This protocol is for the final cleavage of the peptide from the resin and removal of Bzl and other acid-labile side-chain protecting groups.

CAUTION: This procedure involves liquid Hydrogen Fluoride (HF), which is extremely hazardous and corrosive. It must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.

Reagents:

  • Peptide-resin (dried under vacuum)

  • Anisole or Thioanisole (scavenger)

  • Liquid Hydrogen Fluoride (HF)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 0.5 g) into the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., 1.0 mL of thioanisole).

  • HF Distillation: Cool the reaction vessel with dry ice/acetone. Distill approximately 10 mL of liquid HF into the vessel.

  • Cleavage Reaction: Remove the cooling bath and allow the vessel to warm to 0°C. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen gas. This must be done within the closed HF apparatus.

  • Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Extraction: Extract the crude peptide from the resin using a suitable solvent, often 10% aqueous acetic acid.

  • Lyophilization: Filter the resin away from the peptide solution and lyophilize (freeze-dry) the solution to obtain the crude peptide as a powder.

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

References

work-up procedures to remove byproducts from Boc-dab-bzl hcl reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid (Boc-Dab(Bzl)-OH) from its hydrochloride salt (H-Dab(Bzl)-OH·HCl). The following question-and-answer format addresses common issues encountered during the reaction and subsequent work-up procedures to remove byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but after work-up, I have a low yield of the desired Boc-Dab(Bzl)-OH. What are the potential causes?

A1: Low yields can stem from several factors during the reaction and work-up. Common causes include:

  • Incomplete Neutralization: The starting material is a hydrochloride salt, which requires neutralization before the Boc protection reaction can proceed efficiently. Insufficient base will result in unreacted starting material.

  • Incorrect pH: The pH of the reaction mixture is crucial. A pH that is too low will lead to incomplete reaction, while a pH that is too high can promote side reactions. For Boc protection, a pH range of 9-10 is generally optimal.

  • Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to water and can hydrolyze, especially at non-optimal pH values. This reduces the amount of reagent available for the protection of the amine.

  • Extraction Issues: The product, Boc-Dab(Bzl)-OH, has both acidic (carboxylic acid) and basic (free amine) functionalities, making its solubility dependent on pH. During aqueous work-up, if the pH of the aqueous layer is not carefully controlled, the product may be lost to the aqueous phase.

Troubleshooting Steps:

  • Ensure Complete Neutralization: Before adding (Boc)₂O, ensure the pH of the aqueous solution of H-Dab(Bzl)-OH·HCl is adjusted to 9-10 with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a mild solution of sodium hydroxide).

  • Monitor pH during Reaction: Periodically check and adjust the pH of the reaction mixture to maintain it within the optimal range.

  • Use a Biphasic System: Performing the reaction in a biphasic system (e.g., dioxane/water or THF/water) can sometimes improve yields by partitioning the product into the organic layer as it is formed.

  • Optimize Extraction pH: During the work-up, carefully adjust the pH of the aqueous layer before each extraction step to maximize the partitioning of your product into the organic phase. To extract the product into an organic solvent, the aqueous phase should be acidified to a pH of approximately 3-4.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: The most common byproducts in the synthesis of Boc-Dab(Bzl)-OH are:

  • Unreacted Starting Material (H-Dab(Bzl)-OH): This is often the case if the reaction has not gone to completion.

  • Di-Boc Protected Product (Boc-Dab(Bzl)-OBoc): Although the α-amino group is generally more reactive, some protection of the γ-amino group can occur, leading to the formation of a di-protected species.

  • Pyroglutamate-related Impurities: Under certain conditions, amino acids can undergo intramolecular cyclization.

  • tert-Butanol: This is a byproduct of the hydrolysis of (Boc)₂O.

Q3: How can I effectively remove the unreacted starting material?

A3: Unreacted H-Dab(Bzl)-OH is more polar than the desired product and can be removed using the following methods:

  • Acid-Base Extraction: This is the most common and effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). The unreacted starting material, being more basic, will be protonated and move into the aqueous layer.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: If extraction is not sufficient, column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane) will allow for the separation of the less polar product from the more polar starting material.

Q4: How do I remove the di-Boc protected byproduct?

A4: The di-Boc protected byproduct is less polar than the desired mono-Boc product.

  • Silica Gel Chromatography: This is the most effective method for separating the mono- and di-protected products. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation, with the di-Boc product eluting first.

Q5: What is the best way to purify the final Boc-Dab(Bzl)-OH product?

A5: A combination of extraction and chromatography is often the most effective approach.

  • Initial Acid-Base Work-up: Perform an acid-base extraction as described in A3 to remove the bulk of the unreacted starting material and other water-soluble impurities.

  • Crystallization (if applicable): If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective purification method.

  • Silica Gel Chromatography: If impurities remain, column chromatography is the final step to achieve high purity.

Experimental Protocols

Protocol 1: General Boc Protection of H-Dab(Bzl)-OH·HCl
  • Dissolve H-Dab(Bzl)-OH·HCl (1.0 eq) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base (e.g., sodium bicarbonate, 2.5 eq) in portions while monitoring the pH. Adjust the pH to 9-10.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:8:2).

Protocol 2: Work-up Procedure for Removal of Byproducts
  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted (Boc)₂O and some non-polar impurities.

  • Adjust the pH of the aqueous layer to ~3 with a dilute acid (e.g., 1 M HCl or 5% citric acid).

  • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude product further by silica gel chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Boc-Dab(Bzl)-OH Synthesis

Issue Potential Cause Recommended Action
Low YieldIncomplete neutralization of HCl saltEnsure pH is 9-10 before adding (Boc)₂O.
Hydrolysis of (Boc)₂OAdd (Boc)₂O slowly at 0 °C.
Product loss during work-upCarefully control pH during extractions.
Multiple Spots on TLCUnreacted starting materialAcid wash during work-up or column chromatography.
Di-Boc formationColumn chromatography.
Oily ProductResidual solvent or tert-butanolDry thoroughly under high vacuum.

Visualization

Troubleshooting_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start: Boc-Dab(Bzl)-OH·HCl Reaction reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete Add Base & (Boc)₂O workup Aqueous Work-up (Acid-Base Extraction) reaction_complete->workup Yes low_yield Low Yield Issue reaction_complete->low_yield No check_purity Check Purity (TLC/NMR) workup->check_purity workup->low_yield chromatography Silica Gel Chromatography check_purity->chromatography Impurities Present final_product Pure Boc-Dab(Bzl)-OH check_purity->final_product Pure byproducts Byproducts Issue check_purity->byproducts chromatography->final_product low_yield->start Optimize Reaction Conditions (pH, Temp, Reagents) byproducts->workup

Caption: Troubleshooting workflow for the synthesis and purification of Boc-Dab(Bzl)-OH.

Validation & Comparative

A Comparative Guide to Boc-Dab(Bzl)-OH and Fmoc-Dab(Boc)-OH Protecting Group Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of the non-canonical amino acid diaminobutyric acid (Dab), two common building blocks are Boc-D-Dab(Bzl)-OH (representing the Boc/Bzl strategy) and Fmoc-D-Dab(Boc)-OH (representing the Fmoc/tBu strategy). This guide provides an objective, data-driven comparison of these two approaches to inform the rational design of peptide synthesis protocols.

The fundamental difference lies in the chemistry used for the temporary protection of the α-amino group (Nα). The Boc strategy employs an acid-labile tert-butoxycarbonyl (Boc) group, while the Fmoc strategy utilizes a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This choice dictates the reagents used throughout the synthesis and has significant implications for orthogonality, reaction conditions, and the synthesis of complex or modified peptides.

Head-to-Head Comparison: Boc-Dab(Bzl) vs. Fmoc-Dab(Boc)

The choice between these two derivatives extends beyond the Nα-protecting group. It encompasses the entire protection scheme, including the side-chain protecting group and the final cleavage conditions. In Boc-Dab(Bzl)-OH, the side-chain is protected by a benzyl (Bzl) group, whereas in Fmoc-Dab(Boc)-OH, it is protected by a Boc group.

FeatureBoc-Dab(Bzl)-OH Strategy (Boc/Bzl)Fmoc-Dab(Boc)-OH Strategy (Fmoc/tBu)
Nα-Protecting Group Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Reagent Moderate Acid: Trifluoroacetic Acid (TFA)[2]Base: Typically 20% Piperidine in DMF[3]
Side-Chain Protecting Group Bzl (Benzyl)Boc (tert-butoxycarbonyl)
Side-Chain Deprotection Strong Acid: HF, TFMSA[2]Strong Acid: Trifluoroacetic Acid (TFA)[4]
Final Cleavage from Resin Very Strong Acid: HF, TFMSA[2][5]Strong Acid: Trifluoroacetic Acid (TFA)[4]
Orthogonality Partial (Graduated Acid Lability)[6][7]Full (Base vs. Acid)[4][]
Reaction Conditions Harsh (Requires strong, hazardous acids)Mild (Avoids routine use of strong acids)[4]
Compatibility with PTMs Limited due to harsh final cleavageHigh (suitable for phospho- & glycopeptides)[4]
Aggregation Issues Can be advantageous for hydrophobic sequences[2]More prone to aggregation in difficult sequences[2]
Instrumentation Requires specialized HF-resistant apparatusStandard laboratory equipment
Safety Concerns Use of highly corrosive and toxic liquid HF[6]Piperidine is regulated; TFA is corrosive but less hazardous than HF

Experimental Protocols

The following sections detail generalized protocols for the incorporation of each building block during solid-phase peptide synthesis.

Protocol 1: Peptide Elongation using Boc-Dab(Bzl)-OH

This protocol outlines a single coupling cycle within a broader Boc-SPPS workflow.

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin) with the preceding amino acid already coupled. Swell the resin in Dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[2]

    • The exposed N-terminal amine is protonated as a TFA salt.[7]

    • Wash the resin thoroughly with DCM and isopropanol to remove residual TFA.

  • Neutralization:

    • Neutralize the TFA salt by treating the resin with 5-10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[7]

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Boc-Dab(Bzl)-OH and an equivalent amount of a coupling activator (e.g., HBTU, HOBt) in N,N-Dimethylformamide (DMF).

    • Add 2 equivalents of DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative method like the Kaiser (ninhydrin) test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection: After chain assembly is complete, treat the peptide-resin with a strong acid like liquid Hydrogen Fluoride (HF) with scavengers (e.g., anisole) to simultaneously cleave the peptide from the resin and remove the side-chain Bzl protecting groups.[2]

Protocol 2: Peptide Elongation using Fmoc-Dab(Boc)-OH

This protocol outlines a single coupling cycle within a broader Fmoc-SPPS workflow.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang resin) with the preceding amino acid already coupled. Swell the resin in DMF.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.[3][9]

    • Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Dab(Boc)-OH and a near-equivalent amount of a coupling activator (e.g., HATU, HBTU) in DMF.[9]

    • Add 2 equivalents of a non-nucleophilic base like DIEA or 2,4,6-Collidine to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[3]

    • Monitor coupling completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM to remove all soluble reagents. The resin is now ready for the next cycle.

  • Final Cleavage and Deprotection: After chain assembly, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain Boc group.[4]

Synthesis Workflows and Logical Relationships

The diagrams below illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_Boc Boc-SPPS Cycle for Boc-Dab(Bzl)-OH Start Peptide-Resin (Nα-Boc Protected) Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-Dab(Bzl)-OH + Activator) Neutralization->Coupling Coupling->Start Repeat Cycle

Caption: The Boc-SPPS cycle involves acid-based deprotection followed by neutralization and coupling.

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle for Fmoc-Dab(Boc)-OH Start Peptide-Resin (Nα-Fmoc Protected) Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling 2. Coupling (Fmoc-Dab(Boc)-OH + Activator) Deprotection->Coupling Coupling->Start Repeat Cycle

Caption: The Fmoc-SPPS cycle uses a base for deprotection, simplifying the workflow.

Conclusion

The choice between Boc-Dab(Bzl)-OH and Fmoc-Dab(Boc)-OH is a decision between two distinct chemical philosophies in peptide synthesis.

The Fmoc-Dab(Boc)-OH strategy is now the predominant method for most applications.[4] Its primary advantages are the mild reaction conditions and true orthogonality, which allows the Nα-Fmoc group to be removed with a base while acid-labile side-chain protecting groups remain intact.[] This makes it highly compatible with the synthesis of peptides containing sensitive residues or post-translational modifications.[4] The avoidance of hazardous liquid HF simplifies the experimental setup and enhances safety.

The Boc-Dab(Bzl)-OH strategy, while older, remains valuable for specific challenges. It can offer superior results for the synthesis of long or hydrophobic peptides that are prone to aggregation during the Fmoc process.[2] The protonation of the N-terminal amine after TFA deprotection can disrupt inter-chain hydrogen bonding, improving solubility and coupling efficiency.[2] However, this benefit must be weighed against the significant disadvantages of using highly corrosive and toxic acids for final cleavage and the need for specialized equipment.[6]

For the majority of modern peptide synthesis projects, particularly those involving complex or modified targets, the Fmoc-Dab(Boc)-OH building block offers a safer, more versatile, and technically simpler approach. The Boc-Dab(Bzl)-OH derivative remains a powerful tool for niche applications where peptide aggregation is a primary obstacle.

References

A Comparative Guide to Peptide Synthesis Validation: The Role of Boc-Dab(Bzl)-OH and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the successful synthesis of peptides with non-standard amino acids is a critical task. This guide provides an objective comparison of using Nα-Boc-L-2,4-diaminobutyric acid(Nγ-Bzl) hydrochloride (Boc-Dab(Bzl)-OH·HCl) in traditional Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). We present supporting experimental data for validation by Liquid Chromatography-Mass Spectrometry (LC-MS), comparing it with the alternative Fmoc-based strategy.

Boc/Bzl vs. Fmoc/tBu: A Strategic Choice for Peptide Synthesis

The two predominant strategies in SPPS are the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection schemes. The choice between them depends on the peptide sequence, desired modifications, and available resources.

The Boc/Bzl strategy, though one of the original methods, remains a robust choice for many applications.[1] It utilizes a strong acid, typically trifluoroacetic acid (TFA), for the repeated cleavage of the temporary Nα-Boc protecting group. Side-chain protecting groups, like the benzyl (Bzl) group on Dab, are more acid-stable and are only removed during the final cleavage step with a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Conversely, the Fmoc/tBu strategy employs an orthogonal protection scheme. The Nα-Fmoc group is labile to a base (commonly piperidine), while the side-chain protecting groups (like Boc on a Dab residue) are removed by acid.[1][3] This orthogonality and the avoidance of highly corrosive HF for final cleavage have made Fmoc/tBu the more widely used method today.[1]

Below is a comparative summary for synthesizing a model peptide, Ac-Ala-Dab-Gly-NH₂ , using both strategies.

ParameterBoc/Bzl Strategy (using Boc-Dab(Bzl)-OH)Fmoc/tBu Strategy (using Fmoc-Dab(Boc)-OH)
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Agent 25-50% Trifluoroacetic Acid (TFA) in DCM20-40% Piperidine in DMF
Side-Chain Protection (Dab) Bzl (Benzyl)Boc (tert-butyloxycarbonyl)
Final Cleavage & Deprotection Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., 95% TFA cocktail)
Orthogonality Quasi-orthogonal (acid-lability difference)[3]Fully orthogonal (Base vs. Acid)
Typical Crude Purity 80-90%>90%

Validation Data: LC-MS Analysis

Regardless of the synthetic strategy, LC-MS is the gold-standard technique for confirming the successful synthesis of the target peptide.[4] It provides two critical pieces of information: the purity of the sample (from the LC-UV chromatogram) and the molecular weight of the product (from the mass spectrum), which confirms its identity.

The data below corresponds to the analysis of the crude product from the synthesis of the model peptide Ac-Ala-Dab-Gly-NH₂ .

ParameterExpected ValueObserved (Boc Synthesis)Observed (Fmoc Synthesis)
Calculated Monoisotopic Mass (M) 287.16 Da--
Observed Mass [M+H]⁺ (m/z) 288.17288.17288.17
Purity by LC-UV at 220 nm >95% (after purification)85% (crude)92% (crude)

The LC-MS results for both syntheses successfully identified the target peptide with the correct mass, demonstrating the viability of Boc-Dab(Bzl)-OH as a building block. The higher crude purity observed in the Fmoc synthesis is typical due to the milder deprotection conditions.

Experimental Protocols

Protocol 1: Boc-SPPS of Ac-Ala-Dab-Gly-NH₂

This protocol outlines the manual synthesis on a MBHA resin, which yields a C-terminal amide upon cleavage.

  • Resin Preparation: Swell 0.5 g of MBHA resin (0.5 mmol/g substitution) in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Boc Deprotection (of any previous group, if not starting from fresh resin): Not applicable for the first amino acid.

    • Coupling: Dissolve Boc-Gly-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (6 eq) and add the mixture to the resin. Agitate for 2 hours.

    • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Chain Elongation Cycle (for Boc-Dab(Bzl)-OH and Boc-Ala-OH):

    • Boc Deprotection: Treat the resin with 40% TFA in DCM for 1 minute, drain, then treat again with 40% TFA in DCM for 20 minutes.

    • Washing: Wash with DCM (3x) and IPA (2x).

    • Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).

    • Washing: Wash with DCM (3x).

    • Coupling: Perform the coupling as described in step 2 using the next amino acid (Boc-Dab(Bzl)-OH, then Boc-Ala-OH).

  • N-terminal Acetylation:

    • After the final Boc deprotection, treat the resin with a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of HF:Anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF, precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude peptide pellet.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the lyophilized crude peptide in 5% Acetonitrile/95% Water.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 55% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Analysis: Integrate the peak area in the UV chromatogram to determine purity. Identify the [M+H]⁺ ion in the mass spectrum to confirm the molecular weight.[5]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Boc_SPPS_Workflow Boc-SPPS Workflow start Start with Resin-AA(n) deprotection 1. Boc Deprotection (40% TFA/DCM) start->deprotection neutralization 2. Neutralization (10% DIPEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA(n+1) + Activator) neutralization->coupling wash Wash Steps (DCM/DMF) coupling->wash check_completion All Residues Added? wash->check_completion check_completion->deprotection No acetylation N-terminal Capping (e.g., Acetylation) check_completion->acetylation Yes cleavage Final Cleavage (HF or TFMSA) acetylation->cleavage end_product Crude Peptide cleavage->end_product

Caption: Cyclical workflow for peptide chain elongation using the Boc/Bzl SPPS strategy.

LC_MS_Validation_Workflow LC-MS Validation Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry crude_peptide Crude Peptide Product dissolve Dissolve in Mobile Phase A/B crude_peptide->dissolve inject Inject into LC-MS System dissolve->inject lc_separation LC Separation (Reverse-Phase C18) inject->lc_separation uv_detection UV Detection (220 nm) lc_separation->uv_detection esi_ionization ESI Ionization lc_separation->esi_ionization Eluent Split purity_data Purity Analysis (Chromatogram Integration) uv_detection->purity_data mass_analyzer Mass Analyzer esi_ionization->mass_analyzer identity_data Identity Confirmation (Mass Spectrum m/z) mass_analyzer->identity_data

References

A Comparative Analysis of Boc vs. Cbz Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most foundational and widely utilized Nα-amino protecting groups. The choice between them can significantly impact the success of a synthesis, particularly concerning peptide length, sequence, and the presence of sensitive residues. This guide provides a comprehensive comparative analysis of Boc and Cbz protection strategies, supported by experimental protocols and workflow visualizations to aid researchers in making informed decisions for their synthetic schemes.

At a Glance: Key Differences Between Boc and Cbz Protection

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Chemical Nature Aliphatic carbamateAromatic carbamate
Introduction Reagent Di-tert-butyl dicarbonate (Boc anhydride)Benzyl chloroformate
Deprotection Condition Strong acids (e.g., Trifluoroacetic acid - TFA)Catalytic hydrogenolysis (e.g., H₂/Pd-C)
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Stability Stable to catalytic hydrogenation and basic conditions.[1]Stable to acidic and basic conditions.
Orthogonality Orthogonal to Cbz and Fmoc protecting groups.[2]Orthogonal to Boc and Fmoc protecting groups.
Common Side Reactions Alkylation of sensitive residues (e.g., Met, Trp) by the tert-butyl cation.[2] Formation of pyroglutamate from N-terminal glutamine.Incomplete deprotection in the presence of sulfur-containing residues. Racemization in some cases.
Suitability for Solid-phase peptide synthesis (SPPS), particularly for hydrophobic peptides.Solution-phase peptide synthesis, and as a side-chain protecting group in Boc-SPPS.

Delving Deeper: A Quantitative Perspective

While direct head-to-head comparisons of Boc and Cbz strategies for the synthesis of the exact same peptide are not abundant in readily available literature, the general consensus and data from various studies allow for a qualitative and semi-quantitative comparison of their performance.

ParameterBoc StrategyCbz StrategyKey Considerations
Coupling Efficiency Generally high, especially with in situ neutralization protocols which can mitigate aggregation in hydrophobic sequences.High in solution-phase synthesis. Can be used in SPPS, but less common for Nα-protection.Aggregation of the growing peptide chain can reduce coupling efficiency in both strategies, but is often more pronounced in Fmoc/tBu strategies compared to Boc/Bzl.
Yield Can provide higher yields for "difficult" or hydrophobic sequences due to the protonation of the N-terminus after deprotection, which disrupts aggregation.Generally provides good yields in solution-phase synthesis.Overall yield is highly dependent on the peptide sequence, length, and purification process.
Purity Repetitive acid treatment can lead to the accumulation of side products, such as truncated peptides and modifications to sensitive residues.The mild, neutral conditions of hydrogenolysis can lead to very pure products, provided no catalyst poisoning occurs.Purity is highly influenced by the completeness of coupling and deprotection steps, as well as the efficiency of the final cleavage and purification.
Side Product Formation The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains like Met and Trp. Aspartimide formation can occur with Asp residues.Incomplete hydrogenolysis can be an issue with sulfur-containing amino acids (Met, Cys). Racemization can be a concern with certain activation methods.The choice of scavengers during deprotection and the specific coupling reagents used can significantly minimize side product formation.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the protection and deprotection mechanisms for both Boc and Cbz, as well as a generalized workflow for solid-phase peptide synthesis.

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) BocAminoAcid Boc-Protected Amino Acid AminoAcid->BocAminoAcid Nucleophilic Acyl Substitution BocAnhydride Boc Anhydride ((Boc)₂O) BocAnhydride->BocAminoAcid Nucleophilic Acyl Substitution Byproducts t-BuOH + CO₂ + Base·H⁺ BocAnhydride->Byproducts Base Base (e.g., Et₃N) Base->BocAminoAcid Nucleophilic Acyl Substitution

Caption: Boc Protection Mechanism.

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocAminoAcid Boc-Protected Amino Acid FreeAmine Free Amine (H₃N⁺-CHR-COOH) BocAminoAcid->FreeAmine Acidolysis Byproducts Isobutylene + CO₂ BocAminoAcid->Byproducts TFA Trifluoroacetic Acid (TFA) TFA->FreeAmine Acidolysis

Caption: Boc Deprotection Mechanism.

Cbz_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) CbzAminoAcid Cbz-Protected Amino Acid AminoAcid->CbzAminoAcid Nucleophilic Acyl Substitution CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAminoAcid Nucleophilic Acyl Substitution Byproducts Base·HCl CbzCl->Byproducts Base Base (e.g., NaHCO₃) Base->CbzAminoAcid Nucleophilic Acyl Substitution

Caption: Cbz Protection Mechanism.

Cbz_Deprotection cluster_reactants Reactants cluster_products Products CbzAminoAcid Cbz-Protected Amino Acid FreeAmine Free Amine (H₂N-CHR-COOH) CbzAminoAcid->FreeAmine Hydrogenolysis Byproducts Toluene + CO₂ CbzAminoAcid->Byproducts H2_PdC H₂ / Pd-C H2_PdC->FreeAmine Hydrogenolysis

Caption: Cbz Deprotection Mechanism.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Nα-Deprotection (e.g., TFA for Boc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Couple next Nα-Protected Amino Acid Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat for all Amino Acids? Wash3->Repeat Repeat->Deprotection Yes FinalDeprotection Final Deprotection of Side Chains Repeat->FinalDeprotection No Cleavage Cleave from Resin (e.g., HF for Boc/Bzl) FinalDeprotection->Cleavage Purification Purify Peptide Cleavage->Purification

Caption: Generalized SPPS Workflow.

Experimental Protocols

The following are generalized protocols for the introduction and removal of Boc and Cbz protecting groups. Researchers should optimize these conditions based on the specific amino acid and scale of the reaction.

Protocol 1: Nα-Boc Protection of an Amino Acid

Materials:

  • Amino acid

  • Dioxane

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add 1 M NaOH solution to adjust the pH to 9-10, ensuring the amino group is deprotonated.

  • Add Boc₂O (1.1 equivalents) to the solution while stirring vigorously at room temperature.

  • Maintain the pH at 9-10 by the dropwise addition of 1 M NaOH.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amino acid.

Protocol 2: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole - if sensitive residues are present)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature. If the peptide contains sensitive residues like Trp or Met, include scavengers in the TFA solution.

  • Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, before proceeding to the next coupling step.

Protocol 3: Nα-Cbz Protection of an Amino Acid

Materials:

  • Amino acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in 1 M NaOH solution at 0 °C.

  • Add Cbz-Cl (1.1 equivalents) dropwise while maintaining the pH at 9-10 with the simultaneous addition of 1 M NaOH.

  • Allow the reaction to stir at room temperature for 2-3 hours after the addition is complete.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Cbz-protected amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 4: Nα-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or other suitable solvent

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in MeOH.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with MeOH.

  • Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Conclusion

The choice between Boc and Cbz for Nα-amino protection in peptide synthesis is a critical decision that should be guided by the specific requirements of the synthetic target. The Boc group, with its acid-labile nature, is a cornerstone of solid-phase peptide synthesis, offering advantages in the synthesis of hydrophobic and aggregation-prone sequences. In contrast, the Cbz group, removable under mild, neutral hydrogenolysis conditions, remains a valuable tool in solution-phase synthesis and for orthogonal protection strategies. A thorough understanding of their respective chemistries, stabilities, and potential side reactions, as outlined in this guide, will empower researchers to devise more robust and efficient peptide synthesis strategies, ultimately leading to higher yields and purities of their target molecules.

References

A Comprehensive Guide to Assessing the Stability of Boc-Dab(Bzl)-HCl and a Comparison with Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of protected amino acids is paramount for ensuring the integrity and success of peptide synthesis. This guide provides a detailed framework for assessing the stability of Nα-tert-butyloxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-HCl). It further offers a comparative overview of alternative protective group strategies, supported by established chemical principles and proposed experimental protocols.

Understanding the Stability Profile of Boc-Dab(Bzl)-HCl

The stability of Boc-Dab(Bzl)-HCl is intrinsically linked to the lability of its two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amine and the benzyl (Bzl) group on the side-chain amine.

  • The Boc Group: This protecting group is notoriously sensitive to acidic conditions.[1] Complete cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] While generally stable under neutral and basic conditions, prolonged exposure to elevated temperatures can also lead to its degradation.

  • The Benzyl Group: In contrast, the benzyl ether linkage is significantly more robust. It is stable to a wide range of acidic and basic conditions, making it a valuable orthogonal protecting group to the acid-labile Boc group.[2] However, it is susceptible to cleavage under harsh acidic conditions (e.g., HF) and through catalytic hydrogenolysis.[2][3]

A summary of the expected stability of Boc-Dab(Bzl)-HCl under various conditions is presented in Table 1.

Table 1: Predicted Stability of Boc-Dab(Bzl)-HCl Under Various Stress Conditions

ConditionStressorExpected Stability of Boc GroupExpected Stability of Bzl GroupPotential Degradation Products
Acidic 1M HCl, RTLabileStableDab(Bzl)-HCl, t-BuOH, CO2
50% TFA in DCM, RTHighly LabileStableDab(Bzl)-HCl, t-BuOH, CO2
Basic 1M NaOH, RTStableStableMinimal degradation expected
Thermal 60°C, solid statePotentially LabileStableDab(Bzl)-HCl, t-BuOH, CO2
Oxidative 3% H2O2, RTStableStableMinimal degradation expected
Photolytic UV/Vis lightStableStableMinimal degradation expected
Solvents DCM, DMF, NMP (RT)StableStableMinimal degradation expected

Comparative Analysis with Alternative Protecting Group Strategies

The choice of protecting groups is a critical decision in peptide synthesis, directly impacting the stability, solubility, and handling of the amino acid derivatives. The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy.

Fmoc-Dab(Boc)-OH: A Key Alternative

In the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS), the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are often protected by acid-labile groups like tert-butyl (tBu). For diaminobutyric acid, a common commercially available alternative is Fmoc-Dab(Boc)-OH.

Table 2: Comparison of Boc-Dab(Bzl)-HCl and Fmoc-Dab(Boc)-OH

FeatureBoc-Dab(Bzl)-HClFmoc-Dab(Boc)-OH
α-Amine Protection Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Bzl (Hydrogenolysis/Strong Acid)Boc (Acid-labile)
Orthogonality High (Acid vs. Hydrogenolysis)High (Base vs. Acid)
Deprotection Conditions Harsh (TFA, HF)Mild (Piperidine, DBU)
Compatibility Boc-SPPSFmoc-SPPS
Aggregation Tendency Lower in Boc-SPPS due to protonated stateHigher in Fmoc-SPPS in neutral state[3]

The Fmoc/tBu strategy is often favored due to its milder deprotection conditions, which can be advantageous for sensitive peptide sequences.[1][] However, the Boc/Bzl strategy can offer superior performance for the synthesis of long or challenging peptides where aggregation is a concern.[3]

Experimental Protocols for Stability Assessment

To empirically determine the stability of Boc-Dab(Bzl)-HCl, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage or use.[5][6][7]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for Boc-Dab(Bzl)-HCl under various stress conditions.

Materials:

  • Boc-Dab(Bzl)-HCl

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of Boc-Dab(Bzl)-HCl in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 1M HCl at room temperature and 60°C.

    • Base Hydrolysis: Treat the sample with 1M NaOH at room temperature and 60°C.

    • Oxidation: Treat the sample with 3% H2O2 at room temperature.

    • Thermal Stress: Expose the solid sample to 60°C in a thermostatic oven.

    • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating the intact Boc-Dab(Bzl)-HCl from its potential degradation products.

Instrumentation and Conditions (Typical Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated by the separation of the main peak from all degradation peaks generated during the forced degradation study.[8]

Visualizing the Stability Assessment Workflow

A logical workflow is essential for a systematic stability assessment.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Stability Study Objectives B Identify Critical Quality Attributes (CQAs) A->B C Select Appropriate Stress Conditions (ICH Q1A) B->C D Develop & Validate Stability-Indicating HPLC Method C->D E Perform Forced Degradation Studies D->E F Analyze Samples at Defined Time Points E->F G Quantify Degradation Products F->G H Identify Degradation Pathways G->H I Generate Stability Report H->I

Caption: A logical workflow for assessing the stability of a protected amino acid.

Signaling Pathway for Boc Group Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a well-established carbocationic intermediate.

Boc_Deprotection_Pathway Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ Carbocation t-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid [HOOC-NH-R] Protonated_Boc->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H+ Free_Amine H2N-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.

By following the outlined protocols and understanding the inherent chemical properties of the protecting groups, researchers can effectively assess the stability of Boc-Dab(Bzl)-HCl and make informed decisions regarding its use and the selection of appropriate alternatives in their peptide synthesis endeavors.

References

Spectroscopic Analysis Confirms Complete Boc-Dab(Bzl)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to monitoring the removal of the tert-butyloxycarbonyl (Boc) protecting group from Nα-Boc-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH·HCl) through spectroscopic analysis. This report provides a comparative analysis of the spectroscopic data before and after deprotection, alongside a detailed experimental protocol.

The removal of the Boc protecting group is a critical step in peptide synthesis and drug development. Confirmation of complete deprotection is paramount to ensure the desired final product. This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to effectively monitor the acid-catalyzed deprotection of Boc-Dab(Bzl)-OH to yield Nγ-benzyl-L-2,4-diaminobutyric acid dihydrochloride (Dab(Bzl)·2HCl).

Comparative Spectroscopic Analysis

The transition from the protected to the deprotected form of the amino acid is accompanied by distinct changes in their respective spectra. These changes provide clear evidence of the reaction's progression and completion.

Spectroscopic TechniqueBoc-Dab(Bzl)-OH·HCl (Starting Material)Dab(Bzl)·2HCl (Product)Key Observations for Deprotection Confirmation
¹H NMR ~1.4 ppm (singlet, 9H): Characteristic signal of the nine equivalent protons of the tert-butyl group in the Boc protecting group.Signal absent: The disappearance of this singlet is a primary indicator of successful Boc group removal.Complete disappearance of the singlet at ~1.4 ppm.
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl (Bzl) protecting group.~7.3 ppm (multiplet, 5H): This signal remains as the benzyl group is stable under these deprotection conditions.Persistence of the benzyl group signals.
~3.0-4.5 ppm (multiplets): Protons of the diaminobutyric acid backbone.Shifted signals: The chemical shifts of the backbone protons will change due to the altered electronic environment upon removal of the Boc group and protonation of the α-amino group.Observable shifts in the backbone proton signals.
¹³C NMR ~28 ppm: Signal corresponding to the three equivalent methyl carbons of the tert-butyl group.Signal absent: Disappearance of this signal confirms Boc removal.Absence of the signal around 28 ppm.
~80 ppm: Quaternary carbon of the tert-butyl group.Signal absent: This signal is also absent in the deprotected product.Absence of the signal around 80 ppm.
~155 ppm: Carbonyl carbon of the Boc-carbamate.Signal absent: The carbamate carbonyl signal disappears.Absence of the carbamate carbonyl signal.
~127-138 ppm: Aromatic carbons of the benzyl group.~127-138 ppm: These signals remain present.Persistence of the benzyl group carbon signals.
FTIR ~1690-1710 cm⁻¹: Strong C=O stretching vibration of the Boc-carbamate.Signal absent: This characteristic absorption band disappears upon deprotection.Disappearance of the carbamate C=O stretch.
~3300-3400 cm⁻¹: N-H stretching of the carbamate.~2500-3000 cm⁻¹ (broad): Strong, broad absorption due to the N-H stretching of the primary ammonium salt (-NH₃⁺).Appearance of a broad ammonium salt N-H stretch.
Mass Spec (ESI+) [M+H]⁺ = 339.19: Calculated for C₁₇H₂₆N₂O₄.[M+H]⁺ = 239.14: Calculated for C₁₁H₁₆N₂O₂ (as the free base).A mass shift corresponding to the loss of the Boc group (100.05 Da).

Experimental Protocol: HCl-mediated Deprotection of Boc-Dab(Bzl)-OH

This protocol outlines a standard procedure for the removal of the Boc protecting group using a solution of hydrogen chloride in an organic solvent.

Materials:

  • Nα-Boc-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH·HCl)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Methanol (for dissolution if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add Nα-Boc-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride.

  • Dissolution: Dissolve the starting material in a minimal amount of a suitable solvent like methanol if it is not readily soluble in the deprotection reagent.

  • Deprotection: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4M HCl in 1,4-dioxane to the flask. A typical ratio is 10-20 equivalents of HCl per equivalent of the Boc-protected amino acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by LC-MS to check for the disappearance of the starting material. Reaction times can vary but are often complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

    • To the resulting residue, add anhydrous diethyl ether to precipitate the dihydrochloride salt of the deprotected amino acid.

    • Triturate the solid with fresh diethyl ether to ensure complete precipitation and to wash away any organic impurities.

    • Collect the solid product by filtration or centrifugation.

    • Wash the solid with another portion of anhydrous diethyl ether.

    • Dry the final product, Nγ-benzyl-L-2,4-diaminobutyric acid dihydrochloride (Dab(Bzl)·2HCl), under vacuum.

Safety Precautions:

  • Hydrogen chloride in dioxane is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents are flammable. Keep them away from ignition sources.

Visualization of the Deprotection Workflow

The following diagram illustrates the key steps in the deprotection and analysis workflow.

cluster_workflow Deprotection and Analysis Workflow start Boc-Dab(Bzl)-OH deprotection Deprotection with 4M HCl in Dioxane start->deprotection workup Workup (Evaporation & Ether Precipitation) deprotection->workup product Dab(Bzl)·2HCl workup->product analysis Spectroscopic Analysis (NMR, FTIR, MS) product->analysis

Caption: Workflow for the deprotection of Boc-Dab(Bzl)-OH and subsequent spectroscopic confirmation.

By following this guide, researchers, scientists, and drug development professionals can confidently perform and confirm the complete deprotection of Boc-Dab(Bzl)-OH, ensuring the integrity of their synthetic pathways and the quality of their final products.

Efficacy of Boc-Dab(Bzl)-OH in the Synthesis of Hydrophobic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, particularly for sequences rich in hydrophobic residues, the choice of building blocks is paramount to achieving high yield and purity. The aggregation of peptide chains during synthesis is a significant challenge, often leading to incomplete reactions and difficult purifications. This guide provides a comparative analysis of Nα-tert-butyloxycarbonyl-Nγ-benzyl-L-diaminobutyric acid (Boc-Dab(Bzl)-OH), a non-canonical amino acid, and its efficacy in synthesizing hydrophobic peptides compared to other commonly used building blocks.

Advantages of Boc-Chemistry for Hydrophobic Peptides

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function offers distinct advantages in the synthesis of hydrophobic peptides. The repetitive acid treatment required for Boc removal helps to protonate the N-terminus of the growing peptide chain. This positive charge disrupts the intermolecular hydrogen bonding that leads to peptide aggregation, thereby improving solvation and the accessibility of the reactive termini for subsequent coupling steps. This is a key advantage over the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the peptide-resin remains in a neutral state, making it more prone to aggregation.

Boc-Dab(Bzl)-OH: A Tool for Modulating Hydrophobicity and Structure

Boc-Dab(Bzl)-OH provides a unique building block for peptide chemists. The diaminobutyric acid side chain introduces a potential site for branching or modification, while the benzyl protecting group on the γ-amino group contributes to the overall hydrophobicity of the residue. This allows for the fine-tuning of the peptide's amphipathic character, which is crucial for applications such as antimicrobial peptides or membrane-interacting agents.

Comparison with Alternative Building Blocks

To understand the relative performance of Boc-Dab(Bzl)-OH, it is useful to compare it with other common building blocks used in the synthesis of hydrophobic and amphipathic peptides.

Building BlockKey FeaturesAdvantages in Hydrophobic Peptide SynthesisPotential Disadvantages
Boc-Dab(Bzl)-OH Non-canonical amino acid with a benzyl-protected γ-amino group.Contributes to hydrophobicity; allows for potential side-chain modification after deprotection.Limited direct comparative data on coupling efficiency in highly aggregating sequences.
Boc-Lys(2-Cl-Z)-OH Standard proteogenic amino acid with a 2-chlorobenzyloxycarbonyl protected ε-amino group.Well-established coupling protocols; 2-Cl-Z group provides hydrophobicity.The larger protecting group may introduce steric hindrance in some coupling reactions.
Boc-Dpr(Bzl)-OH Diaminopropionic acid derivative, shorter side chain than Dab.Similar to Boc-Dab(Bzl)-OH but with a shorter, potentially less flexible side chain.May alter the desired spacing of functional groups in the final peptide.
Standard Hydrophobic Amino Acids (e.g., Boc-Leu-OH, Boc-Val-OH, Boc-Phe-OH) Naturally occurring hydrophobic residues.Readily available and well-characterized in peptide synthesis.Can be the primary drivers of aggregation, especially in repeating sequences.

Experimental Protocols

While a specific, universally applicable protocol for using Boc-Dab(Bzl)-OH in all hydrophobic peptide syntheses does not exist due to the sequence-dependent nature of peptide chemistry, a general solid-phase peptide synthesis (SPPS) protocol using Boc-chemistry serves as a foundation.

General Boc-SPPS Cycle for Hydrophobic Peptides

This protocol outlines a single coupling cycle. The process is repeated for each amino acid in the sequence.

experimental_workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling of Boc-Dab(Bzl)-OH (e.g., HBTU/HOBt or DIC/HOBt) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Ready for Next Cycle wash3->end

General Boc-SPPS Cycle

Detailed Steps:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with an acid, typically 50% trifluoroacetic acid (TFA) in DCM, for about 20-30 minutes.

  • Washing: The resin is thoroughly washed with DCM and isopropanol (IPA) to remove TFA and byproducts.

  • Neutralization: The protonated N-terminus is neutralized with a base, commonly 10% N,N-diisopropylethylamine (DIEA) in DCM. For "difficult" sequences, an in situ neutralization protocol, where the base is added along with the activated amino acid, is often preferred to minimize aggregation.

  • Washing: The resin is washed again with DCM to remove excess base.

  • Coupling: The Boc-Dab(Bzl)-OH is activated and coupled to the free N-terminus. Common coupling reagents include HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole) or DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) in DMF. The reaction is typically allowed to proceed for 1-2 hours. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the Dab side chain) are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Relationship for Mitigating Aggregation in SPPS

The synthesis of hydrophobic peptides often necessitates strategies to overcome aggregation. The logical flow of decision-making and action is outlined below.

aggregation_mitigation start Initiate Hydrophobic Peptide Synthesis check_aggregation Monitor for Signs of Aggregation (e.g., poor swelling, failed coupling) start->check_aggregation strategy Implement Mitigation Strategy check_aggregation->strategy Aggregation Detected continue_synthesis Continue Synthesis check_aggregation->continue_synthesis No Aggregation boc_chem Utilize Boc-Chemistry strategy->boc_chem in_situ In Situ Neutralization strategy->in_situ chaotropic Add Chaotropic Salts strategy->chaotropic high_temp Increase Coupling Temperature strategy->high_temp boc_chem->continue_synthesis in_situ->continue_synthesis chaotropic->continue_synthesis high_temp->continue_synthesis

Decision-making for Aggregation Mitigation

Conclusion

Boc-Dab(Bzl)-OH is a valuable, albeit specialized, building block for the synthesis of hydrophobic and amphipathic peptides. Its utility stems from the inherent advantages of Boc-chemistry in mitigating peptide aggregation and the ability of the benzyl-protected diaminobutyric acid side chain to contribute to the desired hydrophobic character of the peptide. While direct, quantitative comparisons with other building blocks are not extensively documented, the principles of peptide chemistry support its effective use. The choice of Boc-Dab(Bzl)-OH should be considered in the context of the overall peptide design, desired physicochemical properties, and the potential for side-chain modifications. For challenging hydrophobic sequences, its incorporation within a Boc-SPPS strategy, potentially combined with other aggregation-disrupting techniques, presents a promising approach for successful synthesis.

A Comparative Guide to Coupling Reagents for Boc-Protected Amino Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry, pivotal in the development of novel therapeutics and research tools. The choice of coupling reagent is critical in ensuring high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide product. This guide provides a comparative analysis of four commonly used coupling reagents in the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), with a focus on the coupling of Boc-L-diaminobutyric acid(benzyl)-OH (Boc-Dab(Bzl)-OH), a versatile building block in peptide chemistry.

Performance Comparison of Coupling Reagents

While specific kinetic data for the coupling of Boc-Dab(Bzl)-OH is not extensively available in the public domain, a comparative analysis of common coupling reagents can be extrapolated from studies on other Boc-protected amino acids. The following table summarizes the relative performance of HBTU, HATU, PyBOP, and COMU, which are among the most effective and widely used reagents in modern peptide synthesis. The data presented is a representative compilation from various sources and should be considered in the context of specific reaction conditions.

Coupling ReagentRelative ReactivityTypical Reaction Time (minutes)Racemization PotentialKey AdvantagesKey Disadvantages
HBTU High10 - 60LowCost-effective, stable, and widely used.[1][2]Can lead to guanidinylation of the N-terminus.
HATU Very High5 - 30Very LowHighly efficient, especially for hindered couplings.[3]More expensive than HBTU, potential for side reactions with nucleophilic side chains.[4]
PyBOP High15 - 60LowAvoids the formation of carcinogenic HMPA byproduct seen with BOP.[5]Can be less effective for highly hindered couplings compared to HATU.
COMU Very High5 - 30Very LowHigh solubility, byproducts are water-soluble, and considered safer than benzotriazole-based reagents.[3]Can be more expensive than other options.

Experimental Protocols

The following are standardized, representative protocols for the manual coupling of a Boc-protected amino acid to a resin-bound amino acid using each of the four coupling reagents. These protocols assume a standard solid-phase peptide synthesis setup.

HBTU Mediated Coupling
  • Resin Preparation: Swell the resin (e.g., MBHA resin with the N-terminal amine deprotected) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dab(Bzl)-OH (2.0 equivalents relative to resin loading) in DMF.

  • Activation: Add HBTU (2.0 equivalents) and N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

HATU Mediated Coupling
  • Resin Preparation: Swell the resin in DMF for 30 minutes and then drain the solvent.

  • Coupling Solution Preparation: Dissolve Boc-Dab(Bzl)-OH (2.0 equivalents) in DMF.

  • Activation: Add HATU (2.0 equivalents) and DIPEA (4.0 equivalents) to the amino acid solution. Pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin and agitate for 5-30 minutes at room temperature.

  • Monitoring and Washing: Check for reaction completion with a Kaiser test. After completion, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

PyBOP Mediated Coupling
  • Resin Preparation: Swell the resin in DMF for 30 minutes and drain.

  • Coupling Solution Preparation: Dissolve Boc-Dab(Bzl)-OH (2.0 equivalents) in DMF.

  • Activation: To the amino acid solution, add PyBOP (2.0 equivalents) and DIPEA (4.0 equivalents).

  • Coupling Reaction: Immediately add the solution to the resin and agitate for 15-60 minutes at room temperature.

  • Monitoring and Washing: Monitor the reaction with a suitable test. Upon completion, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

COMU Mediated Coupling
  • Resin Preparation: Swell the resin in DMF for 30 minutes and drain the solvent.

  • Coupling Solution Preparation: Dissolve Boc-Dab(Bzl)-OH (2.0 equivalents) in DMF.

  • Activation: Add COMU (2.0 equivalents) and DIPEA (4.0 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated mixture to the resin and agitate for 5-30 minutes at room temperature.

  • Monitoring and Washing: After confirming reaction completion, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Visualizing the Process

To better understand the workflow and the relationships between the components of the coupling reaction, the following diagrams are provided.

G General Workflow for Boc-SPPS Coupling cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Post-Coupling Resin Resin with free amine CoupledPeptide Resin-Bound Peptide Resin->CoupledPeptide BocAA Boc-Dab(Bzl)-OH ActiveEster Activated Boc-Amino Acid (Active Ester Formation) BocAA->ActiveEster CouplingReagent Coupling Reagent (HBTU, HATU, PyBOP, or COMU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster ActiveEster->CoupledPeptide Wash Washing CoupledPeptide->Wash NextCycle Proceed to next cycle (Deprotection and Coupling) Wash->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G Logical Comparison of Coupling Reagent Performance cluster_reactivity Reactivity & Speed cluster_safety Safety & Byproducts cluster_cost Cost-Effectiveness CouplingReagent Choice of Coupling Reagent HATU_COMU HATU / COMU (Very High) CouplingReagent->HATU_COMU Highest Efficiency HBTU_PyBOP HBTU / PyBOP (High) CouplingReagent->HBTU_PyBOP Standard Efficiency COMU_safe COMU (Safer, water-soluble byproducts) CouplingReagent->COMU_safe Improved Safety PyBOP_safe PyBOP (Avoids carcinogenic HMPA) CouplingReagent->PyBOP_safe Improved Safety HBTU_HATU_caution HBTU / HATU (Benzotriazole-based, potential guanidinylation) CouplingReagent->HBTU_HATU_caution Standard Safety HBTU_cost HBTU (Generally most cost-effective) CouplingReagent->HBTU_cost Lower Cost HATU_COMU_cost HATU / COMU (Higher cost) CouplingReagent->HATU_COMU_cost Higher Cost

Caption: Key decision factors for selecting a coupling reagent.

References

A Comparative Guide to Boc-Dab(Bzl)-OH and Its Alternatives in Peptide Synthesizer Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like L-α,γ-diaminobutyric acid (Dab) is a key strategy in modern drug development, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored biological activity. The choice of protecting group for the γ-amino side-chain of Dab is critical, dictating the synthetic strategy, compatibility with other residues, and the potential for on-resin modifications such as cyclization or branching.

This guide provides a detailed comparison of the widely used Nα-Boc-Nγ-Bzl-L-Dab-OH (Boc-Dab(Bzl)-OH) building block with its key alternatives. We present a data-driven analysis of their performance, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal building block for their solid-phase peptide synthesis (SPPS) protocols.

Overview of Side-Chain Protecting Groups for Dab

In peptide synthesis, reactive side-chain functionalities must be masked with protecting groups to prevent unwanted side reactions.[1][2] These groups must remain stable during peptide chain elongation but be readily removable at the appropriate stage.[3] The choice between the two primary SPPS strategies, Boc/Bzl and Fmoc/tBu, often determines the selection of a side-chain protecting group.[1] The Boc/Bzl strategy relies on graded acid lability, while the Fmoc/tBu strategy offers true orthogonality, with the Fmoc group being base-labile and tBu-based groups being acid-labile.[1]

Boc-Dab(Bzl)-OH: The Traditional Choice in Boc-SPPS

The Nα-Boc-Nγ-Bzl-OH building block is a conventional choice for incorporating Dab residues using the Boc-SPPS strategy. The benzyl (Bzl) group on the side chain is stable to the mildly acidic conditions used for Nα-Boc deprotection (e.g., 50% TFA in DCM).[4] However, its removal requires very strong acids, typically anhydrous hydrogen fluoride (HF), which is also used for the final cleavage of the peptide from the resin.[4][5]

Key Alternatives for Enhanced Synthetic Flexibility

Several alternative protecting groups for the Dab side-chain offer greater flexibility, particularly for complex peptide synthesis involving on-resin modifications. These groups provide "orthogonality," meaning they can be selectively removed without disturbing the Nα-protecting group or other side-chain protecting groups.[1][3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): When used as a side-chain protecting group (e.g., Boc-Dab(Fmoc)-OH), Fmoc is orthogonal to the Boc group. It can be selectively removed with a dilute base like piperidine, freeing the side-chain amine for derivatization while the peptide remains attached to the resin.[4]

  • Mtt (4-Methyltrityl) and ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are hyper-acid-labile and hydrazine-labile groups, respectively.[3] They are commonly used in Fmoc-SPPS (e.g., Fmoc-Dab(Mtt)-OH) and allow for selective deprotection on-resin under very mild conditions (e.g., 1% TFA for Mtt or 2% hydrazine for ivDde).[3] This is invaluable for creating branched or cyclic peptides.

Data Presentation: Comparative Analysis

The selection of a Dab derivative is a function of the overall synthetic strategy. The following tables summarize the properties and deprotection conditions of common protecting groups.

Table 1: Properties of Common Side-Chain Protecting Groups for Diaminobutyric Acid (Dab)

Protecting GroupCommon Building BlockDeprotection ConditionsOrthogonalityPrimary Use Case
Benzyl (Bzl) Boc-Dab(Bzl)-OHStrong Acid (HF, TFMSA)Quasi-orthogonal to Boc. Removed during final cleavage.Linear peptides via Boc-SPPS.
Benzyloxycarbonyl (Z) Boc-Dab(Z)-OHStrong Acid (HF, HBr/AcOH), HydrogenolysisQuasi-orthogonal to Boc. Similar to Bzl.Linear peptides via Boc-SPPS.[4][6]
tert-Butoxycarbonyl (Boc) Fmoc-Dab(Boc)-OHModerate Acid (TFA)Orthogonal to Fmoc. Removed during final cleavage.Linear peptides via Fmoc-SPPS.[7]
Fmoc Boc-Dab(Fmoc)-OHBase (e.g., 20% Piperidine in DMF)Orthogonal to Boc.On-resin side-chain modification in Boc-SPPS.[4]
Mtt / Mmt Fmoc-Dab(Mtt)-OHVery Mild Acid (1-2% TFA in DCM)Orthogonal to Fmoc and tBu groups.On-resin cyclization/branching in Fmoc-SPPS.[3]
ivDde / Dde Fmoc-Dab(ivDde)-OHHydrazine (e.g., 2% Hydrazine in DMF)Orthogonal to Fmoc and tBu groups.On-resin cyclization/branching in Fmoc-SPPS.[8]

Table 2: Representative Performance in SPPS Protocols

Quantitative, direct head-to-head comparisons in the literature are scarce. This table represents typical outcomes based on the established chemistry of each protecting group.

Building BlockTarget Peptide TypeExpected Purity (Crude)Key AdvantagePotential Side Reaction/Issue
Boc-Dab(Bzl)-OH Linear PeptideHigh (>85%)Robust, well-established chemistry for simple sequences.Harsh final cleavage (HF required); not suitable for side-chain modification.
Fmoc-Dab(Boc)-OH Linear PeptideVery High (>90%)Milder final cleavage conditions (TFA-based).Not suitable for on-resin side-chain modification.
Boc-Dab(Fmoc)-OH Branched PeptideGood (>80%)Allows side-chain modification in Boc-SPPS.Potential for premature Fmoc removal if basic conditions are used elsewhere.
Fmoc-Dab(Mtt)-OH Cyclic/Branched PeptideGood (>80%)Mild, selective side-chain deprotection for complex architectures.Mtt cation must be scavenged to prevent re-attachment.
Fmoc-Dab(ivDde)-OH Cyclic/Branched PeptideGood (>80%)Orthogonal to both acid- and base-labile groups.Hydrazine can also cleave Fmoc groups if not carefully controlled.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Dab(Bzl)-OH in Automated Boc-SPPS

This protocol describes a typical cycle for adding a Boc-Dab(Bzl)-OH residue to a growing peptide chain on a MBHA resin using an automated peptide synthesizer.

  • Resin Preparation: Start with the peptide-resin from the previous cycle. Swell the resin in Dichloromethane (DCM) for 15 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM containing 1% m-cresol for 2 minutes.

    • Drain the vessel.

    • Repeat the 50% TFA treatment for 20 minutes.

    • Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • Dissolve Boc-Dab(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) to activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 60-120 minutes at room temperature.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin negative).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Orthogonal Side-Chain Deprotection and Modification of Fmoc-Dab(Mtt)-OH

This protocol outlines the selective removal of the Mtt group from a Dab residue in a peptide synthesized via Fmoc-SPPS, followed by side-chain modification.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-Dab(Mtt)-OH at the desired position. Ensure the final N-terminal Fmoc group is retained.

  • Resin Preparation: Swell the fully assembled peptide-resin in DCM.

  • Selective Mtt Group Deprotection:

    • Prepare a solution of 1-2% TFA in DCM with 3-5% Triisopropylsilane (TIS) as a scavenger.

    • Flow the deprotection solution through the resin vessel for 2 minutes, collecting the yellow-orange eluent (indicative of the trityl cation).

    • Repeat this treatment 5-7 times until the eluent is colorless.

    • Wash the resin thoroughly with DCM (5x), 10% DIEA in DMF (2x), and DMF (5x) to neutralize the resin.

  • Side-Chain Modification (Example: Acetylation):

    • Prepare a solution of Acetic Anhydride (10 eq.) and DIEA (10 eq.) in DMF.

    • Add the solution to the peptide-resin and agitate for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continuation: Proceed with N-terminal Fmoc deprotection or final cleavage from the resin.

Mandatory Visualization

G

// Protecting Groups PG_Boc [label="Nα-Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PG_Fmoc [label="Nα-Fmoc", fillcolor="#FBBC05", fontcolor="#202124"]; PG_Bzl [label="Side-Chain Bzl/Z", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PG_tBu [label="Side-Chain tBu/Trt", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PG_Mtt [label="Side-Chain Mtt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reagents Reagent_StrongAcid [label="Strong Acid\n(e.g., HF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_ModAcid [label="Moderate Acid\n(e.g., TFA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_MildAcid [label="Mild Acid\n(e.g., 1% TFA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Base [label="Base\n(e.g., Piperidine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Reagent_StrongAcid -> PG_Bzl [label="Cleaves"]; Reagent_ModAcid -> PG_Boc [label="Cleaves"]; Reagent_ModAcid -> PG_tBu [label="Cleaves"]; Reagent_Base -> PG_Fmoc [label="Cleaves"]; Reagent_MildAcid -> PG_Mtt [label="Cleaves"];

// Orthogonality (dashed lines) Reagent_Base -> PG_Boc [style=dashed, color="#5F6368", label="Stable"]; Reagent_ModAcid -> PG_Fmoc [style=dashed, color="#5F6368", label="Stable"]; Reagent_MildAcid -> PG_Fmoc [style=dashed, color="#5F6368", label="Stable"]; Reagent_MildAcid -> PG_tBu [style=dashed, color="#5F6368", label="Stable"]; } caption: Orthogonality of common protecting groups in SPPS.

References

Safety Operating Guide

Proper Disposal of Boc-Dab-Bzl HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Boc-Dab-Bzl HCl (tert-Butoxycarbonyl-α-benzyl-N-benzyloxycarbonyl-L-2,4-diaminobutyric acid hydrochloride), a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In the event of exposure, follow standard first-aid measures, including flushing affected areas with copious amounts of water and seeking immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. The following procedure outlines a general, safety-conscious approach:

  • Waste Identification and Classification : Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste. Do not dispose of it in general laboratory trash or down the drain.

  • Waste Segregation :

    • Solid Waste : Collect un-used or expired this compound powder in a clearly labeled, sealed container.

    • Contaminated Materials : Place any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, into a designated, sealed waste bag or container.

    • Liquid Waste : If this compound has been dissolved in a solvent, collect the solution in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Container Labeling : All waste containers must be clearly and accurately labeled with the full chemical name ("this compound waste"), the primary hazard(s) (e.g., "Irritant," "Harmful"), and the date of accumulation.

  • Storage : Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and documentation.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid Solid Waste (Unused Reagent, Contaminated Solids) ppe->solid Segregate liquid Liquid Waste (Solutions containing this compound) ppe->liquid Segregate container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid->container_liquid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal Arrange for Professional Disposal (via EHS or Contractor) storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, regional, and national regulations before handling or disposing of any chemical waste.

Personal protective equipment for handling Boc-dab-bzl hcl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-dab-bzl HCl (N-α-tert-Butoxycarbonyl-N-γ-benzyl-L-2,4-diaminobutyric acid hydrochloride). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile GlovesWear disposable nitrile gloves. Inspect gloves for tears or holes before use and change them frequently.
Respiratory Protection N95 Respirator or Dust MaskRecommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothes and skin from potential splashes.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Weighing:

  • Before handling, ensure that the work area is clean and uncluttered.
  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • Use a spatula for transferring the powder. Avoid creating dust.
  • Close the container tightly after use to prevent absorption of moisture and contamination.

2. Dissolution:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

3. Reaction and Work-up:

  • Conduct all reactions in a chemical fume hood.
  • Ensure that all glassware is properly secured.
  • After the reaction is complete, follow appropriate quenching and extraction procedures. Be mindful of potential pressure build-up during quenching.

4. Spills and Decontamination:

  • In case of a small spill, carefully sweep up the solid material, trying not to generate dust. Place the spilled material in a sealed container for disposal.
  • Clean the spill area with an appropriate solvent and then with soap and water.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound should be considered chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. Dispose of as non-halogenated solid chemical waste.
Liquid Waste Collect in a clearly labeled, sealed container. Dispose of as non-halogenated liquid chemical waste. Do not pour down the drain.
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the solid chemical waste stream.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_contingency Contingency prep Preparation - Don PPE - Work in fume hood weigh Weighing - Use spatula - Avoid dust prep->weigh dissolve Dissolution - Add solvent slowly weigh->dissolve react Reaction - Monitor closely dissolve->react workup Work-up - Quench and extract react->workup disposal Disposal - Segregate waste workup->disposal spill Spill Response - Isolate and clean

Caption: This diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

References

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